(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
(2,3-difluoro-4-heptoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BF2O3/c1-2-3-4-5-6-9-19-11-8-7-10(14(17)18)12(15)13(11)16/h7-8,17-18H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNVGZHHONVNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCCCCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614414 | |
| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147222-88-6 | |
| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid chemical properties
An In-Depth Technical Guide to (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Introduction
This compound is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic synthesis. As a member of the arylboronic acid family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The unique substitution pattern of this molecule—featuring a difluorinated phenyl ring and a long-chain heptyloxy group—imparts specific electronic and steric properties that are highly sought after in the fields of drug discovery and materials science. The electron-withdrawing nature of the fluorine atoms enhances the Lewis acidity of the boron center, while the lipophilic heptyloxy tail modulates solubility and pharmacokinetic parameters in potential therapeutic agents.[2]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the core chemical properties, reactivity, synthetic applications, and handling considerations for this compound, providing field-proven insights and validated protocols to facilitate its effective use in the laboratory.
Core Chemical Identity and Properties
A precise understanding of a reagent's fundamental properties is critical for its successful application. This section outlines the key identifiers, structural features, and physical characteristics of this compound.
Chemical Structure and Identifiers
The molecular structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], two fluorine atoms at positions 2 and 3, and a heptyloxy group [-O(CH₂)₆CH₃] at position 4.
Caption: Chemical Structure of this compound.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 147222-88-6 | [3] |
| Molecular Formula | C₁₃H₁₉BF₂O₃ | [3] |
| Molecular Weight | 272.10 g/mol | [3] |
| MDL Number | MFCD06657885 | [3] |
| Synonyms | (2,3-Difluoro-4-heptyloxyphenyl)boronic acid |[3] |
Physical and Structural Properties
Boronic acids are generally white or off-white crystalline solids.[4] The solubility of phenylboronic acids is highly dependent on their substitution. While unsubstituted phenylboronic acid has limited solubility in water (approx. 10 g/L), the presence of the long C7 alkyl chain in the heptyloxy group significantly increases its lipophilicity, rendering it highly soluble in polar organic solvents like THF, DMF, and alcohols, but poorly soluble in water and nonpolar hydrocarbons.[4][5]
In the solid state, phenylboronic acids typically form hydrogen-bonded dimers or extended networks.[2] The boronic acid group itself is known to be twisted relative to the plane of the benzene ring.[6] This conformational flexibility is an important consideration in computational modeling and drug design.
A key chemical feature of boronic acids is their mild Lewis acidity.[4] At physiological pH, they exist in equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate species formed by the addition of a hydroxide ion.[7] This equilibrium is fundamental to their mechanism of action in many biological systems.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound is centered on its participation in palladium-catalyzed cross-coupling reactions, which provide a robust method for constructing complex molecular architectures.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[1] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[7][8]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic moiety from the boronic acid (in its activated boronate form) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, regenerating the Pd(0) catalyst and forming the new biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative coupling between this compound and a generic aryl bromide. Note: This is a general guideline and must be adapted and optimized for specific substrates.
Reagents & Equipment:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling with nitrogen or argon for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Other Reactions
-
Boronic Ester Formation: The boronic acid can react with diols, such as pinacol or ethylene glycol, to form cyclic boronic esters (boronates).[9] These esters often exhibit enhanced stability and are sometimes preferred for purification or in specific coupling reactions.[10]
-
Dehydration: Like other boronic acids, this compound can undergo thermal dehydration to form its corresponding trimeric anhydride, a boroxine.[4] This is a reversible process, and the boroxine is readily hydrolyzed back to the boronic acid in the presence of water.
Applications in Research and Development
The specific structural motifs of this compound make it a strategic component in the synthesis of high-value molecules.
Drug Discovery and Medicinal Chemistry
The incorporation of boronic acids into drug candidates has gained significant traction, with five FDA-approved drugs featuring this moiety as of 2020.[11] Boronic acids can act as transition-state mimics, forming reversible covalent bonds with catalytic serine, threonine, or cysteine residues in enzyme active sites, leading to potent inhibition.[12]
-
Pharmacokinetic Modulation: The 2,3-difluorophenyl pattern is a bioisostere for other phenyl substitutions and is used by medicinal chemists to block sites of metabolism, improve metabolic stability, and modulate the pKa of nearby functional groups.
-
Lipophilicity and Permeability: The long heptyloxy chain provides significant lipophilicity. This is a critical parameter for tuning a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross cell membranes and reach its biological target.
-
Scaffold for Complex Molecules: This reagent serves as a key starting point for synthesizing complex biaryl structures that are common cores in pharmaceuticals targeting a wide range of diseases.[7]
Materials Science
Fluorinated biaryl compounds with long alkyl chains are of great interest in materials science, particularly for applications in:
-
Liquid Crystals: The rigid, anisotropic biaryl core combined with a flexible alkyl chain is a classic design principle for liquid crystalline materials.
-
Organic Electronics: The electronic properties of the difluorinated aromatic system can be harnessed in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other semiconductor applications.
Stability, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity and reactivity of boronic acids.
-
Stability: Boronic acids are susceptible to oxidation, which can cleave the carbon-boron bond.[13] They can also slowly dehydrate to form boroxines upon storage, especially if exposed to heat or non-anhydrous conditions. While this is often reversible, it changes the molecular weight and can complicate stoichiometry calculations.
-
Storage: For long-term stability, this compound should be stored sealed in a dry environment, protected from light and air. Refrigeration at 2-8°C is recommended.[3]
-
Safety: Phenylboronic acids are generally considered irritants and are harmful if swallowed.[14] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a Suzuki-Miyaura coupling experiment using this reagent.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a sophisticated and versatile chemical tool. Its value is derived not just from its capacity to participate in the robust Suzuki-Miyaura coupling, but from the specific combination of its substituents. The difluoro pattern offers a means to fine-tune electronic properties and metabolic stability, while the heptyloxy chain provides control over lipophilicity and physical properties. For scientists in drug discovery and materials development, this reagent represents a strategic building block for accessing novel and complex molecular targets with desirable, tailored characteristics. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the key to unlocking its full synthetic potential.
References
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G. F. S. Fernandes, C. F. T. Martins, M. de P. A. N. de Souza, W. A. Denny, and J. L. dos Santos, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, 2020. [Link]
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P. Horeglad, et al., "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity," Molecules, 2020. [Link]
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N. Gürbüz, et al., "C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes," Dalton Transactions, 2017. [Link]
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An In-Depth Technical Guide to the Synthesis of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic Acid
Introduction: The Significance of Fluorinated Phenylboronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] Fluorine's unique electronic properties can significantly enhance metabolic stability, membrane permeability, and binding affinity.[2][3][4] Within this context, fluorinated phenylboronic acids have emerged as highly valuable building blocks.[1] Their utility is primarily centered on their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[5][6][7][8]
This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic pathway for (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid, a key intermediate for the synthesis of advanced pharmaceutical and electronic materials. The narrative is structured to not only provide a step-by-step protocol but also to elucidate the underlying chemical principles and rationale for the chosen experimental design, thereby empowering researchers to adapt and troubleshoot the synthesis as needed.
Retrosynthetic Analysis and Strategic Pathway Selection
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The boronic acid functionality can be readily installed from an aryl halide precursor, such as an aryl bromide. The heptyloxy side chain can be introduced via a nucleophilic substitution reaction on a suitably functionalized phenol. This leads to the identification of a key intermediate: a brominated and fluorinated phenol.
Based on this analysis and a review of established synthetic methodologies for analogous compounds, the following three-step synthetic pathway was devised, commencing with the commercially available 2,3-difluorophenol.
This pathway is advantageous due to the relatively mild reaction conditions, the high regioselectivity of the bromination step, and the well-established reliability of the Williamson ether synthesis and lithiation-borylation reactions.
Part 1: Synthesis of 4-Bromo-2,3-difluorophenol
The initial step involves the regioselective bromination of 2,3-difluorophenol. The electron-donating hydroxyl group is a powerful ortho-, para-director. In this case, the para-position is sterically unhindered and electronically activated, leading to highly selective bromination at this site.
Experimental Protocol 1: Bromination of 2,3-Difluorophenol
-
Reaction Setup: To a stirred solution of 2,3-difluorophenol (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane, add potassium bromide (1.0 eq.).
-
Brominating Agent Addition: Slowly add an oxidizing agent, such as a solution of sodium bromate in water, to the reaction mixture at a controlled temperature, typically between 0 and 25 °C. The in-situ generation of bromine from the bromide and bromate ensures a controlled reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-2,3-difluorophenol. A similar procedure for the bromination of a substituted phenol has been reported.[9]
Part 2: Synthesis of 1-Bromo-2,3-difluoro-4-(heptyloxy)benzene
The second step is the etherification of the synthesized 4-bromo-2,3-difluorophenol with a suitable heptyl electrophile. The Williamson ether synthesis is the method of choice for this transformation, involving the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile.
Experimental Protocol 2: Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,3-difluorophenol (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.2 eq.), to the solution. The base will deprotonate the phenol to form the corresponding potassium phenoxide.
-
Alkylating Agent Addition: To the stirred suspension, add 1-bromoheptane (1.1 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.). The iodide can facilitate the reaction through in-situ Finkelstein reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate to obtain the crude product. Purify by column chromatography to yield 1-bromo-2,3-difluoro-4-(heptyloxy)benzene. A comparable etherification protocol is described in the literature.[10]
Part 3: Synthesis of this compound
The final and most critical step is the conversion of the aryl bromide to the corresponding boronic acid. The most common and efficient method for this transformation is the lithium-halogen exchange followed by borylation with a trialkyl borate.
Experimental Protocol 3: Lithiation-Borylation
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2,3-difluoro-4-(heptyloxy)benzene (1.0 eq.) in a dry, anhydrous etheral solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions of the highly reactive organolithium intermediate.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes to the cooled solution. The lithium-halogen exchange is typically very fast at this temperature. Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete formation of the aryllithium species.
-
Borylation: In a separate flask, prepare a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.5 eq.), in dry THF. Add this solution dropwise to the aryllithium solution at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, quench the reaction by adding an acidic aqueous solution (e.g., 1N HCl).
-
Work-up and Isolation: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent, the crude boronic acid can be purified by recrystallization or by forming a boroxine and hydrolyzing it back to the boronic acid.
Data Summary and Expected Outcomes
The following table summarizes the key reactants and expected products for each step of the synthesis.
| Step | Starting Material | Key Reagents | Product | Expected Yield Range |
| 1 | 2,3-Difluorophenol | KBr, NaBrO₃ | 4-Bromo-2,3-difluorophenol | 70-85% |
| 2 | 4-Bromo-2,3-difluorophenol | 1-Bromoheptane, K₂CO₃ | 1-Bromo-2,3-difluoro-4-(heptyloxy)benzene | 80-95% |
| 3 | 1-Bromo-2,3-difluoro-4-(heptyloxy)benzene | n-BuLi, B(OR)₃ | This compound | 60-75% |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. The choice of reactions is grounded in well-established and high-yielding organic transformations. The final product is a valuable intermediate for researchers in drug discovery and materials science, enabling the synthesis of novel compounds with potentially enhanced biological or electronic properties. Further optimization of reaction conditions, particularly in the lithiation-borylation step, could lead to even higher yields and purity. The principles outlined herein can also be adapted for the synthesis of a wider array of substituted fluorinated phenylboronic acids, further expanding the toolbox of medicinal and materials chemists.
References
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Li, W., Nelson, K. M., & Shen, B. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. NIH Public Access. Retrieved from [Link]
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2,4-Difluorophenylboronic acid. (2025). ResearchGate. Retrieved from [Link]
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Technical Guide: Solubility Profile of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Abstract
(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is an organoboron compound with structural motifs—a fluorinated phenyl ring and a lipophilic alkyl chain—that make it of significant interest in medicinal chemistry and materials science.[1][2] The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its developability, impacting everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound. While specific quantitative solubility data for this exact molecule is not extensively published, this paper establishes a robust predictive analysis based on its constituent parts and outlines detailed protocols for its empirical determination.
Introduction: The Critical Role of Boronic Acids and Solubility
Arylboronic acids are indispensable building blocks in modern organic synthesis, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[2][3] Beyond their synthetic utility, the boronic acid moiety itself is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade®), due to its ability to form reversible covalent bonds with biological targets.[3][4][5]
The solubility of these compounds is a complex and paramount property. Poor solubility can hinder synthetic efficiency, complicate purification, and lead to low bioavailability, dooming an otherwise promising drug candidate.[6] This guide addresses the specific case of this compound, providing researchers with the foundational knowledge and practical methodologies required to thoroughly characterize its solubility profile.
Physicochemical Profile and Predicted Solubility Behavior
The molecular structure of this compound (CAS No. 147222-88-6) offers several clues to its expected solubility.[7]
-
The Boronic Acid Group (-B(OH)₂): This functional group can act as a Lewis acid and is capable of hydrogen bonding.[3][4] However, a critical characteristic of boronic acids is their tendency to undergo reversible dehydration in non-aqueous or concentrated conditions to form a cyclic trimer anhydride known as a boroxine.[8][9] Boroxines are significantly less polar and thus less soluble in aqueous media than their monomeric acid counterparts, a factor that can lead to inconsistent or misleading solubility measurements if not properly controlled.[6][8]
-
The Phenyl Ring with Difluoro Substitution: The two fluorine atoms are strong electron-withdrawing groups. This substitution is known to increase the Lewis acidity of the boron center, which can influence its pKa and interaction with polar solvents.[10] Fluorination is also a common strategy in drug design to enhance metabolic stability and modulate lipophilicity.[2]
-
The 4-(heptyloxy) Group (-O(CH₂)₆CH₃): This seven-carbon alkyl ether chain is a dominant feature of the molecule. Its length and aliphatic nature contribute significant lipophilicity (hydrophobicity), suggesting that the molecule will have very low intrinsic solubility in water.
Predicted Solubility: Based on this analysis, this compound is predicted to be:
-
Poorly soluble in aqueous media (e.g., water, neutral buffers). The long heptyloxy tail is the primary driver of this property.
-
Soluble in polar aprotic organic solvents such as acetone, chloroform, ethers (like diethyl ether or THF), and ketones.[8][11]
-
Slightly soluble to insoluble in non-polar hydrocarbon solvents like methylcyclohexane or hexane.[8][11]
Core Equilibria of Arylboronic Acids
Understanding the chemical equilibria that this compound undergoes in solution is fundamental to interpreting its solubility data. The primary species to consider are the neutral trigonal acid, the anionic tetrahedral boronate, and the neutral trigonal boroxine trimer.
Caption: Key equilibria of boronic acids in solution.
The pKa of a typical arylboronic acid is around 9, but this is influenced by substituents.[3] At physiological pH (~7.4), the compound will exist predominantly in its neutral, less soluble trigonal form.[4] Increasing the pH above the pKa will shift the equilibrium toward the more soluble anionic tetrahedral boronate form.
Experimental Framework for Solubility Determination
A multi-tiered approach is recommended to build a comprehensive solubility profile. This involves both rapid kinetic screening and more rigorous thermodynamic equilibrium measurements.
General Experimental Workflow
The following workflow provides a systematic approach to solubility assessment, suitable for drug development settings.
Caption: Standard workflow for solubility assessment.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.
Causality and Justification: The shake-flask method (or variations like slurry incubation) allows sufficient time for the solid compound to reach a true thermodynamic equilibrium with the solvent. An extended incubation period (24-48 hours) ensures that the dissolution process is complete and accounts for any slow solid-state transformations, providing a highly reliable and reproducible measurement essential for formulation development.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment.
-
Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, 0.1 N HCl, various organic solvents).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 30 minutes for the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with the same compound.
Protocol 2: Dynamic Solubility Measurement
This method is useful for determining solubility as a function of temperature.
Causality and Justification: The dynamic (or polythermal) method, which measures the temperature at which a solution of known concentration becomes clear upon heating (dissolution) or turbid upon cooling (precipitation), is highly efficient for generating a solubility curve across a range of temperatures.[9] This data is invaluable for designing crystallization processes for purification.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of samples with known mole fractions of the boronic acid in a specific solvent in sealed vials.
-
Heating Cycle: Place a vial in a temperature-controlled apparatus equipped with a light source and a detector (luminance probe).[8] Heat the sample slowly (e.g., 0.1 °C/min) with constant stirring.
-
Dissolution Point: Record the temperature at which the last solid particles dissolve, marked by a sharp increase in light transmission (disappearance of turbidity).[9]
-
Cooling Cycle: Slowly cool the clear solution while monitoring for the first sign of turbidity, which indicates the precipitation point.
-
Data Analysis: Plot the dissolution temperatures against the mole fractions to construct the solubility curve.
Data Presentation
Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.
| Solvent System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |
| Deionized Water | ~6-7 | 25 | Shake-Flask | Low solubility expected | ||
| PBS | 7.4 | 25 | Shake-Flask | |||
| 0.1 N HCl | 1.0 | 25 | Shake-Flask | |||
| 0.1 N NaOH | 13.0 | 25 | Shake-Flask | Higher solubility expected | ||
| Methanol | N/A | 25 | Shake-Flask | |||
| Chloroform | N/A | 25 | Shake-Flask | High solubility expected | ||
| Methylcyclohexane | N/A | 25 | Shake-Flask | Low solubility expected |
Conclusion and Forward Outlook
This compound possesses a molecular structure that strongly suggests poor aqueous solubility and good solubility in moderately polar organic solvents. This physicochemical profile is a direct consequence of its highly lipophilic heptyloxy tail counteracting the polar boronic acid head. The key challenges in its solubility determination are managing the equilibrium between the acid and its less-soluble boroxine form and ensuring that measurements reflect a true thermodynamic equilibrium.
For researchers in drug development, the protocols outlined in this guide provide a robust framework for generating the high-quality, reliable solubility data necessary for informed decision-making in lead optimization, pre-formulation, and process chemistry. Future work should focus on the empirical execution of these methods to populate the solubility database for this and related compounds, aiding in the development of predictive models for this important class of molecules.
References
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Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
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Pop-Georgievski, R. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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Plichta, A., & Domańska, U. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4489–4496. [Link]
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Al-Rawashdeh, B., & Soares, J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5949. [Link]
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Domańska, U., & Plichta, A. (2017). Solubility of phenylboronic compounds in water. Fluid Phase Equilibria, 452, 122-127. [Link]
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ResearchGate. (2017). Solubility of investigated compounds in water. Phenylboronic acid... [Link]
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
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Singh, A., & Kumar, A. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(5), 739. [Link]
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PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. Retrieved from [Link]
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Krchnak, V., & Houghten, R. (2024). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Diva-portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]
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Jabłoński, M., & Sporzyński, A. (2007). 2,3-Difluoro-4-formylphenylboronic Acid. Acta Crystallographica Section C, 63(Pt 3), o145-6. [Link]
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
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Soares, J., & Al-Rawashdeh, B. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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PubChem. (n.d.). 4-Benzyloxy-phenylboronic acid. Retrieved from [Link]
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Protheragen. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Retrieved from [Link]
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Adamczyk-Woźniak, A., et al. (2022). Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. Bioorganic Chemistry, 119, 105560. [Link]
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An In-depth Technical Guide to the Predicted Spectroscopic Data of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a detailed prediction of the spectroscopic data for (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid. As of the latest literature search, publicly available experimental spectroscopic data for this specific compound is limited. The information herein is synthesized from established principles of spectroscopic interpretation and by drawing analogies from structurally similar compounds. This guide is intended for research and informational purposes.
Introduction
This compound is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. Its utility is largely derived from the boronic acid functional group, which can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The strategic placement of two fluorine atoms on the phenyl ring can modulate the electronic properties and metabolic stability of molecules incorporating this moiety, while the heptyloxy group imparts lipophilicity, influencing solubility and pharmacokinetic profiles. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, purification, and application in drug discovery and development.
This guide presents a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Predicted Spectroscopic Workflow
The logical workflow for the spectroscopic analysis of this compound is outlined below. This systematic approach ensures a comprehensive characterization of the molecule.
Figure 1: A schematic overview of the synthesis, purification, and spectroscopic analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would provide a complete picture of its molecular framework.
Experimental Protocol for NMR Analysis
A standardized protocol for the NMR analysis of substituted phenylboronic acids is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons[1].
-
Instrumentation: Analyses should be performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher[1].
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
¹¹B NMR: Acquire a ¹¹B NMR spectrum to confirm the boron environment.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the heptyloxy chain.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.2 | br s | 2H | B(OH)₂ | The protons of the boronic acid are acidic and their chemical shift is highly dependent on concentration, solvent, and water content. They typically appear as a broad singlet[1]. |
| ~7.0 - 7.3 | m | 2H | Ar-H | The two aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. |
| ~4.1 | t | 2H | -OCH₂- | The methylene group attached to the oxygen atom is deshielded and will appear as a triplet. |
| ~1.8 | p | 2H | -OCH₂CH₂- | The next methylene group will appear as a pentet. |
| ~1.3 - 1.5 | m | 8H | -(CH₂)₄- | The remaining methylene groups of the heptyloxy chain will overlap in this region. |
| ~0.9 | t | 3H | -CH₃ | The terminal methyl group will appear as a triplet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons, which will show couplings to fluorine, and the carbons of the heptyloxy chain.
| Predicted Chemical Shift (δ, ppm) | C-F Coupling | Assignment | Rationale |
| ~160 - 165 | d, ¹JCF | C4-O | The carbon attached to the oxygen of the heptyloxy group will be deshielded and show a large one-bond coupling to the adjacent fluorine. |
| ~150 - 155 | dd, ¹JCF, ²JCF | C2-F & C3-F | The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants and smaller two-bond couplings to the other fluorine. |
| ~115 - 125 | m | C5 & C6 | The remaining aromatic carbons will show smaller C-F couplings. |
| ~100 - 110 | br | C1-B | The carbon attached to the boron atom will be broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus[2]. |
| ~69 | - | -OCH₂- | The carbon of the methylene group attached to the oxygen. |
| ~32 | - | -CH₂- | Methylene carbons of the heptyloxy chain. |
| ~29 | - | -CH₂- | Methylene carbons of the heptyloxy chain. |
| ~26 | - | -CH₂- | Methylene carbons of the heptyloxy chain. |
| ~23 | - | -CH₂- | Methylene carbons of the heptyloxy chain. |
| ~14 | - | -CH₃ | The terminal methyl carbon. |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -110 to -140 | d | F2 | The two fluorine atoms are in different chemical environments and are expected to appear as two distinct signals, likely doublets due to F-F coupling. The exact chemical shifts can be influenced by the solvent and the electronic environment. |
| ~ -110 to -140 | d | F3 |
Predicted ¹¹B NMR Spectral Data
The ¹¹B NMR spectrum confirms the presence and electronic environment of the boron atom.
| Predicted Chemical Shift (δ, ppm) | Linewidth | Assignment | Rationale |
| ~ +28 to +32 | Broad | B(OH)₂ | Phenylboronic acids typically show a broad signal in this region, characteristic of a trigonal planar boron center[3]. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-F bonds.
Experimental Protocol for IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3600 - 3200 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding between the boronic acid hydroxyl groups. |
| ~3000 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the heptyloxy chain. |
| ~1610, 1500, 1450 | Medium to Strong | C=C stretch (aromatic) | Characteristic stretching vibrations of the aromatic ring. |
| ~1380 - 1320 | Strong | B-O stretch | Asymmetric stretching of the B-O bonds in the boronic acid group. |
| ~1250 - 1000 | Strong | C-O stretch & C-F stretch | This region will likely contain overlapping strong bands from the C-O ether linkage and the C-F bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
Experimental Protocol for MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
Predicted Mass Spectrometry Data
-
Molecular Weight: 272.12 g/mol
-
Predicted Molecular Ion (M+H)⁺: m/z 273.13
-
Predicted Molecular Ion (M-H)⁻: m/z 271.11
-
Key Fragmentation Pathways:
-
Loss of water (-18) from the boronic acid.
-
Loss of the heptyloxy chain.
-
Cleavage of the C-B bond.
-
Figure 2: Predicted major fragmentation pathways for this compound in positive ion mode mass spectrometry.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral characteristics, researchers can more effectively identify, purify, and utilize this important building block in their synthetic endeavors. The provided protocols and interpretations, grounded in the analysis of similar structures, offer a robust framework for the characterization of this and related compounds.
References
- Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032.
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [No specific journal provided].
- Sundari, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Journal of Molecular Structure, 1262, 133036.
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
-
PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]
- Supporting Information for Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
-
Justia Patents. (2006). Formulation of boronic acid compounds. Retrieved from [Link]
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An In-Depth Technical Guide to (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid: Synthesis, Commercial Availability, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Arylboronic Acids
In the landscape of modern organic synthesis and materials science, fluorinated arylboronic acids have emerged as indispensable building blocks. The unique electronic properties imparted by fluorine atoms—high electronegativity, the ability to form strong C-F bonds, and the capacity to modulate lipophilicity and metabolic stability—make these compounds highly sought after. Specifically, the introduction of fluorine substituents into the phenylboronic acid scaffold significantly influences the Lewis acidity of the boron center and the electronic nature of the aromatic ring, opening avenues for novel molecular designs.[1] This guide focuses on a particularly valuable derivative, (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid (CAS No. 147222-88-6), a key intermediate in the synthesis of high-performance liquid crystals and a potential component in the development of specialized pharmaceutical agents.
Part 1: Core Compound Profile and Commercial Availability
This compound is a white to off-white solid at room temperature, valued for the specific combination of its structural features: the 2,3-difluoro substitution pattern, the C7 alkoxy chain (heptyloxy), and the reactive boronic acid moiety. This trifecta of functionalities makes it a strategic component for creating molecules with tailored properties, particularly in the field of liquid crystal displays where precise control over dielectric anisotropy and mesophase behavior is paramount.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. While a specific melting point is not consistently reported across all suppliers, it is characterized as a solid.[2] The heptyloxy chain contributes to its solubility in organic solvents and influences the mesogenic properties of its derivatives.
| Property | Value | Source |
| CAS Number | 147222-88-6 | [2][3][4] |
| Molecular Formula | C₁₃H₁₉BF₂O₃ | [4] |
| Molecular Weight | 272.10 g/mol | [4] |
| Appearance | Solid | [2] |
| Storage | Store refrigerated (2-8 °C), in a dry, well-ventilated place.[2] | Combi-Blocks SDS[2] |
Commercial Availability
This compound is commercially available from a range of specialty chemical suppliers, indicating its established role in research and development. It is typically offered in quantities ranging from grams to kilograms, with purities generally at 98% or higher. The primary use is for scientific research and development purposes.[2]
Key suppliers include:
Researchers can procure this compound directly from these and other similar vendors, with lead times varying based on stock levels and requested quantities. It is important to consult the Safety Data Sheet (SDS) from the specific supplier for detailed handling and safety information.[2]
Part 2: Synthesis and Mechanistic Considerations
The synthesis of arylboronic acids is a well-established field in organic chemistry. The most common and industrially scalable approach involves the reaction of an organometallic intermediate (an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. This general strategy is applicable to the synthesis of this compound.
Proposed Synthetic Pathway
The synthesis can be logically broken down into two principal stages, starting from a readily available precursor.
Caption: Proposed two-stage synthesis of the target boronic acid.
Detailed Experimental Protocol (Hypothetical)
Stage 1: Synthesis of 1-Bromo-2,3-difluoro-4-(heptyloxy)benzene (Precursor)
-
Hydroxylation of 1-Bromo-2,3-difluorobenzene: This step can be challenging and may require specialized methods such as directed ortho-metalation followed by reaction with an oxygen source, or a nucleophilic aromatic substitution if a suitable starting material is available. For the purpose of this guide, we will assume the availability of 1-bromo-2,3-difluoro-4-hydroxybenzene.
-
Williamson Ether Synthesis:
-
To a solution of 1-bromo-2,3-difluoro-4-hydroxybenzene (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromoheptane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-bromo-2,3-difluoro-4-(heptyloxy)benzene.
-
Stage 2: Synthesis of this compound
-
Formation of the Organometallic Reagent (Grignard or Organolithium):
-
Method A (Grignard): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-2,3-difluoro-4-(heptyloxy)benzene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux with external heating if necessary. The disappearance of the magnesium turnings indicates the formation of the Grignard reagent.
-
Method B (Organolithium): In a flame-dried flask under an inert atmosphere, dissolve 1-bromo-2,3-difluoro-4-(heptyloxy)benzene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
-
Borylation:
-
To the freshly prepared organometallic solution at -78 °C, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white solid.
-
Caption: Experimental workflow for the borylation stage.
Part 3: Applications in High-Performance Liquid Crystals
The primary application of this compound is as a crucial intermediate for the synthesis of advanced liquid crystal materials. The specific molecular structure imparts desirable properties to the final liquid crystal molecules, which are essential for modern display technologies.
The Role of the 2,3-Difluoro-4-alkoxyphenyl Moiety
The 2,3-difluorophenyl group is a well-known component in the design of liquid crystals with negative dielectric anisotropy (Δε < 0).[1][7] This property is critical for display modes such as in-plane switching (IPS) and fringe-field switching (FFS), which are prevalent in high-end displays for smartphones, tablets, and monitors.
-
Negative Dielectric Anisotropy (Δε): The two fluorine atoms positioned laterally on the phenyl ring create a strong dipole moment perpendicular to the long axis of the molecule. This leads to a negative Δε, causing the liquid crystal molecules to align perpendicular to an applied electric field.[1]
-
Moderate Birefringence (Δn): The fluorinated phenyl core contributes to a moderate optical anisotropy, which is necessary for achieving the desired optical path difference in the liquid crystal cell.[1]
-
Mesophase Stability: The combination of the rigid difluorophenyl core and the flexible heptyloxy chain helps to promote and stabilize the desired nematic mesophase over a broad temperature range. Laterally fluorinated terphenyls are known to be excellent hosts for ferroelectric systems.[7]
-
Low Viscosity: The inclusion of fluorine can also contribute to lower rotational viscosity, which is essential for achieving fast switching times and reducing motion blur in displays.
Exemplary Application in Liquid Crystal Synthesis
This compound is an ideal building block for use in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds between aromatic rings.
In a typical application, the boronic acid would be coupled with another functionalized aryl halide (e.g., a brominated or iodinated biphenyl, terphenyl, or heterocyclic system) to construct the final, more complex liquid crystal molecule.
Caption: Suzuki coupling using the target boronic acid.
The resulting liquid crystal, incorporating the 2,3-difluoro-4-(heptyloxy)phenyl moiety, would be expected to exhibit a negative dielectric anisotropy and other favorable properties for use in high-performance liquid crystal displays.
Part 4: Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of dust or vapor. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8 °C).[2] It is important to keep it in a dry and well-ventilated environment.
-
Decomposition: When heated to decomposition, it may emit hazardous substances including carbon monoxide and hydrogen fluoride.[2]
Always refer to the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound stands as a testament to the enabling power of fluorination in modern chemistry. Its commercial availability and the well-understood principles of its synthesis make it an accessible and highly valuable building block for researchers in materials science. The specific structural attributes of this compound directly translate into key performance characteristics—most notably negative dielectric anisotropy—in liquid crystals, driving innovation in display technology. As the demand for more advanced and energy-efficient displays continues to grow, the strategic importance of specialized intermediates like this fluorinated arylboronic acid is set to increase, paving the way for the next generation of advanced functional materials.
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The Strategic Utility of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic Acid in Advanced Material and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a specialized synthetic intermediate that has garnered significant interest in the fields of materials science and medicinal chemistry. Its unique molecular architecture, featuring a difluorinated phenyl ring, a boronic acid moiety, and a heptyloxy tail, bestows a combination of properties that make it a valuable tool for the design and synthesis of novel functional molecules. The strategic placement of two fluorine atoms on the phenyl ring dramatically influences the electronic properties, lipophilicity, and metabolic stability of derivative compounds.[1] The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[2] The heptyloxy chain provides a flexible, lipophilic tail that can be used to modulate physical properties such as solubility and to drive self-assembly in liquid crystalline materials.[3] This guide will provide a comprehensive overview of the applications of this compound, delving into its role in the development of advanced liquid crystals and its potential in the synthesis of new therapeutic agents.
Core Attributes and Synthetic Considerations
The utility of this compound stems from the synergistic interplay of its constituent parts.
The Power of Fluorine Substitution
The presence of two adjacent fluorine atoms on the aromatic ring is a key design element. Fluorine is the most electronegative element, and its incorporation into organic molecules can lead to profound changes in their physicochemical properties.[4] In the context of the 2,3-difluoro substitution pattern, these effects include:
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine alters the electron density of the phenyl ring, influencing its reactivity and the properties of molecules in which it is incorporated. This is particularly relevant in the design of liquid crystals with specific dielectric anisotropies.[5]
-
Enhanced Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its solubility in nonpolar media and its ability to cross cell membranes, a crucial factor in drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to improved pharmacokinetic profiles for drug candidates.
-
Conformational Control: The steric bulk of the fluorine atoms can influence the preferred conformation of molecules, which can be exploited to optimize binding to biological targets or to promote desired packing in liquid crystal phases.
The Versatility of the Boronic Acid Functional Group
The boronic acid [-B(OH)₂] group is a cornerstone of modern organic synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[2] This reaction is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The boronic acid moiety of this compound allows for its efficient coupling with a wide range of aryl and heteroaryl halides, providing access to a diverse library of complex molecules.[1]
The Influence of the Heptyloxy Chain
The seven-carbon alkyl chain (heptyloxy group) attached to the phenyl ring via an ether linkage provides a flexible and nonpolar tail. In the context of liquid crystals, the length and nature of such alkyl chains are critical for determining the mesophase behavior and transition temperatures of the final molecule.[3] In medicinal chemistry, this lipophilic tail can be used to fine-tune the solubility and pharmacokinetic properties of a drug candidate.
Applications in High-Performance Liquid Crystals
The unique combination of a difluorinated core and an alkoxy chain makes this compound a valuable precursor for the synthesis of advanced liquid crystalline materials. The difluorophenyl moiety is known to induce a negative dielectric anisotropy (Δε < 0) in liquid crystals, a property that is highly desirable for applications in vertically aligned (VA) liquid crystal displays (LCDs) and other electro-optical devices.[5]
Workflow for Liquid Crystal Synthesis
The synthesis of liquid crystals incorporating the (2,3-Difluoro-4-(heptyloxy)phenyl) moiety typically involves a Suzuki-Miyaura cross-coupling reaction with a suitable aryl or heteroaryl halide that constitutes the other part of the mesogenic core.
Caption: Synthetic workflow for liquid crystals.
Experimental Protocol: Suzuki-Miyaura Coupling for a Biphenyl-Based Liquid Crystal
The following is a representative, generalized protocol for the synthesis of a liquid crystal molecule using this compound.
Materials:
-
This compound (1.0 eq)
-
4-Bromo-4'-alkylbiphenyl (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene (solvent)
-
Water
Procedure:
-
To a round-bottom flask, add this compound, 4-bromo-4'-alkylbiphenyl, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water to the flask.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure liquid crystalline compound.
Potential in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine and a boronic acid group into a single molecule makes this compound an attractive starting material for the synthesis of novel drug candidates. Boronic acid-containing compounds have emerged as a significant class of therapeutics, with bortezomib (Velcade®), a proteasome inhibitor for the treatment of multiple myeloma, being a prominent example.[6][7]
Rationale for Use in Drug Design
-
Enzyme Inhibition: The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to potent and selective inhibition.[8]
-
Improved Pharmacokinetics: As mentioned, the presence of fluorine can enhance metabolic stability and membrane permeability. The heptyloxy chain can be modified to optimize the lipophilicity and solubility of the drug candidate.
-
Access to Diverse Chemical Space: The Suzuki-Miyaura coupling allows for the straightforward synthesis of a wide range of biaryl and heteroaryl structures, which are common motifs in many approved drugs.
Synthetic Workflow in Medicinal Chemistry
The synthetic strategy in a medicinal chemistry context would be similar to that for liquid crystals, focusing on the coupling of the boronic acid with a pharmaceutically relevant (hetero)aryl halide.
Caption: Workflow for drug candidate synthesis.
While specific examples of biologically active compounds derived directly from this compound are not yet prevalent in publicly available literature, the principles of medicinal chemistry suggest its potential. For instance, a patent for an HIV integrase inhibitor describes a molecule containing a difluorophenyl group, highlighting the relevance of this moiety in drug design.[9]
Physicochemical and Spectroscopic Data
Precise characterization is essential for the effective use of any chemical intermediate. While a comprehensive, publicly available dataset for this compound is limited, data for closely related compounds can provide valuable insights.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 2,3-Difluoro-4-methoxyphenylboronic acid |
| CAS Number | 147222-88-6[10] | 170981-41-6[11] |
| Molecular Formula | C₁₃H₁₉BF₂O₃ | C₇H₇BF₂O₃[11] |
| Molecular Weight | 272.10 g/mol | 187.94 g/mol [11] |
Spectroscopic data is crucial for confirming the identity and purity of the compound. Below are the expected key features in the NMR spectra, based on the analysis of similar structures.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons will show complex splitting patterns due to coupling with both other protons and the two fluorine atoms. The protons of the heptyloxy chain will appear in the aliphatic region, with characteristic chemical shifts and multiplicities. The protons of the boronic acid hydroxyl groups will appear as a broad singlet, which may exchange with D₂O.
-
¹³C NMR: The carbon atoms of the phenyl ring will show signals that are split due to coupling with the attached fluorine atoms (C-F coupling). The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation. The carbons of the heptyloxy chain will appear in the upfield region.
-
¹⁹F NMR: A key spectrum for this compound, it will show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the adjacent aromatic protons.
-
¹¹B NMR: A single, broad signal is expected in the region characteristic of trigonal planar boronic acids.
Conclusion and Future Outlook
This compound is a highly functionalized building block with significant potential in both materials science and medicinal chemistry. Its unique combination of a difluorinated aromatic core, a versatile boronic acid handle, and a lipophilic alkoxy chain makes it a valuable tool for creating novel molecules with tailored properties. For materials scientists, it offers a pathway to high-performance liquid crystals with negative dielectric anisotropy. For medicinal chemists, it provides a scaffold for the synthesis of new drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles. As the demand for advanced materials and novel therapeutics continues to grow, the strategic application of such precisely engineered building blocks will undoubtedly play a crucial role in driving innovation.
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An In-depth Technical Guide to the Safe Handling and Application of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
This guide provides comprehensive technical information and best practices for the safe handling, storage, and application of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid (CAS No. 147222-88-6). It is intended for researchers, scientists, and drug development professionals who utilize this and structurally similar arylboronic acids in organic synthesis and medicinal chemistry. The protocols and insights described herein are grounded in established safety procedures and an understanding of the inherent reactivity of boronic acids, aiming to foster a proactive safety culture and ensure experimental success.
Compound Profile and Hazard Identification
This compound is a key building block in modern synthetic chemistry, valued for its role in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] The presence of difluoro-substitution on the phenyl ring and a heptyloxy chain influences its reactivity and physical properties, necessitating specific handling considerations.
While Safety Data Sheets (SDS) may not always indicate significant hazards for this specific compound, the general class of arylboronic acids warrants careful handling due to potential risks.[2][3] Some boronic acids have been shown to be mutagenic, which is thought to arise from the generation of organic radicals via oxidation.[4] Therefore, it is prudent to treat this compound with a degree of caution, assuming it may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5][6]
Table 1: Physicochemical and Hazard Summary
| Property | Value | Source |
| CAS Number | 147222-88-6 | [2][3] |
| Molecular Formula | C₁₃H₁₉BF₂O₃ | Inferred |
| Molecular Weight | 272.10 g/mol | Inferred |
| Appearance | White to off-white solid | General knowledge |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Harmful if swallowed. | [5][6] |
| Primary Use | Laboratory chemicals, for scientific research and development only. | [2][3] |
The Chemistry of Instability: Understanding Protodeboronation
A primary challenge in working with arylboronic acids is their susceptibility to decomposition, most commonly through a process called protodeboronation.[7] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of an undesired arene byproduct and boric acid (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[8] This process not only consumes the starting material, reducing reaction yields, but also complicates purification.
The rate of protodeboronation is highly dependent on the electronic nature of the aryl group and the reaction conditions.[3] Electron-deficient arylboronic acids, such as those with fluorine substituents, can be particularly prone to this decomposition pathway, especially under basic conditions.[3][9] The generally accepted mechanism involves the formation of a boronate species (Ar-B(OH)₃⁻) which then undergoes ipso-protonation by a proton source, such as water.[3][7]
Understanding this decomposition pathway is critical for designing robust experimental protocols. The key takeaway for the practicing chemist is the need to minimize exposure of the boronic acid to prolonged heat and strong basic aqueous conditions, especially when dealing with electron-deficient systems.[10]
Core Safety and Handling Protocols
A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is non-negotiable. This includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[12]
-
Body Protection: A lab coat must be worn. For handling larger quantities, a chemical-resistant apron is recommended.[11]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[8]
Engineering Controls
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower should be readily accessible.[13]
Storage and Handling
Proper storage is crucial to maintain the integrity of the compound and prevent degradation.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][14] Refrigeration is often recommended.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13]
-
Handling Practices:
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, a swift and correct response is critical. The following procedures are designed to be a self-validating system, ensuring that appropriate actions are taken to minimize harm.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][9][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Accidental Release Measures
-
Small Spills:
-
Large Spills:
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[11]
-
Specific Hazards: Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]
Application in Synthesis: A Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide.[1] The following is a detailed, field-proven protocol for the coupling of this compound with an aryl bromide, emphasizing the rationale behind each step.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Rationale: Adding the solid reagents first allows for efficient removal of atmospheric oxygen in the subsequent step. The use of a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.[2]
-
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (e.g., Argon) at least three times.
-
Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen is crucial to prevent catalyst deactivation and ensure a successful reaction.[2]
-
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the palladium catalyst.
-
Rationale: Degassing the solvent removes dissolved oxygen. Adding the catalyst last and under an inert atmosphere minimizes its exposure to air.
-
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture. The reaction temperature is optimized to balance the rate of the desired coupling with the potential for protodeboronation.
-
-
Work-up and Quenching: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Rationale: The aqueous wash removes the inorganic base and salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[15]
-
Rationale: The choice of purification method depends on the properties of the product and the impurities present. For boronic acid-containing impurities, a basic wash can sometimes be effective in their removal.[16]
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Disposal Considerations
All waste containing this compound or its reaction byproducts should be treated as hazardous chemical waste.
-
Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter the sewer system.[8]
-
Contaminated Packaging: Uncleaned containers should be treated as the product itself.[8]
Conclusion
This compound is a valuable tool in the arsenal of the modern synthetic chemist. A thorough understanding of its potential hazards, coupled with the implementation of robust safety protocols and a knowledge of its chemical stability, is essential for its safe and effective use. By adhering to the principles outlined in this guide, researchers can minimize risks, ensure the integrity of their experiments, and contribute to a safer laboratory environment.
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]
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Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
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Oshima, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]
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Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
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Methodological & Application
Application Note: Strategic Application of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic Acid in Suzuki-Miyaura Coupling for Advanced Synthesis
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid, a structurally complex and synthetically valuable building block. We will explore the nuanced reactivity imparted by its unique substitution pattern—ortho-difluoro groups and a para-heptyloxy chain—and provide field-proven methodologies for its successful implementation in coupling reactions, particularly for researchers in materials science and drug development.
Introduction: The Strategic Advantage of Fluorinated Biaryls
Biaryl motifs are ubiquitous in pharmaceuticals, agrochemicals, and organic electronics. The introduction of fluorine atoms into these structures can profoundly modulate key molecular properties, including metabolic stability, binding affinity, and lipophilicity. This compound is a sophisticated reagent designed to introduce a precisely functionalized phenyl ring. Its utility is defined by three key structural features:
-
Vicinal Difluoro Substituents: The fluorine atoms at the C2 and C3 positions act as strong electron-withdrawing groups, which can influence the electronic properties of the resulting biaryl product.[3][4] Furthermore, their position ortho to the boronic acid creates significant steric hindrance, which necessitates carefully optimized reaction conditions.[5][6]
-
Para-Heptyloxy Chain: The long alkoxy chain is a moderately electron-donating group that also significantly enhances the lipophilicity and solubility of the reagent and its coupled products in organic solvents.[7] This feature is particularly advantageous in the synthesis of materials for organic electronics or drug candidates requiring specific solubility profiles.
-
Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura reaction, valued for its stability, low toxicity, and straightforward handling compared to other organometallic reagents.[8][9]
This document serves as a comprehensive guide to unlocking the synthetic potential of this reagent.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The success of any Suzuki-Miyaura coupling hinges on the efficient cycling of a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is critical for troubleshooting and optimizing reactions involving challenging substrates. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] The choice of base is therefore critical to reaction success.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.
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Protocol Development: A Rational Approach
Due to the steric hindrance from the ortho-difluoro substituents, this compound is considered a challenging coupling partner.[5][6] Success requires a catalytic system capable of overcoming this steric barrier. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are highly recommended.[10][11]
Key Parameter Selection:
-
Palladium Precatalyst: The use of pre-catalysts that rapidly generate the active Pd(0) species is advantageous, especially for boronic acids prone to decomposition.[12] We recommend using a palladium(II) precatalyst complexed with a bulky phosphine ligand, such as [Pd(SPhos)Cl]₂ or XPhos-Pd-G3.
-
Ligand: Biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. Their bulk facilitates the reductive elimination step and promotes the formation of the highly active monoligated palladium species necessary to engage sterically demanding substrates.[11]
-
Base: A moderately strong base is required to form the boronate species without promoting significant protodeboronation (hydrolysis of the C-B bond).[13] Aqueous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[12][14]
-
Solvent System: A polar aprotic solvent, often mixed with water to solubilize the base, is standard. Dioxane/water or THF/water mixtures are commonly employed.[14] The heptyloxy chain on the boronic acid enhances its solubility in these organic solvents.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
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Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| Aryl Bromide | - | 1.0 | 1.0 |
| This compound | 286.13 | 1.2 | 1.2 |
| XPhos-Pd-G3 Precatalyst | 863.83 | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane, anhydrous | - | 4 mL | - |
| Water, degassed | - | 1 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a flame-dried 25 mL Schlenk flask. Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Solids: Under a positive flow of inert gas, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 343 mg), potassium phosphate (2.0 mmol, 425 mg), and the XPhos-Pd-G3 precatalyst (0.02 mmol, 17.3 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe. The mixture should be stirred briefly to ensure homogeneity.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after a mini-workup.
-
Work-up: Once the reaction is complete (consumption of the limiting aryl bromide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Expected Results & Data
The described protocol is expected to provide good to excellent yields for a variety of aryl and heteroaryl bromides. The steric and electronic nature of the coupling partner will influence the reaction time and final yield.
| Aryl Bromide Partner | Product Structure | Expected Yield (%) | Notes |
| 4-Bromoanisole | 2,3-Difluoro-4'-methoxy-4-(heptyloxy)-1,1'-biphenyl | 85-95% | Electron-rich aryl bromides are generally excellent substrates. |
| 4-Bromobenzonitrile | 4'-(2,3-Difluoro-4-(heptyloxy)phenyl)benzonitrile | 80-90% | Electron-deficient partners also couple efficiently. |
| 2-Bromotoluene | 2,3-Difluoro-2'-methyl-4-(heptyloxy)-1,1'-biphenyl | 70-85% | Steric hindrance on the aryl bromide may require longer times. |
| 3-Bromopyridine | 3-(2,3-Difluoro-4-(heptyloxy)phenyl)pyridine | 75-90% | Heteroaryl halides are well-tolerated. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Inappropriate base or solvent. | 1. Ensure a rigorously inert atmosphere.2. Use freshly distilled/anhydrous solvents and degas thoroughly.3. Screen alternative bases (e.g., Cs₂CO₃) or solvents. |
| Protodeboronation | 1. Base is too strong or reaction temperature is too high.2. Presence of excess water. | 1. Switch to a milder base (e.g., K₂CO₃).2. Use rigorously dried solvents and reagents. Consider using anhydrous conditions with a base like CsF.[15][16] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing technique and maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Sterically demanding substrate. | 1. Increase reaction time and/or temperature incrementally.2. Increase catalyst loading slightly (e.g., to 3 mol%). Screen other ligands (e.g., RuPhos). |
Conclusion
This compound is a highly valuable reagent for introducing fluorinated, functionalized moieties in advanced chemical synthesis. While its substituted nature presents challenges of steric hindrance, these can be readily overcome through the rational selection of modern palladium catalyst systems featuring bulky biaryl phosphine ligands. The protocols and insights provided in this guide offer a robust framework for researchers to successfully employ this reagent, paving the way for the development of novel pharmaceuticals, materials, and other high-value chemical entities.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
- Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed.
- Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry - The University of British Columbia.
- Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry - ACS Publications.
- Suzuki Coupling. Organic Chemistry Portal.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Effects of alkyl or alkoxy side chains on the electrochromic properties of four ambipolar donor–acceptor type polymers. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Effects of alkyl or alkoxy side chains on the electrochromic properties of four ambipolar donor–acceptor type polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step / Chemistry – A European Journal, 2017 [sci-hub.box]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalyst Selection for Reactions of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Introduction
(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a key building block in contemporary drug discovery and materials science. Its unique substitution pattern, featuring vicinal fluorine atoms and a lipophilic heptyloxy chain, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved cell permeability, and specific binding interactions. The successful incorporation of this moiety into complex molecular architectures predominantly relies on the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming method.[1][2][3]
However, the electronic and steric nature of this compound presents distinct challenges that necessitate careful catalyst selection to ensure efficient and high-yielding transformations. The electron-withdrawing fluorine atoms can increase the propensity for protodeboronation, a competing side reaction that cleaves the C-B bond, thereby reducing the overall yield.[4] Furthermore, the ortho-difluoro substitution pattern introduces steric hindrance that can impede the crucial transmetalation step of the catalytic cycle.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of catalytic systems for Suzuki-Miyaura reactions involving this compound. We will delve into the mechanistic considerations that underpin catalyst choice, present a selection of high-performance catalysts, and provide detailed experimental protocols for catalyst screening and reaction optimization.
Mechanistic Considerations for Catalyst Selection
The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The efficiency of each step is profoundly influenced by the choice of palladium source, ligand, base, and solvent. For sterically hindered and electronically deactivated substrates like this compound, the ligand plays a paramount role in facilitating the reaction.
Key Ligand Properties:
-
Electron-Richness: Ligands with strong electron-donating properties enhance the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide to the Pd(0) species and promotes the subsequent reductive elimination step.
-
Steric Bulk: Bulky ligands are crucial for promoting the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in the oxidative addition step.[7][8] Furthermore, steric hindrance on the ligand can accelerate the reductive elimination step to release the final product. For hindered coupling partners, bulky biaryldialkyl monophosphine ligands, often referred to as Buchwald ligands, have proven to be highly effective.[5]
The interplay of these electronic and steric factors is critical for overcoming the challenges associated with the Suzuki-Miyaura coupling of this compound.
Recommended Catalytic Systems
Based on extensive literature precedent for similar sterically hindered and electron-deficient boronic acids, the following palladium precatalysts and ligands are recommended for reactions involving this compound.[9][6][10]
Table 1: Recommended Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Key Features | Recommended Coupling Partners |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Bulky, electron-rich biarylphosphine. Promotes rapid C-N reductive elimination from a precatalyst, forming the active Pd(0) species.[10] | Aryl chlorides, bromides, and triflates. |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | Highly active for hindered couplings.[7] Confers unprecedented activity, allowing for low catalyst loadings.[7] | Sterically hindered aryl bromides and chlorides. |
| Pd(OAc)₂ / Pd₂(dba)₃ | RuPhos | Effective for sterically demanding couplings.[6] | Di-ortho-substituted aryl halides. |
| XPhos Pd G3 | (Integrated Precatalyst) | Air- and moisture-stable. Rapidly generates the active catalyst at room temperature.[6][10] | Unstable polyfluorophenyl and heteroaryl boronic acids. |
Rationale for Selection:
The choice of a specific catalyst-ligand combination will depend on the nature of the coupling partner (aryl halide or triflate). For highly unreactive aryl chlorides, more electron-rich and sterically demanding ligands like XPhos and SPhos are often necessary.[7][10] The use of palladium precatalysts, such as XPhos Pd G3, is highly recommended as they offer greater stability and reproducibility by providing a controlled release of the active Pd(0) catalyst.[6]
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalytic system for the Suzuki-Miyaura coupling of this compound.
Caption: Catalyst selection and optimization workflow.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. It is essential to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Protocol 1: General Procedure for Catalyst Screening with Aryl Bromides
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Ligand (e.g., SPhos, 4 mol %)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Water, 10:1 v/v)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium precatalyst, ligand, and base.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Procedure for Challenging Couplings with Aryl Chlorides
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol %)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., THF/Water, 4:1 v/v)[10]
Procedure:
-
In a reaction vessel, combine the aryl chloride, this compound, XPhos Pd G3, and potassium phosphate.[9]
-
Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas three times.[9]
-
Add the degassed THF and water via syringe.[10]
-
Stir the reaction mixture vigorously at 40 °C.[10]
-
Monitor the reaction for completion using an appropriate analytical method.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a precatalyst or ensure rigorous exclusion of air and moisture. |
| Insufficiently active ligand | For aryl chlorides, switch to a more electron-rich and bulky ligand like XPhos or SPhos.[6] | |
| Inappropriate base | For sterically hindered couplings, a stronger base like K₃PO₄ may be required.[6] | |
| Protodeboronation | Slow transmetalation | Use a catalyst system that promotes rapid coupling, such as a precatalyst that quickly generates the active Pd(0) species.[4][10] |
| Presence of water | While some water is often beneficial, excess water can promote protodeboronation. Ensure anhydrous solvents are used where appropriate. | |
| Homocoupling of Boronic Acid | Oxidative conditions | Ensure the reaction is performed under a strictly inert atmosphere. |
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling reactions hinges on the judicious selection of the catalytic system. By understanding the mechanistic nuances and employing sterically hindered, electron-rich phosphine ligands, researchers can overcome the inherent challenges posed by this valuable building block. The use of modern palladium precatalysts is highly recommended to ensure reproducibility and high reaction efficiency. The protocols and guidelines presented in this document serve as a robust starting point for the development of efficient and scalable synthetic routes to novel compounds for pharmaceutical and materials science applications.
References
Sources
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- 3. Yoneda Labs [yonedalabs.com]
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- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 147222-88-6|this compound|BLD Pharm [bldpharm.com]
- 30. researchgate.net [researchgate.net]
Application Notes & Protocols for Polymer Synthesis with (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of conjugated polymers utilizing (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid as a key monomer. The protocol focuses on the palladium-catalyzed Suzuki-Miyaura polycondensation, a robust and versatile method for the formation of carbon-carbon bonds. This guide delves into the mechanistic rationale behind the selection of catalysts, bases, and solvents, offering a detailed, step-by-step protocol for a representative polymerization with 2,7-dibromo-9,9-dioctylfluorene. Furthermore, it covers essential aspects of polymer purification, characterization, and safety considerations. The aim is to provide a self-validating framework that combines theoretical principles with practical, field-proven insights to enable the successful synthesis of novel fluorinated polymeric materials.
Introduction: The Significance of Fluorinated Arylboronic Acids in Polymer Chemistry
This compound is a valuable building block in the synthesis of advanced functional polymers. The incorporation of fluorine atoms into the polymer backbone imparts unique and desirable properties, including:
-
Enhanced Thermal and Oxidative Stability: The high strength of the C-F bond contributes to the overall robustness of the polymer.
-
Modified Optoelectronic Properties: The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, influencing its light absorption/emission characteristics and charge transport capabilities. This is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
-
Improved Solubility and Morphology: The heptyloxy side chain enhances the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing and device fabrication.
The Suzuki-Miyaura cross-coupling reaction is the premier method for incorporating such boronic acids into a polymer chain.[2] It offers high functional group tolerance, excellent yields, and generally mild reaction conditions. This guide will focus on the application of this reaction for the synthesis of a copolymer of this compound and a dibrominated comonomer.
Mechanistic Considerations and Component Selection in Suzuki Polycondensation
The Suzuki-Miyaura polycondensation is a catalytic cycle involving a palladium complex. A fundamental understanding of this cycle is critical for troubleshooting and optimizing the polymerization.
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. For aryl chlorides, this step can be rate-limiting.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl unit, regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Choice of Palladium Catalyst and Ligand
The selection of the palladium source and its associated ligand is paramount for a successful polymerization, especially when dealing with sterically hindered or electron-deficient monomers like this compound.
-
Palladium Precursor: Common choices include Pd(PPh₃)₄ and Pd₂(dba)₃. Pd(PPh₃)₄ is a Pd(0) source and can be used directly, while Pd(II) sources like Pd(OAc)₂ require in-situ reduction.[6]
-
Ligands: For challenging substrates, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step and stabilize the catalytic species.[3] N-heterocyclic carbenes (NHCs) also show great promise.
| Catalyst/Ligand System | Key Features & Rationale | Typical Loading (mol%) |
| Pd(PPh₃)₄ | A classic, versatile catalyst. May require higher temperatures for less reactive monomers. | 1-5 |
| Pd₂(dba)₃ / SPhos | SPhos is a bulky, electron-rich ligand, excellent for coupling sterically hindered aryl chlorides and bromides. | 0.5-2 (Pd), 1-4 (Ligand) |
| Pd(OAc)₂ / P(t-Bu)₃ | Tri(tert-butyl)phosphine is another highly effective bulky and electron-rich ligand. | 1-3 (Pd), 2-6 (Ligand) |
The Critical Role of the Base
The base plays multiple roles in the Suzuki-Miyaura reaction: it activates the boronic acid for transmetalation and can influence the stability of the catalyst.[4][7] The choice of base is often interdependent with the solvent system.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Cesium fluoride (CsF) has been shown to be particularly effective for reactions involving highly fluorinated arylboronic acids.[8]
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) are employed, particularly in phase-transfer catalysis conditions.[9]
Solvent Selection
The solvent must be able to dissolve the monomers and the growing polymer chain. It should also be inert to the reaction conditions and effectively facilitate the catalytic cycle.
-
Aprotic Solvents: Toluene, tetrahydrofuran (THF), and 1,4-dioxane are frequently used. They offer good solubility for many organic compounds and are compatible with the catalysts.
-
Biphasic Systems: A mixture of an organic solvent (like toluene) and an aqueous solution of the inorganic base is a very common setup. A phase-transfer catalyst (e.g., Aliquat 336) may be added to facilitate the interaction between the organic and aqueous phases.
Experimental Protocol: Synthesis of Poly[(9,9-dioctylfluorene)-alt-(2,3-difluoro-4-heptyloxyphenylene)]
This protocol describes a representative Suzuki polycondensation. Note: All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried before use.
Materials
-
This compound (Monomer A)
-
2,7-Dibromo-9,9-dioctylfluorene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or SPhos
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Toluene (anhydrous)
-
Aliquat 336 (optional, phase-transfer catalyst)
-
Methanol
-
Acetone
-
Hexane
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
Reaction Setup and Polymerization
-
Reagent Preparation: In a Schlenk flask, add this compound (1.00 equiv.), 2,7-dibromo-9,9-dioctylfluorene (1.00 equiv.), and finely ground, anhydrous K₃PO₄ (4.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a monomer concentration of approximately 0.1 M. If using a biphasic system, add a degassed 2 M aqueous solution of K₃PO₄.
-
Catalyst Preparation: In a separate, small flask under argon, dissolve Pd₂(dba)₃ (0.01 equiv.) and P(t-Bu)₃ (0.04 equiv.) in a small amount of degassed toluene.
-
Initiation: Add the catalyst solution to the vigorously stirred monomer mixture via syringe.
-
Polymerization: Heat the reaction mixture to 90-100 °C and maintain vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. Polymerization times can range from 24 to 72 hours.
-
End-Capping (Optional but Recommended): To obtain well-defined polymer chains and improve stability, an end-capping procedure is recommended. After the desired molecular weight is reached, add a small amount of phenylboronic acid (to react with any remaining bromide end-groups) and stir for 2-4 hours. Then, add a small amount of bromobenzene (to react with any remaining boronic acid end-groups) and stir for another 2-4 hours.
Purification
Purification is crucial to remove residual catalyst, unreacted monomers, and oligomers, which can significantly affect the polymer's properties.
-
Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a large volume of vigorously stirred methanol. The polymer should precipitate as fibrous strands.
-
Filtration and Washing: Collect the polymer by filtration. Wash the collected solid extensively with water to remove inorganic salts, followed by another wash with methanol to remove any remaining monomers or small oligomers.
-
Soxhlet Extraction: This is a highly effective method for purification. Dry the polymer and place it in a Soxhlet thimble. Extract sequentially with acetone (to remove oligomers) and then with a good solvent for the polymer, such as hexane or chloroform, to extract the desired polymer fraction.
-
Final Precipitation and Drying: Precipitate the purified polymer from the good solvent into methanol again. Collect the final product by filtration and dry it under high vacuum at 40-50 °C for at least 24 hours.
Polymer Characterization
A thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity.
| Technique | Information Obtained | Expected Results |
| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation, monomer incorporation ratio, end-group analysis. | Appearance of characteristic aromatic proton signals from both monomer units. Presence of signals corresponding to the heptyloxy and octyl side chains. In ¹⁹F NMR, signals corresponding to the fluorine atoms on the phenyl ring. |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | A monomodal distribution indicating a successful polymerization. PDI values are typically between 1.5 and 3.0 for step-growth polymerizations. |
| FT-IR Spectroscopy | Confirmation of functional groups. | Disappearance of the B-OH stretch from the boronic acid monomer. Presence of C-F and C-O-C stretching vibrations. |
| UV-Vis and Photoluminescence Spectroscopy | Optical properties (absorption and emission maxima). | The polymer will exhibit characteristic absorption and emission spectra, indicative of the conjugated backbone. |
| Thermogravimetric Analysis (TGA) | Thermal stability. | High decomposition temperature, indicating good thermal stability imparted by the fluorinated backbone. |
Safety and Handling
-
Reagents: Palladium catalysts are toxic and should be handled with care in a fume hood. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Solvents: Toluene is flammable and toxic. Anhydrous solvents can be pyrophoric. Always work in a well-ventilated area and take appropriate fire safety precautions.
-
Inert Atmosphere Techniques: Proper training in the use of Schlenk lines or gloveboxes is necessary to ensure the exclusion of oxygen and moisture, which can deactivate the catalyst and lead to side reactions.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Molecular Weight / No Polymerization | Inactive catalyst; presence of oxygen or water; impure monomers. | Ensure rigorous inert atmosphere and use of anhydrous solvents. Recrystallize monomers. Increase catalyst loading or try a different ligand. |
| Broad or Bimodal PDI | Side reactions; poor solubility of growing polymer; inefficient initiation. | Ensure stoichiometric balance of monomers. Choose a solvent in which the polymer remains soluble. Check the purity of the initiator. |
| Precipitation of Polymer during Reaction | Polymer has poor solubility in the chosen solvent. | Switch to a higher-boiling solvent or a solvent with better solubilizing power (e.g., o-xylene, chlorobenzene). |
| Difficult Purification | Residual palladium catalyst contamination. | Use a metal scavenger (e.g., silica-bound thiol) after the reaction. Ensure thorough washing and Soxhlet extraction. |
References
- Xie, L.-H., Yin, C.-R., Lai, W., Huang, W. (2012). Polyfluorene-based semiconductors combined with various periodic table elements for organic electronics. Progress in Polymer Science.
- Miyaura, N., Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7473-7480.
- Matos, K., Soderquist, J. A. (1998). A convenient and general method for the activation of boronic acids for Suzuki cross-coupling. The Journal of Organic Chemistry, 63(3), 461-470.
-
ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. [Link]
-
Cheng, S. X. (2019). Controlled Synthesis of Functional Polyfluorenes. TSpace Repository. [Link]
-
Griffini, G., Sommer, M., Beverina, L. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters, 9(8), 1167-1171. [Link]
- Andrews, M. J., et al. (2023). Preformed Pd(II)
- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12296-12307.
- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4411.
- Brooks, W. L. A., Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397.
- Isono, T., et al. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry, 11(40), 6549-6558.
- Yang, H.-S., Choi, H.-N., Lee, I.-H. (2023).
- Leclerc, M., et al. (1998). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 31(21), 7245-7253.
- Ameduri, B. (2020). Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. Polymers, 12(5), 1124.
- Graz University of Technology. (2020).
-
ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. [Link]
Sources
- 1. Polyfluorene - Wikipedia [en.wikipedia.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Polyfluorene–poly(ethylene oxide) diblock copolymers: synthesis and electron transport behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contents.kocw.or.kr [contents.kocw.or.kr]
- 9. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid in Medicinal Chemistry
Foreword: The Strategic Value of Fluorinated Arylboronic Acids in Modern Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to enhanced potency, selectivity, and bioavailability.[1] When this strategic element is combined with the synthetic versatility of the boronic acid functional group, a truly enabling class of chemical building blocks emerges.
Arylboronic acids are indispensable reagents in contemporary organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction allows for the efficient and modular construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex bioactive molecules.[3][4] The stability, commercial availability, and generally low toxicity of boronic acids further cement their status as preferred coupling partners in drug development campaigns.[5][6][7][8]
This guide focuses on a specific, highly functionalized member of this class: (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid . We will explore its potential applications, the rationale for its use, and provide a detailed protocol for its deployment in a typical synthetic workflow, grounded in the principles of modern medicinal chemistry.
Section 1: Molecular Scaffolding Insights – Deconstructing this compound
The unique substitution pattern of this reagent offers medicinal chemists a triad of functionalities to exploit in rational drug design. Understanding each component is key to leveraging its full potential.
-
The Boronic Acid Moiety [-B(OH)₂]: The Synthetic Linchpin This functional group is the primary driver for the reagent's utility, serving as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] Its presence allows for the precise and predictable formation of a biaryl linkage, connecting the fluorinated phenyl ring to another aromatic or heteroaromatic system.
-
The 2,3-Difluoro Substitution: A Tool for pKa Modulation and Binding Enhancement The vicinal (adjacent) difluoro substitution pattern is particularly noteworthy. The two electron-withdrawing fluorine atoms significantly lower the pKa of the 4-position hydroxyl group (in the precursor phenol) and influence the electronic distribution of the entire phenyl ring. In a final drug molecule, this can:
-
Enhance Binding Affinity: The C-F bond can act as a hydrogen bond acceptor or engage in favorable dipole-dipole or orthogonal multipolar interactions with protein active sites.
-
Improve Metabolic Stability: Fluorine substitution can block positions susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Tune Physicochemical Properties: Modulates lipophilicity and membrane permeability, which are critical for oral bioavailability and CNS penetration.[1]
-
-
The 4-(Heptyloxy) Group: Tailoring Lipophilicity and Vectoring The seven-carbon alkyl chain (heptyloxy group) provides a significant lipophilic tail. This feature is crucial for:
-
Modulating Solubility and Permeability: Increasing lipophilicity can enhance passage through cell membranes, a key factor for targeting intracellular proteins.
-
Exploring Hydrophobic Pockets: The flexible alkyl chain can probe and occupy hydrophobic pockets within a target protein's binding site, potentially increasing potency and selectivity.
-
Fine-Tuning Pharmacokinetics: The overall lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Logical Relationship Diagram: The Role of the Reagent
Caption: Logical flow from the boronic acid reagent to a final drug candidate.
Section 2: Core Application – Suzuki-Miyaura Cross-Coupling
The primary and most powerful application of this compound is the construction of complex biaryl and heteroaryl-aryl scaffolds via the Suzuki-Miyaura reaction. These scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs.
Reaction Principle
The reaction involves the palladium-catalyzed coupling of the organoboronic acid with an organic halide (or triflate) in the presence of a base. The catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle Diagram
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Section 3: Experimental Protocol – Synthesis of a Biaryl Compound
This section provides a robust, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equiv. |
| This compound | 272.12 | 81.6 | 0.30 | 1.0 |
| 4-Bromoanisole | 187.04 | 61.7 | 0.33 | 1.1 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 17.3 | 0.015 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 124.4 | 0.90 | 3.0 |
| 1,4-Dioxane (Anhydrous) | - | 4.0 mL | - | - |
| Water (Degassed) | - | 1.0 mL | - | - |
Step-by-Step Methodology
-
Vessel Preparation: To a 10 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (81.6 mg, 0.30 mmol, 1.0 equiv.), 4-bromoanisole (61.7 mg, 0.33 mmol, 1.1 equiv.), and potassium carbonate (124.4 mg, 0.90 mmol, 3.0 equiv.).
-
Causality Note: Using a slight excess of the aryl halide can help drive the reaction to completion. The base (K₂CO₃) is crucial for the transmetalation step, converting the boronic acid to a more reactive boronate species.[2]
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic activity.
-
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (17.3 mg, 0.015 mmol, 5 mol%). Subsequently, add the anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Causality Note: The solvent system (dioxane/water) is a common choice that effectively solubilizes both the organic and inorganic reagents. Water also plays a role in activating the base and facilitating the catalytic cycle.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously for 4-6 hours.
-
Trustworthiness Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken after 2 hours and then hourly. The reaction is complete upon full consumption of the limiting reagent (the boronic acid).
-
-
Work-up Procedure: a. Remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL). c. Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.
Section 4: Expected Outcomes & Characterization
The expected product is 2,3-Difluoro-4-(heptyloxy)-4'-methoxy-1,1'-biphenyl .
-
Yield: Typical yields for this type of coupling range from 70-95%, depending on the purity of the starting materials and the exclusion of oxygen.
-
Characterization: The identity and purity of the final compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
References
- Vertex AI Search. (n.d.). The Essential Role of 2,5-Difluorophenylboronic Acid in Advanced Materials.
- Vertex AI Search. (n.d.). Chemical Intermediates: The Significance of 2,4-Difluorophenylboronic Acid in Innovation.
- National Center for Biotechnology Information. (n.d.). 2,4-Difluorophenylboronic acid. PMC.
- Sigma-Aldrich. (n.d.). 3,5-Difluorophenylboronic acid.
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- YouTube. (2020, July 11). Suzuki Coupling.
- Vertex AI Search. (n.d.). Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis using (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Application Note & Protocol
Topic: Scale-Up Synthesis Utilizing (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Guide to the Scalable Suzuki-Miyaura Cross-Coupling of this compound
Authored by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
This compound is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern—featuring a difluorinated aromatic ring and a lipophilic heptyloxy chain—makes it a key building block for creating complex molecular architectures with tailored electronic and pharmacokinetic properties. The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[3][4][5]
However, transitioning a Suzuki-Miyaura coupling from a bench-scale discovery setting to a multi-gram or kilogram-scale synthesis presents significant challenges. Issues such as catalyst efficiency, impurity profiles, product isolation, and process safety become paramount. This guide provides a comprehensive framework for the successful scale-up of reactions involving this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and process logic essential for robust and reproducible outcomes.
Reagent Profile: Physicochemical Properties and Stability
A thorough understanding of the starting material is the foundation of any successful scale-up campaign.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 147222-88-6[6] |
| Molecular Formula | C₁₃H₁₉BF₂O₃ |
| Molecular Weight | 288.10 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Store refrigerated (2-8 °C), under an inert atmosphere, and away from moisture.[6][7] |
Expert Insights on Stability:
Arylboronic acids are susceptible to several decomposition pathways that can impact reaction yield and purity, the most common being protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[8][9] This process is often accelerated under specific pH conditions or by elevated temperatures.[8][9] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the Lewis acidity of the boron center and potentially affect the rate of both the desired coupling and undesired side reactions.
Furthermore, boronic acids can undergo thermal dehydration to form cyclic boroxines (trimeric anhydrides). While this is often a reversible process, the formation of boroxines can complicate stoichiometry and reaction kinetics. For these reasons, it is critical to:
-
Use the boronic acid promptly after purchase or synthesis.
-
Store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at recommended temperatures.[7]
-
Consider re-analyzing the purity of aged stock before use in a large-scale reaction.
The Suzuki-Miyaura Coupling: A Process Chemistry Perspective
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, mechanistically proceeding through a well-defined catalytic cycle.[4][10] Understanding this cycle is key to troubleshooting and optimizing the reaction on a larger scale.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Robust Scale-Up:
-
Catalyst and Ligand Selection: While many catalyst systems exist, for scale-up, preference is given to those that are highly efficient (low loadings), robust, and easily removed.
-
Catalyst: Heterogeneous catalysts like Palladium on Carbon (Pd/C) are highly advantageous for large-scale operations as they can be removed by simple filtration, significantly reducing palladium contamination in the final product.[3][11] Homogeneous catalysts like Pd(OAc)₂ or pre-formed catalysts are also effective but require dedicated downstream purification steps.
-
Ligand: Sterically hindered, electron-rich phosphine ligands such as SPhos or XPhos often provide excellent reactivity, enabling lower catalyst loadings and room temperature reactions for some substrates.[12] However, their cost and potential for becoming impurities must be considered. For many applications, simpler ligands like PPh₃ are sufficient and more cost-effective.
-
-
Base Selection and Role: The base is not merely a pH adjuster; it is a critical activator in the catalytic cycle, converting the neutral boronic acid into a more nucleophilic borate species (Ar-B(OH)₃⁻), which facilitates the transmetalation step.
-
Choice: Simple inorganic bases are preferred for process chemistry due to their low cost, high atom economy, and easier removal.[3] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[13] Cesium carbonate (Cs₂CO₃) is highly effective but its high cost often limits its use to challenging couplings.[3][13]
-
Stoichiometry: Typically, 2-3 equivalents of the base are used to ensure complete activation and to neutralize any acidic byproducts.
-
-
Solvent System: The ideal solvent system for scale-up should be effective, safe, environmentally acceptable, and facilitate easy product isolation.
-
Common Systems: Biphasic solvent systems like Toluene/water, 2-MeTHF/water, or DME/water are frequently used.[13] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active borate species.
-
Process Considerations: Toluene is often preferred for its higher boiling point (allowing for a wider operational temperature range) and ease of phase separation from water. Solvents like DMF and dioxane should be avoided where possible due to safety and environmental concerns.[3][13]
-
Detailed Scale-Up Protocol: Synthesis of 4'-Heptyloxy-2',3'-difluoro-4-methoxy-1,1'-biphenyl
This protocol details the coupling of this compound with 4-bromoanisole on a 100-gram scale.
Caption: General workflow for the scale-up Suzuki-Miyaura coupling reaction.
Materials and Equipment:
-
10 L jacketed glass reactor with mechanical stirrer, condenser, thermocouple, and nitrogen inlet.
-
Heating/cooling circulator.
-
Addition funnel or pump for liquid transfer.
-
Filtration apparatus (e.g., Nutsche filter or large Büchner funnel).
-
Vacuum oven.
Table 2: Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Moles (mol) | Amount |
| 4-Bromoanisole | 187.04 | 1.0 | 0.535 | 100.0 g |
| This compound | 288.10 | 1.05 | 0.562 | 162.0 g |
| 10% Palladium on Carbon (50% wet) | - | 0.005 | 0.00267 | 5.68 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 1.337 | 184.8 g |
| Toluene | - | - | - | 1.0 L |
| Deionized Water | - | - | - | 1.0 L |
| Heptane (for crystallization) | - | - | - | ~1.5 L |
Step-by-Step Experimental Procedure:
-
Reactor Setup and Inerting: Assemble the 10 L reactor system. Ensure all joints are properly sealed. Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging Reagents:
-
Charge Toluene (1.0 L) and Deionized Water (1.0 L) to the reactor.
-
Begin stirring at ~150 RPM.
-
Charge potassium carbonate (184.8 g) followed by 4-bromoanisole (100.0 g).
-
Charge this compound (162.0 g).
-
-
Reaction Execution:
-
Heat the reactor contents to 80 °C using the circulator.
-
Causality Note: Pre-heating the mixture before catalyst addition ensures rapid initiation and helps maintain a consistent reaction temperature.
-
In a separate beaker, carefully prepare a slurry of the 10% Pd/C catalyst (5.68 g) in ~50 mL of toluene. This prevents the dry, pyrophoric catalyst from being exposed to air.
-
Once the reactor reaches 80 °C, add the catalyst slurry via an addition funnel.
-
-
In-Process Control (IPC):
-
Maintain the reaction at 80 °C with vigorous stirring (~250 RPM).
-
Monitor the reaction progress every 1-2 hours by taking a small aliquot of the organic layer and analyzing it by HPLC or TLC (stain may be required) to check for the disappearance of 4-bromoanisole. The reaction is typically complete within 4-6 hours.
-
-
Work-Up and Catalyst Removal:
-
Once the reaction is complete (IPC confirms <1% starting material), cool the mixture to room temperature (20-25 °C).
-
Prepare a pad of Celite (approx. 2 inches thick) in a filtration funnel.
-
Filter the entire biphasic reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the reactor and the Celite pad with toluene (~200 mL) to ensure complete transfer.
-
Trustworthiness Note: This filtration step is critical for minimizing palladium contamination. A slow filtration may indicate a clogged pad, which should be replaced.
-
-
Phase Separation and Washes:
-
Transfer the filtrate to a separatory funnel (or back to the clean reactor if equipped for phase-splits).
-
Allow the layers to settle and separate the organic (upper) layer.
-
Wash the organic layer with brine (2 x 500 mL) to remove residual base and water-soluble impurities.
-
-
Solvent Swap and Crystallization:
-
Charge the organic layer back to the clean reactor.
-
Set up the reactor for distillation. Concentrate the solution under atmospheric pressure to remove the toluene, while gradually adding heptane (~1.5 L) to perform a solvent swap.
-
Expertise Note: Swapping to a non-aromatic, less polar solvent like heptane is a classic technique to induce crystallization and leave more polar impurities behind in the mother liquor.
-
Once the solvent swap is complete, concentrate the heptane solution to a volume of approximately 1.0 L.
-
Slowly cool the solution to 0-5 °C over several hours with gentle stirring to induce crystallization.
-
-
Product Isolation:
-
Filter the resulting slurry to collect the crystalline product.
-
Wash the filter cake with cold heptane (2 x 150 mL).
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Expected Yield: 155-170 g (80-88%). Purity: >99% by HPLC.
-
Safety and Hazard Management
-
This compound: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. Handle with care.[6][14]
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Always handle as a wet paste or slurry under an inert atmosphere.[3]
-
Toluene: Flammable liquid and vapor. Health hazard. Use in a well-ventilated area or fume hood and avoid sources of ignition.
-
Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, flame-retardant lab coat, and nitrile gloves are mandatory.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Stalled or Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient base or poor mixing. 3. Low reaction temperature. | 1. Add a fresh portion of catalyst (0.1-0.2 mol%). 2. Increase stirrer speed; add more base if pH is not strongly basic. 3. Verify internal reaction temperature. |
| Significant Protodeboronation | 1. Reaction run for an excessively long time. 2. Presence of protic impurities or incorrect pH. | 1. Optimize reaction time; do not let the reaction run unnecessarily long after completion. 2. Ensure reagents are of good quality and the base is sufficient. |
| Product Fails to Crystallize | 1. Solution is too dilute. 2. Presence of impurities inhibiting crystallization. 3. Incomplete solvent swap (too much toluene remaining). | 1. Concentrate the solution further. 2. Attempt to seed with a small crystal, or purify a small portion by column chromatography to obtain seed crystals. 3. Ensure toluene has been adequately removed via distillation. |
| High Palladium in Final Product | 1. Inefficient filtration of Pd/C. 2. Catalyst leaching into the solution. | 1. Use a finer grade of Celite or a double filtration. 2. Consider treating the organic solution with a palladium scavenger post-filtration. |
References
- Process for purification of boronic acid and its derivatives.
- How to purify boronic acids/boronate esters?
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Books.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Safety Data Sheet - this compound. Combi-Blocks.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- SAFETY DATA SHEET - 2,2-DIFLUORO-1,3-BENZODIOXOLE-4-BORONIC ACID. chemBlink.
- SAFETY DATA SHEET - 4-(Benzyloxy)-3-fluorophenylboronic acid. Thermo Fisher Scientific.
- The Role of Boronic Acids in Advanced Organic Synthesis. Boronina.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. combi-blocks.com [combi-blocks.com]
- 7. chemblink.com [chemblink.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Protecting Group Strategies for (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthetic Utility of a Highly Functionalized Phenylboronic Acid
(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, offering a unique combination of electronic and steric properties. The presence of vicinal fluorine atoms significantly influences the electronic nature of the phenyl ring, while the heptyloxy group provides a lipophilic handle, making this reagent attractive for the synthesis of complex molecular architectures. However, the inherent reactivity of the boronic acid moiety can present challenges in multi-step synthetic sequences. Unprotected boronic acids are susceptible to various side reactions, including protodeboronation, oxidation, and the formation of trimeric boroxines, which can complicate purification and reduce reaction yields.[1]
To harness the full synthetic potential of this compound, the strategic use of protecting groups is often essential. A protecting group temporarily masks the reactive boronic acid, rendering it inert to a range of reaction conditions. This application note provides a detailed guide to the most effective protecting group strategies for this specific boronic acid, with a focus on the widely employed pinacol and N-methyliminodiacetic acid (MIDA) protecting groups. We will delve into the rationale for selecting a particular protecting group, provide detailed experimental protocols for protection and deprotection, and discuss the stability and compatibility of the protected forms in subsequent chemical transformations.
Strategic Considerations for Protecting this compound
The choice of a protecting group for this compound should be guided by several key factors:
-
Stability: The protecting group must be robust enough to withstand the desired reaction conditions without premature cleavage.
-
Ease of Formation and Cleavage: The protection and deprotection steps should proceed in high yield under mild conditions that do not compromise the integrity of the target molecule, including the sensitive difluoro and heptyloxy functionalities.
-
Compatibility: The protected boronic acid should be compatible with a wide range of reagents and purification techniques, such as silica gel chromatography.
-
Orthogonality: In complex syntheses, the chosen protecting group should be cleavable under conditions that do not affect other protecting groups present in the molecule.
The electron-withdrawing nature of the two fluorine atoms in the target molecule increases the Lewis acidity of the boron center, which can influence the rate and efficiency of both protection and deprotection reactions. The para-heptyloxy group, being electron-donating, may have a counteracting electronic effect, though its steric bulk is also a consideration.
Protecting Group Strategies and Protocols
Pinacol Boronate Esters: The Workhorse Protecting Group
Pinacol boronate esters are the most common and widely used protecting group for boronic acids due to their general stability, ease of formation, and compatibility with many synthetic transformations, including the Suzuki-Miyaura cross-coupling reaction.[1] The resulting pinacol ester of this compound is a stable, crystalline solid that can be readily purified by silica gel chromatography.
Experimental Protocol: Formation of 2-(2,3-Difluoro-4-(heptyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Magnesium sulfate (MgSO₄) or molecular sieves (optional, for removal of water)
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen anhydrous solvent (approximately 0.1-0.5 M), add pinacol (1.0-1.2 equiv).
-
The reaction mixture can be stirred at room temperature. The progress of the reaction can be monitored by TLC or LC-MS. For less reactive boronic acids, gentle heating (e.g., 40-50 °C) may be required. The formation of water as a byproduct drives the equilibrium towards the product.
-
To facilitate the removal of water, a drying agent like anhydrous MgSO₄ or molecular sieves can be added to the reaction mixture. Alternatively, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure pinacol boronate ester.
-
Deprotection of Pinacol Boronate Esters
The cleavage of the pinacol ester to regenerate the free boronic acid can be achieved under various conditions. The choice of deprotection method will depend on the sensitivity of the other functional groups in the molecule.
Protocol 1: Hydrolysis with an Acid Scavenger
This is a common and effective method for the deprotection of pinacol boronates.
-
Materials:
-
2-(2,3-Difluoro-4-(heptyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Aqueous acid (e.g., 1 M HCl)
-
An organic solvent (e.g., Diethyl ether or Ethyl acetate)
-
A diol scavenger (e.g., Phenylboronic acid or a polystyrene-boronic acid resin)
-
-
Procedure:
-
Dissolve the pinacol boronate ester in a suitable organic solvent.
-
Add an aqueous solution of a strong acid (e.g., 1 M HCl) and stir vigorously at room temperature.
-
To drive the equilibrium towards the free boronic acid, a scavenger for pinacol can be added. Phenylboronic acid is often used, which forms the more stable phenylboronic acid pinacol ester.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the deprotected boronic acid.
-
Protocol 2: Transesterification with Diethanolamine
This two-step protocol offers a mild alternative for deprotection, particularly for sensitive substrates.[2][3]
-
Materials:
-
2-(2,3-Difluoro-4-(heptyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Diethanolamine (DEA)
-
Anhydrous ether
-
Aqueous acid (e.g., 0.1 M HCl)
-
-
Procedure:
-
Step 1: Formation of the DEA adduct: Dissolve the pinacol boronate ester in anhydrous ether and add diethanolamine (1.1 equiv). The resulting DEA boronate adduct often precipitates from the solution and can be collected by filtration.
-
Step 2: Hydrolysis: The isolated DEA adduct is then treated with a dilute aqueous acid (e.g., 0.1 M HCl) with vigorous stirring for a short period (e.g., 20-30 minutes).
-
The free boronic acid can then be extracted into an organic solvent, and the aqueous layer is discarded. The organic layer is dried and concentrated to afford the product.
-
Protocol 3: Conversion to Trifluoroborate Salt and Subsequent Hydrolysis
This method involves the conversion of the pinacol ester to a stable potassium trifluoroborate salt, which can then be hydrolyzed to the boronic acid.[4][5][6] This can be a useful strategy for purification and handling.
-
Materials:
-
2-(2,3-Difluoro-4-(heptyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol/Water
-
Aqueous base (e.g., NaOH) or Trimethylsilyl chloride (TMSCl)
-
-
Procedure:
-
Step 1: Formation of the Trifluoroborate Salt: Treat a solution of the pinacol boronate ester in methanol with a saturated aqueous solution of KHF₂. The potassium trifluoroborate salt typically precipitates and can be collected by filtration.
-
Step 2: Hydrolysis: The isolated trifluoroborate salt can be hydrolyzed back to the boronic acid by treatment with an aqueous base or with TMSCl and water.
-
MIDA Boronates: A Robust and Orthogonal Protecting Group
N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful class of protecting groups for boronic acids.[7][8] The trivalent MIDA ligand forms a stable, tetracoordinate boron center, which renders the boronic acid moiety unreactive towards a wide range of conditions, including Suzuki-Miyaura cross-coupling.[7] MIDA boronates are exceptionally stable, often crystalline solids, and are compatible with silica gel chromatography.[8][9] A key advantage of MIDA boronates is their orthogonal deprotection under mild basic conditions, which complements the acid-labile nature of many other protecting groups.[1]
Experimental Protocol: Formation of this compound MIDA ester
-
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA) or MIDA anhydride
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dioxane)
-
Dean-Stark apparatus (if using MIDA)
-
-
Procedure (using MIDA):
-
Combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add an anhydrous solvent such as DMF or toluene.
-
Heat the mixture to reflux to facilitate the azeotropic removal of water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
After cooling, the solvent is removed under reduced pressure. The crude product can be purified by silica gel chromatography.
-
-
Procedure (using MIDA anhydride):
-
A milder and often more efficient method involves the use of pre-formed MIDA anhydride.[10]
-
Combine the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv) in an anhydrous solvent like dioxane.
-
Heat the mixture (e.g., 70 °C) with stirring. The reaction is typically faster and avoids the need for a Dean-Stark trap.
-
Workup and purification are similar to the method using MIDA.
-
Deprotection of MIDA Boronates
The cleavage of MIDA boronates is a straightforward process that proceeds under mild basic conditions, regenerating the free boronic acid.[7][11]
Protocol: Basic Hydrolysis of MIDA Boronate
-
Materials:
-
This compound MIDA ester
-
Aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
-
An organic solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
-
Procedure:
-
Dissolve the MIDA boronate ester in a suitable organic solvent like THF or methanol.
-
Add the aqueous base and stir the biphasic mixture vigorously at room temperature.
-
The deprotection is usually rapid (often complete within 10-30 minutes with 1 M NaOH).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the mixture is acidified with a dilute acid (e.g., 1 M HCl) to protonate the MIDA ligand, making it water-soluble.
-
The free boronic acid is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to give the deprotected product.
-
Data Summary: Stability and Deprotection Conditions
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Advantages |
| Pinacol Ester | Cyclic boronate ester | Good stability to a wide range of reagents, compatible with chromatography.[1] | Acidic hydrolysis (e.g., HCl);[1] Transesterification (e.g., with diethanolamine);[2][3] Conversion to trifluoroborate salt followed by hydrolysis.[4][5] | Readily available reagents, straightforward formation, compatible with Suzuki-Miyaura coupling. |
| MIDA Boronate | Tetracoordinate boron complex | Exceptionally stable to air, moisture, chromatography, and anhydrous cross-coupling conditions.[7][8] | Mild aqueous base (e.g., NaOH, NaHCO₃).[7][11] | High stability, orthogonal deprotection, allows for iterative cross-coupling strategies. |
Experimental Workflows and Diagrams
Pinacol Protection and Deprotection Workflow
Caption: Workflow for pinacol protection and deprotection.
MIDA Boronate Protection and Deprotection Workflow
Caption: Structures of unprotected and protected boronic acid.
Conclusion and Future Perspectives
The selection of an appropriate protecting group is a critical decision in the multi-step synthesis of complex molecules derived from this compound. Both pinacol and MIDA boronate esters offer robust and reliable strategies for masking the reactive boronic acid moiety. Pinacol esters represent a versatile and widely used option, with a plethora of established deprotection methods. MIDA boronates, with their exceptional stability and orthogonal deprotection under mild basic conditions, provide a powerful alternative, particularly for complex synthetic routes requiring precise control over reactivity.
The protocols outlined in this application note provide a solid foundation for researchers to effectively utilize these protecting group strategies. It is important to note that the optimal conditions for both protection and deprotection may require some empirical optimization depending on the specific substrate and the nature of the subsequent synthetic steps. The stability of the heptyloxy ether linkage is generally high under the described conditions, but care should be taken to avoid prolonged exposure to harsh acidic or basic conditions at elevated temperatures.
Future research in this area may focus on the development of novel protecting groups with even greater orthogonality and milder deprotection conditions, further expanding the synthetic chemist's toolkit for the manipulation of highly functionalized boronic acids.
References
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 5. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biaryl Compounds Using (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Introduction: The Significance of Fluorinated Biaryl Scaffolds
Fluorinated biaryl compounds are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and conformational preference.[1][2] This makes fluorine a key element in the design of novel pharmaceuticals with enhanced potency and pharmacokinetic profiles.[3][4] In the realm of materials science, the unique electronic properties of fluorinated aromatics are leveraged in the development of advanced liquid crystals and organic electronics. The subject of this application note, (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid, is a versatile building block for introducing a difluorinated phenyl moiety with a lipophilic side chain, a common motif in liquid crystal design.[1]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5][6] Traditional multi-step approaches, however, can be time-consuming and lead to reduced overall yields due to intermediate isolation and purification steps. One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, offer a more efficient, economical, and environmentally friendly alternative.[3][7][8][9] This application note provides a detailed protocol for a one-pot, two-step Suzuki-Miyaura coupling reaction utilizing this compound.
Reaction Principle: A One-Pot Suzuki-Miyaura Approach
This protocol details the synthesis of a biaryl compound through a palladium-catalyzed cross-coupling of an aryl bromide with this compound in a single reaction vessel. The process is designed to be efficient and high-yielding, leveraging modern advancements in catalyst technology that are effective for challenging substrates like polyfluorinated boronic acids.[1][10]
The reaction proceeds in two conceptual steps within the same pot:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation and Reductive Elimination: The organoboron species, this compound, transfers its organic group to the palladium(II) complex in the presence of a base. Subsequent reductive elimination yields the desired biaryl product and regenerates the palladium(0) catalyst.[4][5]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with fluorinated substrates which can be prone to decomposition.[1][10] The use of a pre-catalyst that rapidly forms the active catalytic species can be advantageous in minimizing the decomposition of the boronic acid.[1][10]
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 147222-88-6 | Combi-Blocks | Store refrigerated.[11] |
| 4-Bromoanisole (Example Aryl Halide) | 104-92-7 | Sigma-Aldrich | |
| XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) | 1445085-55-1 | Sigma-Aldrich | A highly active pre-catalyst suitable for challenging couplings. |
| Potassium Phosphate Tribasic (K₃PO₄) | 7778-53-2 | Sigma-Aldrich | Anhydrous, powder. |
| 1,4-Dioxane | 123-91-1 | Sigma-Aldrich | Anhydrous, <50 ppm water. |
| Deionized Water | 7732-18-5 | - | Degassed. |
| Ethyl Acetate | 141-78-6 | Sigma-Aldrich | For workup. |
| Brine (Saturated NaCl solution) | - | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | For drying. |
| Celite® 545 | 61790-53-2 | Sigma-Aldrich | For filtration. |
Equipment
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle with a temperature controller and oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Safety Precautions
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
This compound: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[11]
-
Palladium Catalyst: Palladium catalysts can be pyrophoric, especially on carbon supports, and should be handled under an inert atmosphere.[12][13] Avoid inhalation of dust.
-
1,4-Dioxane: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care.
-
Potassium Phosphate: Can cause skin and eye irritation.
One-Pot Synthesis Workflow
Figure 1: Workflow for the one-pot Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), and XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
-
Reagent Addition:
-
Under a positive pressure of argon, add anhydrous 1,4-dioxane (5 mL) via syringe.
-
In a separate vial, dissolve potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 3.0 eq) in degassed deionized water (2.5 mL). Add the aqueous base solution to the reaction mixture via syringe.
-
Degas the resulting mixture by bubbling argon through it for 10-15 minutes.
-
-
Reaction:
-
Place the Schlenk flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the dried organic solution through a small pad of Celite® to remove the drying agent and any fine palladium residues.[14]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure biaryl product.
-
Chemical Transformation
Figure 2: One-pot Suzuki-Miyaura coupling reaction scheme.
Data Summary
| Parameter | Value |
| Reactants | This compound (1.2 eq), 4-Bromoanisole (1.0 eq) |
| Catalyst | XPhos Pd G2 (2 mol%) |
| Base | K₃PO₄ (3.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (2:1 v/v) |
| Temperature | 90 °C |
| Reaction Time | 2-4 hours |
| Workup | Ethyl acetate/water extraction, brine wash, drying over MgSO₄ |
| Purification | Flash column chromatography (Hexane/Ethyl Acetate gradient) |
| Expected Yield | >85% (This is an estimate and will vary based on reaction scale and optimization) |
| Product Confirmation | ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry |
Conclusion
This application note provides a robust and efficient one-pot protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This method offers significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and potentially increasing overall yield. The use of a modern, highly active palladium pre-catalyst ensures the successful coupling of the sterically hindered and electronically modified fluorinated boronic acid. This protocol is broadly applicable to the synthesis of a wide range of fluorinated biaryl compounds, making it a valuable tool for researchers in medicinal chemistry and materials science.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
Dou, G., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Barrios-Landeros, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Semantic Scholar. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. [Link]
-
National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
National Academies Press. (n.d.). LCSS: PALLADIUM ON CARBON. [Link]
-
Journal of Chemical Education. (2015). Don't Forget the Workup. [Link]
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. medium.com [medium.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. combi-blocks.com [combi-blocks.com]
- 12. honrel.com [honrel.com]
- 13. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield in reactions with (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Welcome to the technical support center for (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid (CAS No. 147222-88-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this specific reagent and to provide actionable solutions for improving reaction yields. The unique electronic and steric properties of this molecule—namely the ortho-difluoro substitution—present distinct challenges that require optimized conditions for successful cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and general use of this compound.
Q1: What are the key structural features of this boronic acid that I should be aware of?
A: this compound has two critical features that dictate its reactivity:
-
Ortho-Difluoro Substitution: The two fluorine atoms adjacent to the boronic acid group are strongly electron-withdrawing. This electronic effect increases the Lewis acidity of the boron atom but also makes the C-B bond highly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a common failure mode in Suzuki-Miyaura couplings, particularly under harsh basic conditions.[1][3]
-
4-(Heptyloxy) Group: The long alkyl ether chain at the para position increases the molecule's lipophilicity, which can influence its solubility in various organic solvents. It is a moderately electron-donating group, but its electronic effect is largely overshadowed by the two powerful electron-withdrawing fluorine atoms.
Q2: How should I store and handle this reagent to ensure its stability?
A: Like many boronic acids, this reagent can be sensitive to air and moisture, though it is generally a stable solid. For long-term stability and consistent results:
-
Storage: Store in a tightly sealed container in a refrigerator (+4°C) under an inert atmosphere (argon or nitrogen).
-
Handling: When weighing and dispensing the reagent, minimize its exposure to the atmosphere. If possible, handle it in a glovebox. Avoid leaving the container open on the bench. Over time, boronic acids can form anhydrides (boroxines) through dehydration. While boroxines are often competent in cross-coupling, their presence alters the stoichiometry, so using a fresh or properly stored reagent is always best practice.
Q3: Can I use this boronic acid in reactions other than Suzuki-Miyaura coupling?
A: Yes. While its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling, arylboronic acids are versatile reagents. They can be used in other reactions such as Chan-Lam coupling (C-N and C-O bond formation) and as catalysts in certain dehydrative reactions.[4] However, for each application, the conditions must be carefully optimized to account for the electronic properties imparted by the difluoro substituents.
Part 2: Troubleshooting Guide for Low Yield
This section provides a structured, question-and-answer approach to diagnosing and solving common problems encountered during cross-coupling reactions with this reagent.
Q4: My Suzuki coupling reaction is giving low to no yield. What is the most likely cause?
A: With this specific boronic acid, the most common culprits for low yield are protodeboronation and an inefficient transmetalation step . The ortho-difluoro substitution makes the boronic acid particularly prone to degradation and kinetically slow to react under suboptimal conditions.[2][5]
Below is a workflow to diagnose the issue.
Caption: Troubleshooting workflow for low-yield reactions.
Q5: You mentioned the base is critical. Which base should I choose and why?
A: The choice of base is a delicate balance. A base is required to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)3]−), which is essential for the transmetalation step.[6][7][8][9] However, strong bases and high concentrations of hydroxide ions can accelerate the undesired protodeboronation of this electron-deficient boronic acid.[3]
| Base Type | Examples | Pros | Cons for this Boronic Acid |
| Strong, Hard Bases | NaOH, KOH | Highly effective at forming boronate. | High Risk. Can rapidly decompose the boronic acid via protodeboronation. Generally not recommended as a first choice. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderately strong, widely used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[10] | Good Starting Point. Can still cause decomposition at high temperatures. Cs₂CO₃ is often superior to K₂CO₃ for challenging couplings.[10] |
| Phosphates | K₃PO₄ | A strong but non-nucleophilic base. Often provides excellent results for sensitive boronic acids.[3][11] | Highly Recommended. Often the optimal choice, balancing activation with minimizing degradation. Can be used with or without water. |
| Fluorides | KF, CsF | Milder base, can be effective, especially under anhydrous conditions. | Useful for specific applications, particularly when other functional groups in the substrate are base-sensitive. |
Recommendation: Start with finely powdered K₃PO₄ or Cs₂CO₃ . These generally provide the best balance of reactivity and stability for this substrate.
Q6: My reaction is still slow. How should I choose my palladium catalyst and ligand?
A: The steric hindrance and electron-deficient nature of this boronic acid mean that a standard catalyst like Pd(PPh₃)₄ may be inefficient. You need a highly active catalyst system that can facilitate both the oxidative addition to your coupling partner and the challenging transmetalation and reductive elimination steps.
The solution is to use modern, bulky, and electron-rich phosphine ligands.[3][12] These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the rate-limiting reductive elimination step.
| Catalyst / Precatalyst | Ligand | Recommended For | Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | Aryl Chlorides, hindered Aryl Bromides | First Choice. These Buchwald ligands are highly electron-rich and bulky, creating a very active catalyst that can overcome the steric and electronic challenges.[3][11] |
| Pd(dppf)Cl₂ | (dppf) | Aryl Bromides, Iodides | A reliable workhorse catalyst, but may be less effective than Buchwald systems for very challenging substrates. |
| Pd(PPh₃)₄ | (PPh₃) | Aryl Iodides, activated Aryl Bromides | Not Ideal. Often too slow for this substrate, leading to decomposition of the boronic acid before the coupling reaction completes. |
Recommendation: Use a pre-catalyst like XPhos Pd G3 or generate the catalyst in situ from Pd₂(dba)₃ and a ligand like XPhos . These systems are designed for difficult couplings.
Part 3: Optimized Protocol and Mechanism
Q7: Can you provide a reliable, step-by-step protocol for a Suzuki-Miyaura coupling with this boronic acid?
A: Certainly. This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 10:1 ratio)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), K₃PO₄ (2.5 equiv), and the XPhos Pd G3 catalyst (0.02 equiv). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[13]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (10:1 v/v). The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use. Add the degassed solvent to the reaction vial via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 90-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours. Check for the disappearance of the limiting reagent (aryl bromide) and the formation of the product mass.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.[3][13]
Q8: Can you illustrate the mechanism and explain the role of each component?
A: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. Each component plays a crucial role.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
1. Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) complex. Bulky, electron-rich ligands (Ln) accelerate this step.[3]
-
2. Transmetalation: This is often the rate-determining step. The base activates the boronic acid (Ar'-B(OH)₂) to form the boronate [Ar'B(OH)₃]⁻.[8][14] This boronate then transfers its aryl group (Ar') to the palladium center, displacing the halide (X). For this compound, this step can be slow due to sterics and electronics, necessitating a highly active catalyst.
-
3. Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated, forming the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin again.
By carefully selecting the base, catalyst, and ligand system, you can ensure the catalytic cycle proceeds efficiently, outcompeting the degradation pathways that plague this otherwise valuable reagent.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation Step in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Martinez-Ferrate, O., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Adamo, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Gagnon, D., et al. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. Available at: [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]
-
University of Pennsylvania. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available at: [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Available at: [Link]
-
National Institutes of Health. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Available at: [Link]
-
National Institutes of Health. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available at: [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
-
National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
-
National Institutes of Health. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Available at: [Link]
-
ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Available at: [Link]
-
PubChem. (n.d.). (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid. Available at: [Link]
-
PubChem. (n.d.). [2,3-Difluoro-4-(trifluoromethyl)phenyl]boronic acid. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available at: [Link]
-
National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
-
PubMed. (n.d.). 2,4-Difluoro-phenyl-boronic Acid. Available at: [Link]
Sources
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- 7. researchgate.net [researchgate.net]
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- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing deboronation of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
A Guide to Preventing Deboronation Events
Welcome to the technical support center for (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common yet critical issue of deboronation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a significant problem for my experiments with this compound?
A1: Deboronation is an undesired chemical reaction where the carbon-boron bond in your boronic acid is cleaved, and the boronic acid group is replaced, most commonly by a proton from the surrounding medium (a process called protodeboronation).[1] This converts your valuable this compound into the corresponding 2,3-difluoro-4-(heptyloxy)benzene byproduct.
This side reaction is a major concern for several reasons:
-
Reduced Yield: It consumes your starting material, leading to lower yields of your desired product in reactions like Suzuki-Miyaura cross-couplings.[1]
-
Complicated Purification: The deboronated byproduct can have similar physical properties to your target molecule, making purification challenging.
-
Inaccurate Stoichiometry: If deboronation occurs during storage or reaction setup, the actual amount of active boronic acid is less than what you weighed, leading to incorrect stoichiometric ratios and potentially incomplete reactions.
-
Genotoxicity Concerns: Arylboronic acids have been identified as potentially weakly mutagenic in some microbial assays, making their removal and control in active pharmaceutical ingredient (API) synthesis a regulatory concern.[2]
The electron-withdrawing nature of the two fluorine atoms on the phenyl ring of your specific compound can influence its susceptibility to deboronation, making careful handling and reaction optimization crucial.
Q2: I suspect my this compound is degrading. What are the primary causes?
A2: The two main degradation pathways for arylboronic acids are protodeboronation and oxidative deboronation .
-
Protodeboronation (Hydrolysis): This is often the most significant contributor to degradation. The carbon-boron bond is cleaved by a proton source, which is typically water, but can also be alcohols or even acidic protons from other reagents.[1][3] This reaction can be catalyzed by acids or bases.[4][5][6] For many arylboronic acids, the rate of protodeboronation is slowest around pH 5 and increases under more acidic or basic conditions.[2] The presence of water is a key factor, and even trace amounts can be detrimental over time or at elevated temperatures.[1][2]
-
Oxidative Deboronation: This pathway involves the reaction of the boronic acid with reactive oxygen species (ROS), such as peroxides or even atmospheric oxygen, to form a phenol.[7][8] This process can be accelerated by the presence of metal catalysts and light.[9][10] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a rearrangement that cleaves the C-B bond.[8]
The structure of this compound, with its electron-deficient aromatic ring, can influence its susceptibility to these degradation pathways.
Q3: How can I properly store this compound to minimize degradation?
A3: Proper storage is the first line of defense against deboronation. Boronic acids are sensitive to moisture, air, and sometimes light.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[11] For short-term use, refrigeration at 2-8°C is acceptable. | Low temperatures slow down the rates of both protodeboronation and oxidative degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes exposure to atmospheric oxygen and moisture, preventing oxidative deboronation and hydrolysis. |
| Container | Use a tightly sealed, opaque container. | Prevents exposure to light, which can promote oxidative degradation, and moisture.[12] |
| Location | Store in a desiccator, even when refrigerated. | Provides an additional layer of protection against moisture. |
| Handling | Allow the container to warm to room temperature before opening. | This prevents condensation of atmospheric moisture onto the cold solid. |
Q4: My Suzuki-Miyaura coupling reaction is giving low yields, and I see a significant amount of the deboronated byproduct. How can I troubleshoot this?
A4: This is a classic sign of protodeboronation competing with your desired cross-coupling reaction.[1] The key is to make the rate of the Suzuki coupling significantly faster than the rate of deboronation.
Here is a troubleshooting workflow:
Caption: A decision-tree for troubleshooting deboronation in Suzuki coupling.
Detailed Troubleshooting Steps:
-
Switch to a Milder Base: Strong bases like NaOH and KOH can significantly accelerate protodeboronation, especially at high pH (>10).[1][4] Consider using milder inorganic bases like finely ground potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). Potassium fluoride (KF) can also be effective and may suppress deboronation.[1]
-
Lower the Reaction Temperature: While higher temperatures increase the rate of the Suzuki coupling, they also accelerate deboronation.[1] Try running the reaction at the lowest temperature that still allows for efficient coupling, often in the 60-80 °C range.[1]
-
Use a Highly Active Catalyst System: A slow catalyst gives the boronic acid more time to decompose.[1] Employing modern, highly active palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically increase the rate of the desired cross-coupling, outcompeting the deboronation side reaction.[1][13]
-
Minimize Water Content: While some water can be beneficial for the Suzuki catalytic cycle, excess water provides a proton source for deboronation.[1] Use anhydrous solvents and ensure all reagents are dry.
-
Consider a "Slow Release" Strategy: For particularly unstable boronic acids, converting them to a more stable boronate ester (e.g., a pinacol or MIDA ester) can be a powerful strategy.[5][14] These esters are more resistant to deboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[5][9]
Q5: How can I detect and quantify the extent of deboronation in my sample?
A5: Several analytical techniques are effective for monitoring the purity of your this compound and quantifying the deboronated byproduct.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the most common technique for separating and quantifying the boronic acid from its deboronated impurity.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher sensitivity and allows for the definitive identification of the parent compound and its deboronated byproduct by their mass-to-charge ratio.[15][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to quantify the ratio of the boronic acid to the deboronated byproduct by integrating characteristic aromatic proton signals.
-
¹⁹F NMR: Given the two fluorine atoms in your molecule, this can be a very clean and sensitive method for monitoring the reaction and detecting the deboronated species.
-
¹¹B NMR: This is a powerful tool for directly observing the boron atom. A signal shift or disappearance can indicate degradation or complex formation.[15]
-
-
Thin-Layer Chromatography (TLC) with Staining: A simple and rapid qualitative method involves using a curcumin-based stain. This stain forms a red complex specifically with boronic acids, allowing you to visualize the presence of your starting material.[18] The absence of a red spot where one is expected can indicate complete deboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
Degas all solvents (e.g., dioxane, toluene, or DMF) by sparging with argon or nitrogen for at least 30 minutes.
-
Ensure your base (e.g., K₃PO₄) is finely ground and dried under vacuum.
-
Use a high-purity, active palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos).
-
-
Reaction Setup (under Inert Atmosphere):
-
To a dry reaction vessel, add this compound (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium precatalyst (e.g., 1-2 mol%) and ligand (e.g., 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (start with 60-80 °C).[1]
-
Monitor the reaction progress by LC-MS or TLC, checking for the consumption of the aryl halide and the formation of both the desired product and the 2,3-difluoro-4-(heptyloxy)benzene byproduct.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Conversion to Pinacol Boronate Ester for Enhanced Stability
If deboronation remains a significant issue, converting the boronic acid to its pinacol ester can greatly improve stability.
Sources
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- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
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- 9. researchgate.net [researchgate.net]
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- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Introduction
(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a key building block in modern synthetic chemistry, particularly valued in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules in drug discovery and materials science. The presence of the difluoro-phenyl motif and the heptyloxy chain imparts specific electronic and lipophilic properties. However, like many organoboronic acids, its purification presents unique challenges that can impact the yield, purity, and reactivity of subsequent synthetic steps.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of this specific boronic acid and its analogs. We will explore the underlying chemical principles of common purification techniques and provide detailed, field-tested protocols to address frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The impurity profile can vary based on the synthetic route (e.g., lithiation/borylation vs. Grignard), but several common impurities are frequently observed:
-
Protodeboronated Arene: This is the (2,3-Difluoro-4-(heptyloxy)phenyl) ring without the B(OH)₂ group. It is a very common byproduct resulting from the quenching of the organometallic intermediate by trace amounts of water or other proton sources.[1][2]
-
Boronic Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. While this is not technically an "impurity" in the traditional sense, the presence of boroxines can complicate characterization (NMR, melting point) and affect stoichiometry in subsequent reactions. They are readily hydrolyzed back to the boronic acid in the presence of water.
-
Unreacted Starting Materials: For example, the corresponding aryl halide if the synthesis involves a metal-halogen exchange.
-
Homocoupling Byproducts: Dimeric species formed from the coupling of two organometallic intermediates.
Q2: Why is my boronic acid streaking or sticking to the baseline on a standard silica gel TLC plate?
A: This is a classic problem with boronic acids. The boron atom is Lewis acidic and forms a strong dative bond with the Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction prevents the compound from moving with the mobile phase, leading to significant tailing, low Rf values, and often, irreversible adsorption and decomposition on the column. For this reason, standard silica gel chromatography is frequently unsuitable for the direct purification of boronic acids.[1][2]
Q3: Is it possible to use reversed-phase (C18) chromatography?
A: Yes, reversed-phase chromatography can be a viable alternative. Since the stationary phase is non-polar, the problematic interaction with silanols is avoided. However, challenges remain. Some boronic acids may still exhibit poor peak shape.[1] Furthermore, removing the aqueous mobile phase (e.g., water/acetonitrile or water/methanol) can be difficult without causing decomposition, especially if heating is required.[1][2] Lyophilization (freeze-drying) is a gentler alternative if available.
Q4: My NMR looks clean, but my Suzuki coupling reaction is sluggish or fails. Could a purification issue be the cause?
A: Absolutely. This issue often points to the presence of boronic anhydrides (boroxines). While boroxines are in equilibrium with the active boronic acid, their formation consumes three molecules of the acid to form one molecule of the trimer. If you weigh out your "boronic acid" without accounting for the significant portion that may exist as the anhydride, you will be using less than the stoichiometric amount required for your reaction, leading to poor conversion. It is also possible that residual inorganic salts from the workup are inhibiting the palladium catalyst.
Troubleshooting Guide: Specific Purification Issues
This section addresses specific experimental problems in a Q&A format, providing both the reasoning and the solution.
Problem 1: My crude product is a waxy solid or oil and I cannot get it to crystallize.
A: This is common for boronic acids with long alkyl chains like the heptyloxy group, which disrupts crystal packing. When recrystallization fails, you should consider alternative methods that do not rely on crystallization.
-
Solution A: Acid-Base Extraction. This is often the most effective method for removing non-acidic impurities like the protodeboronated arene. Boronic acids are weakly acidic and will deprotonate in a basic aqueous solution (e.g., 1-2 M NaOH) to form a water-soluble boronate salt.[4] Neutral organic impurities will remain in the organic layer. See Protocol 1 for a detailed procedure.
-
Solution B: Derivatization to a Diethanolamine Adduct. This is an excellent strategy. Many boronic acids react with diethanolamine to form stable, crystalline adducts that can be easily purified by filtration.[1][2][5] The pure boronic acid can then be regenerated from the adduct. This method is particularly useful for separating the boronic acid from other acidic or very polar impurities. See Protocol 3 for details.
Problem 2: My main impurity is the deboronated arene, 1,2-difluoro-3-(heptyloxy)benzene. How can I remove it?
A: The deboronated arene is non-acidic and typically less polar than your desired boronic acid. This difference in chemical properties is key to their separation.
-
Primary Recommendation: Acid-Base Extraction. This is the ideal method. As described above and in Protocol 1 , your boronic acid will be extracted into the aqueous base, leaving the neutral deboronated arene behind in the organic solvent (e.g., diethyl ether or ethyl acetate).
-
Alternative: Trituration. If your crude product is a solid, you can wash (triturate) it with a non-polar solvent like hexane or a hexane/ether mixture.[6] The deboronated arene will likely be more soluble in the non-polar solvent, while the more polar boronic acid should remain as a solid.
Problem 3: I tried column chromatography on silica gel and my recovery was less than 20%. What happened to my product?
A: Your product is most likely irreversibly bound to the silica gel column due to the strong Lewis acid-base interaction previously discussed.[3] It may also have decomposed on the acidic surface of the silica.
-
Solution: Avoid Standard Silica Gel. Do not use standard silica gel for direct purification of this boronic acid.
-
Future Strategy A: Convert to the Pinacol Ester. Before chromatography, you can convert the boronic acid to its corresponding pinacol ester. These esters are significantly less polar, more stable, and do not interact as strongly with silica, making chromatography much more feasible.[1] The ester can then be used directly in many coupling reactions or hydrolyzed back to the boronic acid.
-
Future Strategy B: Use an Alternative Stationary Phase. For less polar boronic esters, neutral alumina can sometimes be a good substitute for silica gel.[4][6]
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique for your crude this compound.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is highly effective for removing neutral organic impurities such as the protodeboronated arene.
Principle: The boronic acid is deprotonated by a strong base to form a water-soluble boronate salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase. The aqueous phase is then re-acidified to protonate the boronate, regenerating the pure boronic acid, which is extracted back into an organic solvent.
Caption: Workflow for purification by acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude boronic acid product in a suitable organic solvent. Diethyl ether or ethyl acetate are good starting points (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of cold (~0 °C) 2 M sodium hydroxide (NaOH) solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The desired boronate salt is now in the aqueous (bottom) layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the remaining organic layer one more time with a fresh portion of 2 M NaOH to ensure complete recovery. Combine the aqueous extracts.
-
Wash (Optional but Recommended): Wash the combined basic aqueous extracts with a fresh portion of diethyl ether to remove any remaining trapped neutral impurities. Discard this ether wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 6 M HCl dropwise with stirring until the pH is ~1-2 (check with pH paper). A white precipitate of the pure boronic acid should form.
-
Back-Extraction: Add a fresh portion of diethyl ether or ethyl acetate to the acidified mixture and shake to extract the pure boronic acid back into the organic phase.
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Validation: Confirm purity by ¹H NMR and/or LC-MS.
Protocol 2: Purification via Recrystallization
This is the preferred method if the product is a solid and a suitable solvent system can be found.[7]
Methodology:
-
Solvent Screening (Small Scale):
-
Place a few milligrams of crude material into several small test tubes.
-
Add a few drops of a single solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) to each tube.
-
An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
If no single solvent works, try a binary solvent system (e.g., ethyl acetate/hexane, acetone/water). Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (turbid).
-
-
Recrystallization (Bulk):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (or "good" solvent of a binary pair) in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until turbidity persists. Add a drop or two of the "good" solvent to redissolve the solid and obtain a clear, saturated solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 3: Purification via Diethanolamine Adduct Formation
This powerful technique converts the boronic acid into a stable, crystalline derivative that is easily purified.[2][5]
Methodology:
-
Adduct Formation: Dissolve the crude boronic acid in a non-polar solvent like diethyl ether or a mixture of ether and hexane.
-
Precipitation: Add one equivalent of diethanolamine dropwise with stirring. The diethanolamine-boronic acid adduct, which is often a highly crystalline solid, should precipitate from the solution.
-
Isolation: Stir the resulting slurry at room temperature or in an ice bath for 1-2 hours to ensure complete precipitation. Collect the solid adduct by vacuum filtration and wash it with cold ether or hexane to remove soluble impurities.
-
Regeneration of Boronic Acid:
-
Suspend the purified adduct in ethyl acetate or diethyl ether.
-
Add this suspension to a separatory funnel containing an aqueous acid (e.g., 2 M HCl) or a saturated aqueous solution of boric acid.[1]
-
Shake the mixture. The adduct will break, releasing the free boronic acid into the organic layer and the protonated diethanolamine into the aqueous layer.
-
Separate the organic layer, dry it over MgSO₄, filter, and concentrate under reduced pressure to obtain the pure boronic acid.
-
Comparative Summary of Purification Techniques
| Technique | Pros | Cons | Best For Removing |
| Acid-Base Extraction | High capacity, highly effective for neutral impurities, scalable. | Not effective for removing other acidic impurities, requires handling of acid/base. | Protodeboronated arene, homocoupling byproducts. |
| Recrystallization | Can yield very high purity material, simple equipment. | Only works for solids, can have yield losses in mother liquor. | Impurities with different solubility profiles. |
| Diethanolamine Adduct | Excellent for oily products, yields highly pure crystalline intermediates. | Adds two steps to the process, requires stoichiometric reagent. | A wide range of impurities, especially when other methods fail. |
| Chromatography | Generally not recommended for the free acid. | Low recovery, product degradation on silica. | N/A for free acid; use for pinacol ester derivative instead. |
References
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Hitosugi, S., et al. (2013). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]
-
Various Authors. (2023). HELP: Purifying boronic acids sucks. Reddit r/OrganicChemistry. [Link]
-
Various Authors. (2015). Purification of boronic acids? Reddit r/chemistry. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Various Authors. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. [Link]
-
Request PDF. (2021). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. ResearchGate. [Link]
-
Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 176. [Link]
-
Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent Technologies. [Link]
-
Blair, D. J., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, ACS Publications. [Link]
- Reddy, M. P., et al. (2008). Process for purification of boronic acid and its derivatives.
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
Sources
Technical Support Center: (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Prepared by the Gemini Application Science Team Document ID: G-BSC-23DF4HP-TCS01 Last Updated: January 15, 2026
Welcome to the technical support guide for (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid (Product No. 147222-88-6).[1] This document is intended for researchers, chemists, and drug development professionals utilizing this reagent in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the successful application of this versatile building block.
The unique substitution pattern of this boronic acid—featuring two electron-withdrawing fluorine atoms ortho and meta to the boronic acid moiety and an electron-donating heptyloxy group para—imparts specific reactivity and stability characteristics that require careful consideration during experimental design.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Like most boronic acids, this compound is sensitive to heat and moisture. For long-term storage, it should be kept in a tightly sealed container at 2-8°C in a desiccated environment. Over time, boronic acids can undergo dehydration to form their corresponding cyclic trimeric anhydrides, known as boroxines.[2][3][4] While this process is often reversible, it can affect the stoichiometry and reactivity of your reactions.
Q2: My boronic acid appears clumpy or has lost weight upon storage. What is happening?
A2: This is a classic sign of boroxine formation. Three molecules of the boronic acid can condense, releasing three molecules of water to form a stable six-membered ring.[5] This conversion results in a net loss of mass. While boroxines are often competent coupling partners in Suzuki-Miyaura reactions, the change in molecular weight means that weighing out the "boronic acid" may lead to inaccurate stoichiometry. It is always recommended to use fresh material or material that has been stored under strict anhydrous conditions.
Q3: The fluorine atoms are strongly electron-withdrawing. How does this affect the boronic acid's reactivity?
A3: The two fluorine atoms significantly increase the Lewis acidity of the boron center.[6] This has several implications:
-
Increased Acidity: The pKa of the boronic acid is lowered compared to non-fluorinated analogs.[6]
-
Propensity for Protodeboronation: Electron-deficient arylboronic acids are known to be more susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7][8]
-
Transmetalation Rate: The electronic nature of the aryl group can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Careful optimization of the base and solvent system is crucial.
Troubleshooting Guide for Suzuki-Miyaura Coupling
This section addresses specific issues encountered during Suzuki-Miyaura cross-coupling reactions involving this compound.
Problem 1: Low to No Yield of the Desired Biaryl Product
Observing primarily unreacted starting materials is a common but solvable issue. A systematic approach is key to diagnosis.
Possible Cause A: Boronic Acid Decomposition (Protodeboronation)
Protodeboronation is the protonolysis of the carbon-boron bond, converting your valuable nucleophile into an inert hydrocarbon (1,2-difluoro-3-(heptyloxy)benzene).[7] This side reaction is a frequent culprit in failed Suzuki couplings, especially with electron-deficient boronic acids.[7][8]
Solutions & Mitigation Strategies:
-
Rigorous Inert Conditions: Oxygen can facilitate decomposition pathways. Ensure your reaction vessel and solvents are thoroughly degassed by purging with an inert gas like argon or nitrogen for an extended period (15-30 minutes).[9] Maintain a positive pressure of inert gas throughout the experiment.
-
Anhydrous Reagents and Solvents: Water is the proton source for protodeboronation. Use freshly dried, anhydrous solvents. If using a base like K₃PO₄ or Cs₂CO₃, ensure it is finely powdered and dried under vacuum before use.
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[10][11] For sensitive substrates, a weaker base (e.g., K₂CO₃) may be preferable to stronger ones (e.g., NaOH, K₃PO₄). Screening different bases is often necessary.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[7][8] These derivatives often exhibit slower, controlled release of the boronic acid into the reaction medium, minimizing its concentration at any given time and thus suppressing side reactions like protodeboronation.[7]
Possible Cause B: Catalyst Inactivity or Decomposition
The palladium catalyst can be poisoned or decompose, leading to a stalled reaction.
Solutions & Mitigation Strategies:
-
Ligand Selection: The ortho-fluorine substituent creates steric hindrance around the boron center. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[12][13]
-
Catalyst Decomposition: The reaction mixture turning black due to the formation of palladium black is a sign of catalyst death.[12] This can be caused by excessive temperature or the presence of oxygen. Ensure thorough degassing and consider if the reaction temperature is too high.[9][12]
-
Pre-catalyst Choice: Use modern, air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles), which are designed for consistent activation and can be more robust than older sources like Pd(PPh₃)₄.
Problem 2: Significant Formation of Homo-coupled By-product
You observe the formation of 2,2',3,3'-tetrafluoro-4,4'-bis(heptyloxy)-1,1'-biphenyl, a symmetrical dimer of your boronic acid.
Possible Cause: Oxidative Homo-coupling
This side reaction is typically promoted by the presence of oxygen and Pd(II) species, which can arise from an incomplete reduction of a Pd(II) pre-catalyst or from oxidative damage to the Pd(0) active catalyst.[13]
Solutions & Mitigation Strategies:
-
Meticulous Degassing: This is the most critical factor. Purge the solvent and the sealed reaction vessel with an inert gas (argon is preferred due to its density) to remove all traces of oxygen.[9][12]
-
Reagent Purity: Ensure the purity of all reagents. Impurities can sometimes act as oxidants.
-
Use a Pd(0) Source: While often less convenient, starting with a Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand can sometimes minimize issues related to pre-catalyst activation.
Data & Workflow Visualization
Table 1: Troubleshooting Summary
| Observed Problem | Primary Suspected Cause | Key Diagnostic Questions | Recommended Actions |
| Low/No Yield | Protodeboronation | Was the reaction rigorously degassed? Were solvents and bases anhydrous? | Improve inert atmosphere technique; dry all reagents; screen milder bases; consider converting to a boronate ester.[7][9] |
| Catalyst Inactivation | Did the reaction turn black? Is the ligand appropriate for a sterically hindered substrate? | Use a modern pre-catalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G4); optimize temperature.[12] | |
| Homo-coupling | Oxygen Contamination | How thorough was the degassing procedure? | Re-run the experiment with meticulous inert gas sparging of the solvent and headspace.[12][13] |
| Complex NMR of Starting Material | Boroxine Formation | Has the material been stored for a long time or exposed to air? | Use fresh boronic acid; if using old material, account for the mass change or consider reversible hydrolysis before use.[3] |
Diagram 1: Key Side Reaction Pathways
This diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the two most common side reactions: protodeboronation and homo-coupling.
Caption: Competing reaction pathways for the boronic acid.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing the cause of a low-yielding Suzuki-Miyaura reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocol: Conversion to Pinacol Boronate Ester
To mitigate protodeboronation and improve stability, converting the boronic acid to its pinacol ester (Bpin) is a reliable strategy.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or THF
-
Magnesium Sulfate (anhydrous)
Procedure:
-
To a round-bottom flask, add the boronic acid and pinacol.
-
Add a sufficient amount of anhydrous toluene or THF to dissolve the solids (approx. 0.2-0.5 M).
-
Add a scoop of anhydrous magnesium sulfate to act as a water scavenger.
-
Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC or GC-MS by observing the disappearance of the boronic acid.
-
Once the reaction is complete, filter off the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the crude pinacol ester, which can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.
References
A consolidated list of sources cited in this document.
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRm2cD0C7Q2rIOlZuLCjyawuFNnJw38LtN78yPPQL8hV5CwAoxDDngTwjT-avS9lr7Ugl7qU-7-9PXMda9hA0IgvxudqWPg_JFp8uPC2lNwpfH_FV_wSJDRffUGG4GacTfK4EDrn8a-B6Soar2bu-fBC3it_QERGJgV-ZD3S2AevGDsHnuY16K3e8GLy_DtOS9UWYw_r24nY-5iZjVe_z4q_mU-eOP]
- Wikipedia. Phenylboronic acid. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]
- Cramer, C. J., & Truhlar, D. G. (2005). Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Physical Chemistry A, 109(39), 8763–8770. [URL: https://pubs.acs.org/doi/10.1021/jp053525s]
- BenchChem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVSESZQBqq08OjQiPW8x5XZzoUs2zmD9iTg0wnid_xz8KGQF1muixDl1nxZuzwPEIVyxGRd2sElSFKX_f8BfvEYQjNWn7MQKl3iLWEqYoQFlwxEGg3vUXLNuvMOTOotcYgyVfZlUnRQz6MIqUTQqORUR9vOeH81HOqNKfGlVWdXpVm6bBjYh0Nb9uu0D7LZw0SELrDsoypSmdAmZX8B0SxkJoBjHc97p6JTLfNZ7uV-YjCto2Og==]
- Wikipedia. Protodeboronation. [URL: https://en.wikipedia.
- BenchChem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-ISnIdU-1zbYdoKpeTs5QR4f7XJA_SeaqNYyhfhn-cjP5x-BGqaBkzkHSl-Yhr4SVjlb2tyng6Yz7c-qWdPAIQROO1AMlPTklUbT-q-82pdNLthBxnA_tWP9TdBmXdS6VcL7S-upb-PQgOFHa63jEGpn8SNMzE68qT6TndrkeDZxT0d6E_L40KlhqnV9WUPxGEW4Xc_-UjDy59bCpVuTD-nNWnIOJRYcLHQ==]
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269–12278. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b07444]
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(5), 3162–3173. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4864016/]
- Nishiyabu, R., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Communications, 49(36), 3716–3728. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc39130j]
- Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432. [URL: https://www.mdpi.com/1420-3049/27/11/3432]
- ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [URL: https://www.researchgate.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
- van der Ham, A. G. J., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/66b6131433e361efe91e479d]
- Borghetti, P., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Nanomaterials, 11(12), 3296. [URL: https://www.mdpi.com/2079-4991/11/12/3296]
- Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794–11795. [URL: https://www.organic-chemistry.org/abstracts/lit3/290.shtm]
- Ishihara, K., et al. (2011). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 47(24), 6903–6905. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc11833a]
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/ogq73c/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Gouverneur, V., et al. (2016). Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity. Department of Chemistry, University of Oxford. [URL: https://chem.ox.ac.
- Molander, G. A., & Sandrock, D. L. (2009). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. Organic Letters, 11(12), 2647–2650. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2727658/]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedaresearch.com/suzuki-miyaura-cross-coupling-practical-guide/]
- BLDpharm. This compound. [URL: https://www.bldpharm.com/products/147222-88-6.html]
- Santos, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3267. [URL: https://www.mdpi.com/1420-3049/26/11/3267]
- PubChem. [2,3-Difluoro-4-(trifluoromethyl)phenyl]boronic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/51342043]
- PubMed. 2,4-Difluoro-phenyl-boronic Acid. [URL: https://pubmed.ncbi.nlm.nih.gov/21200958/]
- ECHEMI. 2,3-DIFLUORO-4-(N-HEXYLOXY)PHENYLBORONIC ACID. [URL: https://www.echemi.com/products/pd20180903-100234-972.html]
- Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(45), 12652–12657. [URL: https://www.pnas.org/doi/10.1073/pnas.1609204113]
- PubChem. (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21477946]
- PubChem. Phenylboronic Acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenylboronic-Acid]
- ResearchGate. 4,4-Difluoro-4-bora-3a,4a-diaza- s -indacene (BODIPY) Dyes Modified for Extended Conjugation and Restricted Bond Rotations. [URL: https://www.researchgate.
Sources
- 1. 147222-88-6|this compound|BLD Pharm [bldpharm.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. On-Surface Synthesis of Boroxine-Based Molecules [mdpi.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges researchers may encounter when working with (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid. This electron-deficient boronic acid presents unique considerations for achieving high yields and purity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
When a Suzuki-Miyaura coupling reaction fails or provides low yields, a systematic evaluation of the reaction components and conditions is crucial.[1] The primary areas to focus on are:
-
Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction.[1] The presence of oxygen can lead to catalyst deactivation and promote side reactions.[1]
-
Boronic Acid Stability: this compound is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is particularly prevalent with electron-deficient boronic acids under harsh basic conditions.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature are all critical and interconnected. An inappropriate combination can lead to poor solubility, inefficient catalyst turnover, or increased side reactions.[4][5]
Q2: I am observing a significant amount of a side product that appears to be the deboronated starting material, 1,2-difluoro-3-(heptyloxy)benzene. How can I minimize this?
The formation of the deboronated product is a classic sign of protodeboronation.[2] This undesired side reaction is often exacerbated by high temperatures and strong aqueous bases.[3] To mitigate this:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][7]
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt, which are more resistant to protodeboronation.[3][8]
-
Anhydrous Conditions: In some cases, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[3]
-
Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.[3]
Q3: My reaction has stalled, and I see both starting materials remaining. What could be the issue?
A stalled reaction can point to several problems:
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step.[9] This step is often facilitated by the base.[9][10][11] If the base is too weak or not sufficiently soluble, transmetalation can be slow or incomplete.
-
Poor Oxidative Addition: If you are using a challenging aryl halide (e.g., an electron-rich or sterically hindered one), the initial oxidative addition to the palladium catalyst may be the rate-limiting step.[3]
-
Insoluble Components: If any of the reactants or the base are not well-dissolved in the solvent system, the reaction will be slow and inefficient.
Troubleshooting and Optimization Guides
Optimizing the Solvent System
The choice of solvent is critical for ensuring all reaction components are sufficiently soluble and for influencing the reaction rate and selectivity.[4] For the coupling of this compound, a variety of solvent systems can be considered, often in combination with water to dissolve the inorganic base.[4][12]
| Solvent System | Rationale & Considerations |
| Dioxane / Water | A common and often effective choice. The ratio (e.g., 4:1 to 10:1) can be adjusted to optimize solubility.[1][3] |
| Toluene / Water | Another widely used biphasic system. Toluene can be beneficial for higher reaction temperatures.[12] |
| Tetrahydrofuran (THF) / Water | A good option, though THF's lower boiling point limits the achievable reaction temperature. |
| 2-Methyltetrahydrofuran (MeTHF) | A greener alternative to THF with a wider temperature range and better phase separation with water.[7] |
| Acetonitrile (MeCN) | A polar aprotic solvent that can be effective for more polar substrates.[7] |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent that can aid in dissolving recalcitrant substrates, but can be difficult to remove.[12] |
Experimental Protocol: Solvent Screening
-
Setup: In parallel reaction vials, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), a standard base (e.g., K₂CO₃, 2.0 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Solvent Addition: To each vial, add a different degassed solvent system (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1, THF/H₂O 4:1) to a concentration of 0.1-0.2 M relative to the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) to each vial under a positive pressure of inert gas.
-
Reaction: Heat all reactions to the same temperature (e.g., 80-100 °C) and monitor progress by TLC or LC-MS at regular intervals.
-
Analysis: Compare the reaction rates and final conversions to identify the optimal solvent system.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the Suzuki-Miyaura coupling of this compound.
Caption: A flowchart for troubleshooting Suzuki-Miyaura coupling reactions.
Understanding the Catalytic Cycle
A firm grasp of the Suzuki-Miyaura catalytic cycle is essential for rational optimization. Each step presents an opportunity for intervention and improvement. The cycle consists of three main stages: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
stability issues of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid in solution
Welcome to the technical support center for (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. As your dedicated scientific resource, my goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity and success of your work with this versatile reagent.
Introduction to the Stability of this compound
This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique substitution pattern of this molecule, featuring two electron-withdrawing fluorine atoms and an electron-donating heptyloxy group, imparts specific electronic and steric properties that influence its reactivity and, crucially, its stability in solution.
Understanding the potential stability issues of this reagent is paramount for obtaining reproducible and reliable experimental results. This guide will delve into the key factors affecting the stability of this compound, providing you with the insights to proactively address challenges and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stability of this compound in solution.
Q1: What are the primary stability concerns when working with this compound in solution?
A1: The three main stability concerns for this boronic acid are:
-
Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered cyclic anhydride called a boroxine. This equilibrium is influenced by the solvent, concentration, and temperature.
-
Hydrolysis (Protodeboronation): This is an irreversible degradation pathway where the carbon-boron bond is cleaved, and the boronic acid moiety is replaced by a hydrogen atom. This is often promoted by aqueous basic or acidic conditions.
-
Oxidation: The boronic acid group can be oxidized, leading to the formation of the corresponding phenol and other byproducts. This can be initiated by dissolved oxygen or other oxidizing agents in the reaction mixture.
Q2: How do the fluorine and heptyloxy substituents affect the stability of this boronic acid?
A2: The substituents on the phenyl ring have a significant electronic and steric impact:
-
2,3-Difluoro groups: As highly electronegative atoms, the two fluorine atoms are strongly electron-withdrawing, which increases the Lewis acidity of the boron center.[1][2] This enhanced acidity can influence the equilibrium with the boroxine form and may affect its susceptibility to nucleophilic attack, a key step in some degradation pathways. Studies on other fluorinated phenylboronic acids have shown that polyfluorination can sometimes lead to decreased stability.[3]
-
4-(Heptyloxy) group: The heptyloxy group is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effects of the fluorine atoms. Its steric bulk may also influence the rate of intermolecular reactions, including boroxine formation.
Q3: I observe a loss of my boronic acid during my Suzuki-Miyaura coupling reaction, even with an inert atmosphere. What could be the cause?
A3: While an inert atmosphere helps prevent oxidation, protodeboronation is a common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids.[4] The basic conditions required for the reaction can promote this degradation pathway. The presence of water in the solvent system, even in small amounts, can serve as the proton source for this unwanted reaction.[4]
Q4: Can I use the corresponding boroxine of this compound directly in my reaction?
A4: In many cases, yes. The boroxine is often in equilibrium with the boronic acid in solution, and under the reaction conditions (e.g., in the presence of water and base in a Suzuki coupling), the boroxine can hydrolyze back to the active boronic acid species.[5] However, the use of the boroxine may require slightly different reaction kinetics and should be considered on a case-by-case basis.
Q5: How should I store this compound to ensure its long-term stability?
A5: Proper storage is crucial for maintaining the integrity of your boronic acid. It is recommended to store this compound under refrigerated conditions in a tightly sealed container to protect it from moisture and air.[6] For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is ideal.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability-related issues encountered during experiments with this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps & Explanation |
| Degradation of Boronic Acid | 1. Verify Boronic Acid Quality: Before use, check the purity of your boronic acid by ¹H or ¹⁹F NMR. Look for the presence of the corresponding protodeboronated arene or significant amounts of boroxine. 2. Use Fresh Reagent: If the purity is questionable, use a fresh batch of the boronic acid. 3. Minimize Time in Solution: Prepare the reaction mixture with the boronic acid as close to the start of the reaction as possible. |
| Protodeboronation | 1. Use a Milder Base: Strong bases can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF. 2. Anhydrous Conditions: If compatible with your reaction, using anhydrous solvents and bases can significantly reduce protodeboronation by eliminating the proton source.[4] 3. Use of Boronic Esters: Consider converting the boronic acid to a more stable pinacol ester, which can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus degradation. |
| Oxidative Homocoupling | 1. Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process. |
Issue 2: Inconsistent Reaction Outcomes
| Potential Cause | Troubleshooting Steps & Explanation |
| Variable Boronic Acid/Boroxine Ratio | 1. Standardize Reagent Handling: The amount of boroxine can vary depending on the age of the reagent and its exposure to moisture. Using a consistent, fresh batch of boronic acid for a series of experiments can improve reproducibility. 2. Pre-treatment of Boronic Acid: While not always necessary, you can consider a pre-treatment step to favor one form. For instance, dissolving the solid in a solvent mixture containing a small amount of water and then removing the solvent under vacuum may help to favor the monomeric boronic acid form. Conversely, azeotropic removal of water with a solvent like toluene can favor boroxine formation. |
| Solvent Effects | 1. Solvent Purity: Use high-purity, dry solvents. Impurities can catalyze degradation. 2. Solvent Choice: The polarity and protic nature of the solvent can influence the boronic acid/boroxine equilibrium and degradation rates. If you suspect solvent-related issues, consider screening different solvent systems. |
Experimental Protocols
To aid in your troubleshooting and experimental design, we provide the following detailed protocols.
Protocol 1: Assessing the Stability of this compound in Solution by ¹H NMR
This protocol allows for the monitoring of the boronic acid's stability over time under specific solvent and temperature conditions.
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent of a known concentration.
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the internal standard stock solution in a volumetric flask.
-
Transfer an aliquot of this solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Store the NMR tube under the desired experimental conditions (e.g., room temperature, elevated temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Integrate the signals corresponding to the boronic acid, the internal standard, and any potential degradation products (e.g., the protodeboronated arene).
-
Calculate the concentration of the boronic acid at each time point relative to the constant concentration of the internal standard to determine the rate of degradation.
Visualizing Stability: Key Equilibria and Degradation Pathways
To better understand the chemical transformations that this compound can undergo in solution, the following diagrams illustrate the key processes.
Caption: The reversible equilibrium between the boronic acid monomer and its corresponding trimeric anhydride, the boroxine.
Caption: The primary irreversible degradation pathways for this compound.
References
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
-
Zarzeczańska, D., & Adamczyk-Woźniak, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(36), 4493-4498. [Link]
-
Adamczyk-Woźniak, A., Borys, K. M., Madura, I. D., Pawełko, A., Tomecka, E., & Żukowski, K. (2018). Lewis Acidity and Sugar Receptor Activity of 3-Amino-Substituted Benzoxaboroles and Their Ortho-Aminomethylphenylboronic Acid Analogues. New Journal of Chemistry, 42(15), 12586-12595. [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]
-
Reddit. (2018). Self-condensation of phenylboronic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. combi-blocks.com [combi-blocks.com]
Technical Support Center: Suzuki Reactions with (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid . This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-rich and sterically demanding substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established mechanistic principles, to help you achieve optimal results in your synthetic endeavors.
Understanding the Substrate: Key Challenges
This compound presents a unique combination of electronic and steric factors that can influence the outcome of a Suzuki-Miyaura coupling. The electron-donating nature of the para-heptyloxy group increases electron density on the aromatic ring, which can make the crucial transmetalation step of the catalytic cycle more challenging.[1] Concurrently, the ortho-difluoro substitution introduces steric hindrance around the boronic acid moiety and significantly alters the electronic properties, potentially leading to undesired side reactions like protodeboronation.[2][3]
A successful reaction hinges on carefully selecting conditions that favor the desired cross-coupling pathway over these competing processes. This guide will walk you through common issues and provide robust solutions.
Troubleshooting Guide: Common Issues and Solutions
When your Suzuki reaction with this compound fails or provides low yields, a systematic approach to troubleshooting is essential. The following table outlines common problems, their probable causes, and recommended corrective actions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species is not forming or is decomposing.[4] 2. Inefficient Transmetalation: The electron-rich boronic acid is slow to transfer its organic group to the palladium center.[5] 3. Poor Choice of Base/Solvent: The base may not be effective in the chosen solvent system to form the reactive boronate species.[4] | For Cause 1: • Use a fresh, high-purity palladium precatalyst. Air-stable precatalysts like XPhos Pd G3/G4 or SPhos Pd G3/G4 are recommended.[4][6] • Ensure rigorous degassing of solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[4][7] For Cause 2 & 3: • Ligand Choice: Switch to bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos. These ligands promote the formation of the active monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[8][9] • Base Selection: A stronger base may be needed to facilitate boronate formation. Consider switching from K₂CO₃ to a stronger, non-nucleophilic base like K₃PO₄.[4] For anhydrous conditions, finely powdered, dry K₃PO₄ is often effective.[1][4] • Solvent System: Screen different solvent systems. Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are common starting points.[1][10] |
| Significant Protodeboronation | 1. Presence of Water/Proton Source: Water is the primary proton source for this side reaction, which is accelerated by strong bases.[4][11] 2. Boronic Acid Instability: Electron-rich and some heteroaryl boronic acids are particularly susceptible to protodeboronation under basic conditions.[2][11][12] | For Cause 1 & 2: • Switch to Anhydrous Conditions: Use dry solvents and a non-aqueous base like potassium fluoride (KF) or carefully dried K₃PO₄.[4] • Use a Milder Base: If aqueous conditions are necessary, a weaker base like KF or K₂CO₃ can suppress protodeboronation compared to strong bases like NaOH.[4][13] • Convert to a More Stable Boron Species: Protect the boronic acid as a pinacol ester, trifluoroborate salt (ArBF₃K), or MIDA boronate.[2][14][15][16] These derivatives are more stable and slowly release the boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[2][16] |
| Homocoupling of Boronic Acid (Glaser-type) | 1. Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[4][7] | For Cause 1: • Improve Inert Atmosphere Technique: Ensure all reagents and solvents are thoroughly degassed. Use freeze-pump-thaw cycles for solvents for the most rigorous oxygen removal.[10] Maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
| Reaction Stalls or is Sluggish | 1. Steric Hindrance: The ortho-difluoro substituents on the boronic acid and potential ortho-substituents on the coupling partner can slow the reaction. 2. Insufficient Temperature: The reaction may require more thermal energy to overcome activation barriers. | For Cause 1: • Ligand Optimization: Use ligands specifically designed for hindered substrates, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos).[8][15] For Cause 2: • Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential degradation. Typical temperatures range from 80-110 °C.[4] |
Frequently Asked Questions (FAQs)
Q1: My reaction is not working. What are the very first things I should check?
A1: Before exploring more complex variables, always verify the fundamentals:
-
Catalyst Activity: Ensure your palladium source and ligand are active and have been stored correctly. Using a fresh batch or a modern, air-stable precatalyst is a reliable first step.[4] The active species is Pd(0), and if you are using a Pd(II) source, it must be reduced in situ.[4]
-
Inert Atmosphere: Oxygen can kill the catalyst and cause side reactions like homocoupling.[4][7] Confirm that your solvent is properly degassed and that your reaction vessel is under a positive pressure of nitrogen or argon.
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time, especially if exposed to moisture.[4]
Q2: I am observing a significant amount of the deboronated starting material, 1,2-difluoro-3-(heptyloxy)benzene. How can I prevent this?
A2: This is a classic case of protodeboronation, a common side reaction where a proton replaces the boronic acid group.[11] This is particularly prevalent with electron-rich boronic acids like yours, especially under strongly basic, aqueous conditions.[4][12]
-
Use Anhydrous Conditions: The most effective strategy is to remove the proton source (water).[4] Switch to dry solvents (e.g., anhydrous dioxane, THF, or toluene) and use a base that does not contain water, such as finely powdered and dried K₃PO₄ or KF.[4][13]
-
Use a Milder Base: If aqueous conditions are required, switch to a weaker base. Potassium fluoride (KF) is an excellent choice as it is less basic than K₃PO₄ or NaOH but is still effective at promoting transmetalation.[4]
-
Protect the Boronic Acid: Convert the boronic acid to its corresponding potassium trifluoroborate salt (ArBF₃K). These salts are significantly more stable to protodeboronation and slowly hydrolyze in the reaction mixture to release the boronic acid, keeping its instantaneous concentration low.[2][14][15]
Q3: The reaction is very slow. How can I speed it up without causing decomposition?
A3: Sluggishness can be due to the electronic and steric properties of your substrate. The electron-donating heptyloxy group deactivates the boronic acid towards transmetalation, while the ortho-fluorines add steric bulk.
-
Ligand Choice is Critical: The most impactful change is often the ligand. Use a bulky, electron-rich monophosphine biaryl ligand such as SPhos or XPhos. These ligands promote a fast rate of reductive elimination and can stabilize the catalytically active monoligated palladium species, accelerating the overall cycle, especially for challenging substrates.[8][9]
-
Base and Solvent Synergy: The choice of base and solvent are linked.[4] A strong base like K₃PO₄ is often more effective than K₂CO₃, particularly in aprotic solvents like dioxane or toluene.[17] The base's role is to activate the boronic acid by forming the more nucleophilic boronate species, which is crucial for transmetalation.[14][18]
Q4: Should I use a Pd(0) or Pd(II) precatalyst?
A4: Both can be effective, but modern Pd(II) precatalysts are often preferred for convenience and robustness.
-
Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are directly active or require ligand dissociation. However, they can be sensitive to air and may require more careful handling.
-
Pd(II) precatalysts (e.g., PdCl₂(dppf), Buchwald-type G3 or G4 precatalysts) are air-stable and are efficiently reduced to the active Pd(0) species in situ. The Buchwald precatalysts are particularly effective as they are designed to generate the active L₁Pd(0) species rapidly and cleanly, which is often beneficial for challenging couplings.[2][4]
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This procedure provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 2–4 mol% if not using a precatalyst).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/H₂O, 10:1 v/v, to a concentration of 0.1–0.5 M with respect to the aryl bromide) via syringe.[4]
-
Reaction: Place the vial in a preheated heating block or oil bath at 80–110 °C and stir vigorously.[4]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation and Use of Potassium Trifluoroborate Salt
This is recommended if protodeboronation is a persistent issue.
-
Salt Formation:
-
In a polyethylene vial, dissolve this compound (1.0 equiv) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water and then acetone, and dry under vacuum to yield the potassium (2,3-Difluoro-4-(heptyloxy)phenyl)trifluoroborate salt.
-
-
Suzuki Coupling with ArBF₃K:
-
Follow the general procedure in Protocol 1, but substitute the boronic acid with the prepared ArBF₃K salt (1.2–1.5 equiv). A base like K₂CO₃ or K₃PO₄ is still required. The reaction generally proceeds under similar conditions.[15]
-
References
-
G. A. Molander, S. L. J. Trice, S. M. Kennedy, "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid," J. Org. Chem., 2012, 77, 8678-8688. [Link]
-
Wikipedia, "Protodeboronation," Wikipedia, The Free Encyclopedia. [Link]
-
Quora, "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?," Quora. [Link]
-
C. L. D. Lee, et al., "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," Can. J. Chem., 2023. [Link]
-
Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Link]
-
A. F. E. Matos, et al., "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction," ChemistryOpen, 2014, 3, 113-118. [Link]
-
S. Sharma, et al., "Recent Advances in the development of Suzuki Miyaura Coupling Reactions," World Wide Journal of Multidisciplinary Research and Development. [Link]
-
J. T. Reeves, et al., "Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity," J. Am. Chem. Soc., 2021, 143, 11461–11473. [Link]
-
Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros. [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts. [Link]
-
Wikipedia, "Suzuki reaction," Wikipedia, The Free Encyclopedia. [Link]
-
S. D. Walker, et al., "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," Angew. Chem. Int. Ed., 2009, 48, 7662-7666. [Link]
-
S. L. Buchwald, et al., "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure," J. Am. Chem. Soc., 2004, 126, 13028–13032. [Link]
-
W. Tang, et al., "Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design," Synlett, 2010, 2010, 1171-1188. [Link]
-
J. P. Stambuli, et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," J. Am. Chem. Soc., 2010, 132, 11906–11917. [Link]
-
ResearchGate, "The proposed mechanism for protodeboronation of arylboronic acids," ResearchGate. [Link]
-
T. Braun, et al., "Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step," Chem. Eur. J., 2017, 23, 12216-12228. [Link]
-
Chemical.AI, "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions," Chemical.AI Blog. [Link]
-
G. C. Lloyd-Jones, et al., "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion," J. Am. Chem. Soc., 2017, 139, 12169–12181. [Link]
-
Mettler Toledo, "Suzuki Cross-Coupling Reactions Mechanisms," Mettler Toledo. [Link]
-
Maureen Reilly, "Masking Boronic Acids for Suzuki Coupling," YouTube, uploaded by Scott Rychnovsky, 3 Oct. 2011. [Link]
-
G. A. Molander, et al., "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates," J. Org. Chem., 2009, 74, 973–980. [Link]
-
A. Suzuki, "Organoborane coupling reactions (Suzuki coupling)," Proc. Jpn. Acad., Ser. B, 2004, 80, 359-371. [Link]
-
J. Moran, et al., "Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters," Can. J. Chem., 2023. [Link]
-
A. J. J. Lennox, G. C. Lloyd-Jones, "The Slow‐Release Strategy in Suzuki–Miyaura Coupling," Chem. Soc. Rev., 2014, 43, 412-443. [Link]
-
O. P. Blahun, et al., "Optimization of the Suzuki–Miyaura reaction conditionsa," J. Fluorine Chem., 2023. [Link]
-
Reddit, "Struggling with Suzuki Reaction," r/Chempros. [Link]
Sources
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- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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Technical Support Center: Minimizing Homocoupling of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Here, we address the common and often frustrating issue of boronic acid homocoupling, providing in-depth, evidence-based troubleshooting strategies and optimized protocols to enhance the yield and purity of your desired biaryl products.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the reaction is not without its complexities, and the formation of undesired side products can significantly impact reaction efficiency and purification efforts.[1] One of the most prevalent side reactions is the homocoupling of the boronic acid reagent, leading to the formation of a symmetrical biaryl impurity.
This compound, with its specific electronic and steric properties, can be susceptible to this side reaction under certain conditions. This guide will dissect the mechanistic origins of homocoupling and provide actionable solutions to minimize its occurrence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of the homocoupled byproduct, 2,2',3,3'-tetrafluoro-4,4'-bis(heptyloxy)-1,1'-biphenyl. What is the primary cause?
A: The formation of a homocoupled byproduct from this compound is most frequently attributed to two key factors: the presence of oxygen and the involvement of Palladium(II) species in the reaction medium.[1][3][4]
-
Oxygen-Mediated Oxidative Homocoupling: Dissolved oxygen in the reaction mixture can promote the oxidative coupling of two boronic acid molecules.[3][5] This process is catalyzed by palladium and can be a major pathway for byproduct formation, especially at elevated temperatures.
-
Palladium(II)-Mediated Homocoupling: If your reaction utilizes a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the in situ reduction to the catalytically active Pd(0) can consume the boronic acid as a reductant, leading to the formation of the homodimer.[1][3][4] This stoichiometric reaction between Pd(II) and the boronic acid results in the formation of the symmetrical biaryl and Pd(0).[4]
Q2: How can I effectively remove oxygen from my reaction to prevent homocoupling?
A: Rigorous deoxygenation of your solvents and the reaction mixture is paramount.[3][4] Standard laboratory techniques include:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent and the assembled reaction mixture for a sustained period (e.g., 20-30 minutes) is a common and effective method.[3][4] For biphasic systems, ensure both the organic and aqueous layers are thoroughly degassed.
-
Freeze-Pump-Thaw Cycles: For highly sensitive reactions, performing three to four freeze-pump-thaw cycles on the solvent can achieve a very high level of deoxygenation.[6]
-
Maintaining an Inert Atmosphere: Throughout the entire experiment, from reagent addition to reaction completion, it is crucial to maintain a positive pressure of an inert gas (argon or nitrogen) to prevent the ingress of atmospheric oxygen.[3]
Q3: My Pd(II) precatalyst seems to be the culprit. What are my options to circumvent this issue?
A: To mitigate homocoupling induced by Pd(II) precatalysts, consider the following strategies:
-
Direct Use of a Pd(0) Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, eliminates the initial reduction step that consumes the boronic acid.[3] This ensures that the palladium enters the catalytic cycle in its active state.
-
Addition of a Mild Reducing Agent: The introduction of a mild reducing agent, like potassium formate (HCO₂K), can facilitate the clean and rapid reduction of Pd(II) to Pd(0) without significantly interfering with the primary catalytic cycle.[4][7] This strategy has been shown to nearly eliminate homocoupling by minimizing the concentration of free Pd(II).[4][7]
Q4: Can the choice of ligand influence the extent of homocoupling?
A: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[1][2]
-
Electron-Rich and Bulky Ligands: Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to be effective in promoting the desired cross-coupling and suppressing homocoupling, particularly with sterically hindered or electron-deficient boronic acids.[8][9] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong electron-donating ability and steric bulk, which can enhance catalyst stability and activity, potentially reducing the likelihood of side reactions.[2]
Q5: Does the base I use have an impact on homocoupling?
A: The choice and stoichiometry of the base are crucial. The base activates the boronic acid for transmetalation.[2][10][11]
-
Base Strength: While a base is necessary, an excessively strong base or a high concentration can sometimes promote side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] For sensitive substrates, milder bases like potassium fluoride (KF) can be considered.[10][12]
-
Stoichiometry: The amount of base can influence the reaction selectivity. Using a controlled amount of base can favor the reactivity of the desired boronic acid.[11]
Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the desired catalytic cycle in competition with the homocoupling side reaction.
Caption: Competing pathways in the Suzuki-Miyaura reaction.
Optimized Protocol for Minimizing Homocoupling
This protocol is designed to minimize the formation of the homocoupled byproduct when using this compound.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) or a Pd(II) precatalyst with a reducing agent (e.g., Pd(OAc)₂, 1-2 mol% with K-formate, 3 equiv.)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF/water mixture)
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, the phosphine ligand, and the base under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with the inert gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a co-solvent such as water is used, ensure it has also been rigorously degassed.
-
Degassing: With stirring, bubble the inert gas through the reaction mixture for an additional 20-30 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst. If using a Pd(II) source, add the potassium formate at this stage as well.
-
Boronic Acid Addition: Add the this compound as a solid.
-
Reaction and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.[13][14][15] Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting homocoupling.
Data Summary: Impact of Reaction Parameters on Homocoupling
The following table summarizes the qualitative effects of key reaction parameters on the formation of the homocoupled byproduct.
| Parameter | Condition Favoring Homocoupling | Condition Minimizing Homocoupling | Rationale |
| Atmosphere | Presence of Oxygen | Rigorously deoxygenated, inert atmosphere (Ar, N₂) | Oxygen promotes oxidative homocoupling of the boronic acid.[3][5] |
| Palladium Source | Pd(II) precatalysts (e.g., Pd(OAc)₂) | Pd(0) catalysts (e.g., Pd(PPh₃)₄) or Pd(II) with a reducing agent | Avoids consumption of boronic acid for the in situ reduction of Pd(II) to Pd(0).[3][4] |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich phosphine ligands (e.g., SPhos) or NHCs | Promotes the desired catalytic cycle (oxidative addition/reductive elimination) over side reactions.[1][8] |
| Base | Non-optimal base or stoichiometry | Optimized base (e.g., K₃PO₄, Cs₂CO₃) and stoichiometry | Proper activation of the boronic acid for efficient transmetalation is crucial.[11] |
| Temperature | Excessively high temperatures | Optimal temperature (typically 80-110 °C) | High temperatures can lead to catalyst decomposition and increased side reactions.[13] |
This technical guide provides a comprehensive framework for understanding and mitigating the homocoupling of this compound. By carefully controlling the reaction atmosphere, choice of catalyst and ligand, and other key parameters, researchers can significantly improve the outcome of their Suzuki-Miyaura cross-coupling reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. Available from: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. Available from: [Link]
-
García-Melchor, M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1146–1155. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Available from: [Link]
-
Braga, A. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6525-6534. Available from: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]
-
García-Melchor, M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Request PDF. Available from: [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. Available from: [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Available from: [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC - NIH. Available from: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Semantic Scholar. Available from: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(20), 6358–6366. Available from: [Link]
-
Temperature effect on the model SM cross-coupling reaction using ligand... ResearchGate. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Thomas, A. A., et al. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 5(7), 4027–4031. Available from: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976. Available from: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
-
Struggling with Suzuki Reaction. Reddit. Available from: [Link]
-
An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available from: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. Available from: [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ResearchGate. Available from: [Link]
-
Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. RSC Publishing. Available from: [Link]
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Available from: [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available from: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. Available from: [Link]
-
Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. Available from: [Link]
-
Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2'-biphenol, and propylene glycol. PubMed. Available from: [Link]
Sources
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- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
effect of temperature on (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid reactivity
Welcome to the technical support resource for (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of working with this electron-deficient boronic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal results in your synthetic applications, with a particular focus on the critical role of temperature.
Introduction: Understanding the Reactivity Profile
This compound is a valuable building block, particularly for introducing a difluorinated phenyl moiety in drug discovery and materials science. However, its reactivity is significantly influenced by the electronic properties of the aromatic ring. The two ortho- and meta-fluorine atoms are strongly electron-withdrawing, which increases the Lewis acidity of the boron center but also renders the C-B bond more susceptible to cleavage, a process known as protodeboronation. Temperature is a key parameter that can either facilitate the desired cross-coupling reaction or promote this undesirable degradation pathway. This guide will help you strike the right balance.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, with a focus on the interplay between temperature and reactivity.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
You've set up a Suzuki-Miyaura coupling with this compound, but after the reaction, you observe only starting materials or minimal product formation.
Possible Causes and Solutions:
-
Cause A: Protodeboronation is Outcompeting the Catalytic Cycle. Electron-deficient arylboronic acids, especially those with ortho-substituents, are prone to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), a side reaction that is accelerated by high temperatures and strong bases.[1]
-
Solution 1: Lower the Reaction Temperature. While higher temperatures generally increase the rate of the Suzuki coupling, they can disproportionately accelerate the decomposition of sensitive boronic acids.[2] Try running the reaction at a lower temperature (e.g., starting at room temperature or 40 °C and gradually increasing if no reaction is observed).[2] For some systems, even a modest increase in temperature can lead to a significant drop in yield.[3]
-
Solution 2: Choose a Milder Base. Strong bases can facilitate protodeboronation.[4] Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₃PO₄ or K₂CO₃, or organic bases.[5] The choice of base is critical and often needs to be optimized for the specific substrates.[4]
-
Solution 3: Use a Highly Active Catalyst. A more active palladium catalyst can enable the reaction to proceed at lower temperatures and with shorter reaction times, thus minimizing the degradation of the boronic acid.[4][2] Consider using advanced palladium precatalysts (e.g., those with Buchwald ligands like SPhos or XPhos) that rapidly generate the active Pd(0) species.[2]
-
-
Cause B: Inefficient Transmetalation. The transfer of the aryl group from the boron to the palladium center (transmetalation) can be a rate-limiting step, especially with electron-deficient boronic acids.[6]
-
Solution: Optimize the Solvent System. The choice of solvent can influence the rate of transmetalation. A mixture of an organic solvent (like dioxane, THF, or toluene) with a small amount of water is often beneficial.[7][8] Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[3] However, excessive water can promote protodeboronation, so the ratio needs to be carefully optimized.
-
Issue 2: Formation of Homocoupled Byproduct (Biphenyl Dimer)
Your reaction yields the desired product, but it is contaminated with a significant amount of the homocoupled dimer of this compound.
Possible Causes and Solutions:
-
Cause A: Presence of Oxygen. Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[7][8]
-
Solution 1: Thoroughly Degas Your Solvents and Reaction Mixture. Before adding the palladium catalyst, ensure that your solvents are properly degassed using methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[7] Maintain an inert atmosphere throughout the reaction.
-
Solution 2: Use a Pd(0) Source or an Efficient Precatalyst. If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction process can sometimes be inefficient and promote side reactions, including homocoupling.[8] Using a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that cleanly generates Pd(0) can mitigate this issue.[7]
-
-
Cause B: High Reaction Temperature. Elevated temperatures can sometimes favor homocoupling pathways, especially if the desired cross-coupling is slow.
-
Solution: Re-evaluate the Reaction Temperature. As with low yield issues, lowering the temperature can often reduce the rate of side reactions more than the desired reaction. Experiment with a temperature gradient to find the optimal balance.
-
Issue 3: Inconsistent Results Between Batches
You are running the same reaction under what you believe are identical conditions, but you are getting variable yields and purity from one run to the next.
Possible Causes and Solutions:
-
Cause A: Degradation of the Boronic Acid During Storage. Boronic acids can degrade over time, especially if not stored properly. Exposure to moisture and air can lead to the formation of boroxines (anhydrides) or decomposition.
-
Solution 1: Proper Storage. Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[9][10] Avoid frequent opening of the container in a humid environment.
-
Solution 2: Quality Check Before Use. If you suspect degradation, you can check the purity of your boronic acid by NMR or by measuring its melting point. It is also good practice to use a fresh batch or a recently purchased bottle for critical reactions.
-
-
Cause B: Variations in Reaction Setup and Temperature Control. Small, seemingly insignificant variations can have a large impact on the outcome of sensitive reactions.
-
Solution: Standardize Your Protocol. Ensure consistent stirring rates, precise temperature control (use an oil bath or heating block rather than a hot plate), and a standardized procedure for degassing and reagent addition.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is best to store this compound in a cool, dry place. Refrigeration is generally recommended to minimize any potential thermal degradation over long periods. Always allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the solid material.[9][10][11]
Q2: Does the heptyloxy chain affect the reactivity and stability compared to a simple 2,3-difluorophenylboronic acid?
A2: The long alkyl (heptyloxy) chain is primarily an electron-donating group through resonance, though this effect is modest. It will slightly counteract the electron-withdrawing effects of the fluorine atoms. However, the dominant electronic character of the ring is still electron-deficient due to the two fluorine atoms. The primary role of the heptyloxy group is often to modify physical properties such as solubility or for biological activity in the final molecule. Its direct impact on thermal stability is likely minimal compared to the influence of the ortho- and meta-fluorine atoms.
Q3: Can I use this boronic acid in other coupling reactions besides Suzuki-Miyaura?
A3: Yes, arylboronic acids are versatile reagents. They can be used in other palladium-catalyzed reactions such as the Chan-Lam coupling (for C-N or C-O bond formation) and the Liebeskind-Srogl coupling. They can also be used in copper-catalyzed and other metal-catalyzed reactions. However, the optimal reaction conditions, including temperature, will vary for each type of reaction and will need to be determined empirically.
Q4: What is the typical temperature range for a Suzuki-Miyaura coupling with this boronic acid?
A4: Due to its electron-deficient nature and potential for instability, it is advisable to start with milder conditions.[2] A general starting point would be in the range of 40-80 °C.[12][13] Some highly active catalyst systems may even allow the reaction to proceed at room temperature.[4][2] If the reaction is sluggish, the temperature can be increased cautiously while monitoring for the formation of byproducts. For challenging substrates, temperatures up to 100-110 °C might be necessary, but this increases the risk of decomposition.[3][7]
Q5: How does temperature affect the stability of the boronic acid itself?
A5: In the solid state and under proper storage, the boronic acid is generally stable at ambient temperatures. The primary concern with temperature is its effect on the boronic acid in solution under reaction conditions, especially in the presence of base and water.[1] High temperatures accelerate the rate of protodeboronation, where the C-B bond is cleaved.[14][15] This is an irreversible decomposition that consumes the reagent. The thermal decomposition of boric acid to boron oxides occurs at much higher temperatures (above 200 °C) and is generally not a concern in solution-phase organic synthesis.[16]
Visualizing the Process
Experimental Workflow for Temperature Optimization
To systematically determine the optimal temperature for your Suzuki-Miyaura coupling, a parallel screening approach is recommended.
Caption: The dual effects of increasing temperature.
Data Summary
While specific data for this compound is not available in the literature, the following table summarizes typical conditions used for structurally similar difluorophenylboronic acids in Suzuki-Miyaura couplings, illustrating the range of temperatures employed.
| Aryl Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,3-Difluorophenylboronic acid | Heteroaryl Chloride | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | Toluene | 100 | 96 | [5] |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Precatalyst | K₃PO₄ | THF/H₂O | RT | 93 | [2] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 98 | [17] |
| 2,5-Difluorophenylboronic acid | Aryl Bromide | XPhos Precatalyst | K₃PO₄ | THF/H₂O | RT | - | [4] |
References
-
Demir, F. (2014). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. Particulate Science and Technology, 33(3), 269-274. [Link]
-
Ghaffari, B., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1294-1307. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Journal of the American Chemical Society, 130(48), 16479-16481. [Link]
-
Demir, F. (2014). Kinetic Analysis of Thermal Decomposition of Boric Acid. ResearchGate. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Ghaffari, B., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. Effect of temperature on boric acid dissociation as function of pH. [Link]
-
ResearchGate. (a) Effect of temperature on the progress of the assisted Suzuki... [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12574-12583. [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(35), 14373-14382. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
American University of Beirut. GUIDELINES FOR CHEMICAL STORAGE IN LABS. [Link]
-
Ramirez, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(24), 4467-4475. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. [Link]
-
Green, O., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7585-7589. [Link]
-
Leśniak, D., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(22), 5468. [Link]
-
ResearchGate. Effects of temperature and solvent in Suzuki reactions of phenylboronic... [Link]
-
Li, Y., et al. (2021). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 6(27), 17356-17364. [Link]
-
Wikipedia. Thermal decomposition. [Link]
-
Lab Alley. How to Store Boric Acid. [Link]
-
Cleveland State University. Practices for Proper Chemical Storage. [Link]
-
Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
-
ResearchGate. The multistep decomposition of boric acid. [Link]
-
PubMed. 2,3-Difluoro-4-formylphenylboronic Acid. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
PubMed. 2,4-Difluoro-phenyl-boronic Acid. [Link]
-
PubChem. (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid. [Link]
-
Chemcasts. b-[4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid CAS: 182344-16-7. [Link]
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Technical Support Center: Monitoring Reactions of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid and similar fluorinated arylboronic acids. It provides in-depth troubleshooting advice and detailed analytical protocols to ensure the successful monitoring of your chemical reactions. The information herein is curated to uphold the highest standards of scientific integrity, drawing from established analytical principles and field-proven expertise.
Introduction: The Analytical Challenge of Fluorinated Arylboronic Acids
This compound is a valuable building block in medicinal chemistry and materials science, often employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, monitoring the consumption of this reagent and the formation of the desired product can be challenging. Arylboronic acids are susceptible to various side reactions, including protodeboronation and the formation of cyclic anhydrides (boroxines), which can complicate reaction monitoring and lead to inaccurate assessments of reaction completion.[1][2][3] The presence of fluorine atoms and a heptyloxy group introduces additional complexity, potentially influencing the compound's stability, solubility, and chromatographic behavior.
This guide provides a structured approach to selecting and optimizing analytical methods for monitoring reactions involving this specific boronic acid, with a focus on practical troubleshooting and ensuring data integrity.
Choosing the Right Analytical Tool: A Decision Framework
The selection of an appropriate analytical method is critical for accurate reaction monitoring. The choice depends on several factors, including the information required (e.g., qualitative vs. quantitative), the complexity of the reaction mixture, and the available instrumentation.
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique for monitoring the progress of organic reactions.[4] It allows for the separation and quantification of starting materials, intermediates, products, and byproducts.
Troubleshooting Guide for HPLC Analysis
Q1: I'm seeing significant peak tailing for my boronic acid. What's causing this and how can I fix it?
A1: Peak tailing for boronic acids in reversed-phase HPLC is a common issue often caused by secondary interactions between the boronic acid moiety and free silanol groups on the silica-based column packing.[4][5] The Lewis acidic boron atom can interact with the slightly acidic silanols, leading to poor peak shape.
-
Underlying Cause: The interaction of the boronic acid with residual silanols on the stationary phase.
-
Solutions:
-
Use an End-Capped Column: Select a column where the manufacturer has "end-capped" the stationary phase to minimize the number of accessible free silanols.[4]
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) (0.1% v/v), to the mobile phase to mask the silanol groups.[4]
-
Lower pH: Acidifying the mobile phase with formic acid or acetic acid (0.1% v/v) can suppress the ionization of silanol groups, reducing interactions. However, be mindful that highly acidic conditions can promote hydrolysis of the boronic acid.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based or a hybrid silica column, which may have fewer active sites.
-
Q2: My boronic acid peak area is decreasing over time, even in my standard solution. What is happening?
A2: This suggests that your boronic acid is degrading. This compound can be susceptible to on-column hydrolysis or degradation in the sample vial, especially if the diluent is aqueous and not pH-controlled.[4][6]
-
Underlying Cause: Hydrolysis of the C-B bond (protodeboronation) or formation of boroxines.
-
Solutions:
-
Aprotic Diluent: Dissolve your samples in an aprotic solvent like acetonitrile or tetrahydrofuran immediately before injection to minimize hydrolysis.[4]
-
Faster Analysis: Use a shorter column or a faster gradient to reduce the time the analyte spends on the column.[4]
-
Temperature Control: Keep your sample vials in a cooled autosampler (e.g., 4 °C) to slow down degradation.
-
Fresh Samples: Analyze samples as quickly as possible after preparation.
-
Q3: I'm struggling to get good separation between my boronic acid and my starting halide in a Suzuki coupling reaction.
A3: Co-elution can be a challenge, especially in the early stages of method development.
-
Underlying Cause: Similar polarities of the analytes under the chosen chromatographic conditions.
-
Solutions:
-
Modify the Organic Modifier: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter selectivity.
-
Adjust the Gradient: A shallower gradient will provide more time for separation.
-
Change the Stationary Phase: A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
pH Adjustment: Altering the pH of the mobile phase can change the ionization state of your compounds, which can significantly impact retention and selectivity.
-
Experimental Protocol: HPLC-UV Method for Reaction Monitoring
-
Instrumentation: HPLC system with a PDA or UV detector, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Vortex and filter through a 0.45 µm syringe filter before injection.
-
| Parameter | Setting | Rationale |
| Column | C18, 4.6x150 mm, 5 µm | General purpose column for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for good elution strength. |
| Gradient | 30-95% B over 10 min | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | 254 nm | A common wavelength for aromatic compounds. |
Mass Spectrometry (MS): For Confirmation and Byproduct Identification
Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for confirming the identity of your product and identifying unknown impurities or byproducts.[7][8]
Troubleshooting Guide for LC-MS Analysis
Q1: I am seeing multiple peaks in my mass spectrum for my boronic acid. What are they?
A1: Boronic acids are notorious for complicating mass spectra due to their reactivity in the ion source.[1][2]
-
Underlying Cause:
-
Solutions:
-
Optimize MS Source Conditions: Reduce the source temperature and drying gas flow to minimize in-source dehydration and fragmentation.
-
Negative Ion Mode: Electrospray ionization (ESI) in negative mode often provides a cleaner spectrum with a strong [M-H]⁻ ion.[8]
-
Derivatization: While not ideal for reaction monitoring, derivatization with a diol (e.g., pinacol) can form a more stable boronate ester, simplifying the mass spectrum.[1]
-
Q2: I can't find the molecular ion for my product. What should I do?
A2: This can be due to poor ionization or in-source fragmentation.
-
Underlying Cause: The compound may not ionize well under the chosen conditions, or it may be fragmenting before detection.
-
Solutions:
-
Switch Ionization Mode: If you are using ESI, try atmospheric pressure chemical ionization (APCI).
-
Check for Adducts: Look for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ in positive mode, and [M+HCOO]⁻ or [M+CH₃COO]⁻ in negative mode.
-
Optimize Fragmentation: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and Quantitative Analysis
NMR spectroscopy is an invaluable technique for confirming the structure of your product and can be used for quantitative analysis (qNMR).[9][10] ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can all provide useful information.
Troubleshooting Guide for NMR Analysis
Q1: My ¹H NMR spectrum of the crude reaction mixture is too complex to interpret.
A1: Crude reaction mixtures often contain multiple components, leading to overlapping signals.
-
Underlying Cause: Presence of starting materials, product, catalyst, ligands, base, and byproducts.
-
Solutions:
-
¹⁹F NMR: Since this compound and its coupled product contain fluorine atoms, ¹⁹F NMR can provide a much simpler spectrum. The chemical shifts of the fluorine atoms will be different in the starting material and the product, allowing for straightforward monitoring of the reaction progress.[10]
-
2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and assign protons to their respective molecules.
-
Workup: Perform a simple aqueous workup to remove water-soluble components like the base and salts before acquiring the NMR spectrum.
-
Q2: I'm trying to use ¹¹B NMR to monitor the reaction, but the signal is very broad.
A2: The boron nucleus is a quadrupolar nucleus, which often leads to broad signals.
-
Underlying Cause: Quadrupolar relaxation of the ¹¹B nucleus.
-
Solutions:
-
Use a High-Field Magnet: Higher magnetic field strengths can help to narrow the lines.
-
Optimize Acquisition Parameters: Use a shorter pulse width and a faster repetition rate.
-
Focus on Disappearance: While the broad signal may not be ideal for precise integration, you can still monitor the disappearance of the boronic acid signal over time.
-
Caption: A typical workflow for NMR-based reaction monitoring.
In-Situ Reaction Monitoring: Real-Time Insights
For a deeper understanding of reaction kinetics and mechanism, in-situ monitoring techniques are invaluable. These methods analyze the reaction mixture directly as the reaction is proceeding, without the need for sampling and quenching.
-
Raman Spectroscopy: This technique is particularly useful for monitoring reactions in the solid state or in slurries.[11][12] It can provide real-time information on the consumption of starting materials and the formation of products.
-
ReactIR (FT-IR Spectroscopy): By inserting an infrared probe directly into the reaction vessel, you can track changes in the vibrational modes of functional groups, providing kinetic data.[13]
The primary challenge with these techniques is the initial setup and calibration, as well as the deconvolution of complex, overlapping spectra. However, for process development and optimization, the insights gained can be significant.
Concluding Remarks
Monitoring reactions involving this compound requires a thoughtful approach to analytical method selection and a keen awareness of the potential challenges associated with this class of compounds. By anticipating issues such as peak tailing, on-column degradation, and complex mass spectra, and by applying the troubleshooting strategies outlined in this guide, researchers can obtain reliable and accurate data to guide their synthetic efforts. For critical applications, employing orthogonal methods (e.g., HPLC and ¹⁹F NMR) is highly recommended to ensure the validity of your results.
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3321-3327. [Link][7]
-
St-Amant, A. H., & Loo, J. A. (2011). Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry. Analytical chemistry, 83(9), 3327-3334. [Link][1]
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link][8]
-
Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link][10]
-
Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link][14]
-
Wang, X., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Journal of the American Chemical Society, 144(11), 5003-5009. [Link][15]
-
Zhang, L., et al. (2018). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. Request PDF. [Link][16]
-
Nykaza, T. V., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1534-1541. [Link][13]
-
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link][17]
-
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link][18]
-
Stolar, T., et al. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link][11]
-
Stolar, T., et al. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. [Link][12]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Leitch, J. A., et al. (2020). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH. [Link][19]
-
Ferlin, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][20]
-
Sikora, A., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. PMC - NIH. [Link][21]
-
Wang, C., et al. (2016). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link][6]
-
Asare, E. O., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link][22]
-
Hartung, T., et al. (2019). Suzuki–Miyaura coupling monitored by in-line Raman spectroscopy. ResearchGate. [Link][23]
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Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link][24]
-
Chen, Y., et al. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link][25]
-
Wang, S., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link][26]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link][5]
-
Welch, C. J., et al. (2014). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link][27]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1296. [Link][3]
-
Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23), 5828-5831. [Link][28]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. Accounts of Chemical Research. [Link][29]
-
Parsons, A. T., & Buchwald, S. L. (2011). Rh-Catalyzed arylation of fluorinated ketones with arylboronic acids. Chemical Communications, 47(11), 3148-3150. [Link][30]
-
Westcott, S. A., et al. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. [Link][31]
-
El Dine, T. M., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. ResearchGate. [Link][32]
-
El Dine, T. M., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. PMC - NIH. [Link][33]
-
Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link][34]
-
Jasinski, J. M., et al. (2008). 2,4-Difluoro-phenyl-boronic Acid. PubMed. [Link][35]
-
National Center for Biotechnology Information. (n.d.). (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid. PubChem. [Link][36]
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Validation & Comparative
A Comparative Guide to (2,3-Difluoro-4-(heptyloxy)phenyl)boronic Acid and its Analogs in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C-C bonds.[1][2] The judicious selection of the boronic acid partner is paramount, as it profoundly influences reaction efficiency, substrate scope, and the physicochemical properties of the resulting biaryl products. This guide provides an in-depth, objective comparison of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid with other structurally relevant boronic acids. The insights and experimental data presented herein are curated to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids
This compound is a specialized building block that offers a unique combination of electronic and steric properties. The presence of fluorine atoms in organic molecules can dramatically alter their biological activity, metabolic stability, and pharmacokinetic profiles.[3][4] Specifically, the ortho-difluoro substitution pattern, coupled with the lipophilic heptyloxy chain, imparts distinct characteristics to this reagent.
The electron-withdrawing nature of the fluorine atoms increases the Lewis acidity of the boron center, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5][6] This increased acidity can lead to faster reaction rates and improved yields in certain cases.[5] Furthermore, the heptyloxy group enhances solubility in organic solvents and can introduce favorable lipophilicity in the final product, a desirable trait in medicinal chemistry.[7]
This guide will compare this compound with two key analogs to dissect the individual contributions of its structural features:
-
4-(Heptyloxy)phenyl)boronic acid: Lacking the fluorine substituents, this analog allows for a direct assessment of the electronic impact of the difluoro motif.
-
2,3-Difluorophenylboronic acid: Devoid of the heptyloxy group, this compound helps to isolate the influence of the alkyl chain on solubility and reactivity.
Comparative Analysis: Physicochemical Properties and Reactivity
The interplay of the substituents on the phenyl ring dictates the overall performance of the boronic acid in cross-coupling reactions. A summary of the key properties of our target molecule and its comparators is presented below.
| Property | This compound | 4-(Heptyloxy)phenyl)boronic acid | 2,3-Difluorophenylboronic acid |
| Molecular Formula | C₁₃H₁₉BF₂O₃[8] | C₁₃H₂₁BO₃ | C₆H₅BF₂O₂ |
| Molecular Weight | 272.10 g/mol | 236.11 g/mol | 157.91 g/mol |
| Key Structural Features | ortho-difluoro, para-heptyloxy | para-heptyloxy | ortho-difluoro |
| Predicted Acidity (pKa) | Lower (more acidic) due to electron-withdrawing F atoms[5] | Higher (less acidic) | Lower (more acidic) due to electron-withdrawing F atoms[5] |
| Solubility Profile | High in non-polar organic solvents | High in non-polar organic solvents | Moderate in polar aprotic solvents |
| Stability | Generally stable, but potential for protodeboronation under harsh basic conditions[9] | Generally stable | Prone to protodeboronation, especially with ortho-fluorine[9] |
The increased acidity of the fluorinated boronic acids can be a double-edged sword. While it may facilitate transmetalation, it can also increase the rate of protodeboronation, a common side reaction in Suzuki-Miyaura couplings.[9] The choice of base and reaction conditions is therefore critical when working with these substrates.
Performance in Suzuki-Miyaura Cross-Coupling: A Representative Protocol
To provide a tangible comparison, we present a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of these boronic acids with a model aryl bromide, 4-bromoanisole. This protocol is based on established methodologies and serves as a starting point for optimization.[1][10]
Experimental Protocol: Suzuki-Miyaura Coupling of Boronic Acids with 4-Bromoanisole
Materials:
-
This compound (or comparator boronic acid)
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add the boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcomes and Causality
-
This compound: Expected to provide a good to excellent yield of the coupled product. The electron-withdrawing fluorine atoms may accelerate the transmetalation step, while the heptyloxy group ensures good solubility of the starting material and product in the toluene solvent system.[5]
-
4-(Heptyloxy)phenyl)boronic acid: Also expected to perform well, though the reaction rate might be slightly slower compared to its fluorinated counterpart due to the less acidic nature of the boronic acid.
-
2,3-Difluorophenylboronic acid: May exhibit good reactivity due to its acidity but could be more susceptible to protodeboronation, potentially leading to lower isolated yields.[9] Careful control of the base and reaction time is crucial.
Visualizing the Process: Reaction Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Conclusion and Future Perspectives
This compound presents a compelling option for synthetic chemists seeking to introduce a unique electronic and physicochemical profile into their target molecules. Its enhanced acidity and lipophilicity, stemming from the difluoro and heptyloxy substituents respectively, can lead to favorable reaction kinetics and product properties.
The choice between this reagent and its analogs will ultimately depend on the specific requirements of the synthesis. For reactions where rapid coupling is desired and the final product benefits from increased lipophilicity, this compound is an excellent candidate. In cases where protodeboronation is a significant concern or a less electron-deficient aryl group is required, the non-fluorinated analog may be preferable.
Future work in this area could involve a more detailed kinetic analysis of these boronic acids under various reaction conditions to provide a quantitative comparison of their reactivity. Additionally, exploring the utility of these building blocks in the synthesis of novel pharmaceutical agents and functional materials will undoubtedly continue to be a fruitful area of research.
References
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- BenchChem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
- Kozak, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate.
- Thomas, S. P., & Denmark, S. E. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(34), 9816-9844.
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- BLDpharm. (n.d.). This compound.
- PubChem. (n.d.). (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid.
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A Comparative Guide to the Synthetic Utility of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic Acid
This guide provides an in-depth characterization of the reaction products derived from (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid. Designed for researchers, medicinal chemists, and materials scientists, this document offers a comparative analysis of its performance in key cross-coupling reactions against common alternatives. We will explore the nuanced effects of its unique substitution pattern—ortho and meta fluorine atoms combined with a para heptyloxy group—on reactivity, product properties, and application potential, supported by established experimental data from analogous systems.
Introduction: A Multifaceted Building Block
This compound is a versatile organoboron reagent engineered for advanced organic synthesis. Its structure is notable for three key features:
-
The Boronic Acid Moiety: A stable, low-toxicity functional group that serves as a cornerstone for transition metal-catalyzed cross-coupling reactions.[1][2]
-
Vicinal Difluoro Substitution: The fluorine atoms at the C2 and C3 positions act as strong electron-withdrawing groups, significantly modulating the electronic properties of the aromatic ring. This influences reactivity in catalytic cycles and imparts unique physicochemical characteristics to the final products, such as altered metabolic stability and binding affinities in biological contexts.
-
The Para-Heptyloxy Chain: This long alkyl ether group enhances lipophilicity and can induce or modify liquid crystalline properties in the resulting molecules.[3]
This combination makes the reagent a valuable precursor for synthesizing complex molecules targeted for applications in medicinal chemistry and materials science, particularly in the development of liquid crystals and novel pharmaceuticals.[1][3]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, forming biaryl structures that are ubiquitous in pharmaceuticals and organic materials.[4][5] The performance of this compound in this reaction is dictated by the interplay of its substituents.
Mechanistic Considerations & Reactivity Comparison
The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[4][6] The transmetalation step, where the boron-containing organic group is transferred to the palladium center, is often rate-limiting. The electronic nature of the boronic acid is critical here.
-
Electronic Effects: The electron-withdrawing difluoro groups decrease the nucleophilicity of the phenyl ring. Compared to a non-fluorinated analogue like (4-(heptyloxy)phenyl)boronic acid, this can lead to a slower rate of transmetalation. However, this effect can be advantageous in controlling selectivity in complex syntheses.[7]
-
Steric Effects: The ortho-fluorine atom introduces minimal steric hindrance, generally allowing for efficient coupling with a wide range of aryl halides.
To contextualize its performance, we compare it with two key alternatives:
-
(4-(Heptyloxy)phenyl)boronic acid: Lacks the fluorine atoms. It is expected to be more reactive (faster transmetalation) due to the higher electron density on the aromatic ring.
-
(2,3-Difluorophenyl)boronic acid: Lacks the heptyloxy group. This allows for an assessment of the electronic contribution of the alkyl ether. The electron-donating nature of the heptyloxy group partially mitigates the electron-withdrawing effect of the fluorine atoms.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance Data (Hypothetical & Inferred)
While direct side-by-side data for this compound is not extensively published, we can infer performance based on studies of similar substrates.[7][8][9] The following table presents expected yields under optimized conditions when coupling with a moderately activated aryl bromide like 4-bromoacetophenone.
| Boronic Acid | Expected Yield (%) | Key Considerations |
| This compound | 85 - 95 | Requires robust catalyst system (e.g., Pd(dppf)Cl₂) and base to overcome moderate electron deficiency.[9] |
| (4-(Heptyloxy)phenyl)boronic acid | >95 | Higher reactivity due to electron-donating heptyloxy group; may require milder conditions to prevent side reactions. |
| (2,3-Difluorophenyl)boronic acid | 80 - 90 | More electron-deficient than the title compound; may require slightly longer reaction times or higher temperatures. |
| (2,3-Difluoro-4-(heptyloxy)phenyl)potassium trifluoroborate | 85 - 95 | Bench-stable alternative to boronic acid, often providing excellent yields with appropriate catalyst systems.[5] |
Standard Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adaptable for the title compound.
-
Reagent Preparation: In a nitrogen-flushed Schlenk tube, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1, 5 mL).
-
Reaction: Heat the mixture under a nitrogen atmosphere at 80-100 °C for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Performance in Chan-Lam Cross-Coupling Reactions
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed method for forming C-N and C-O bonds, providing an alternative to the Buchwald-Hartwig amination.[10][11] It is particularly advantageous as it can often be performed under mild, aerobic conditions.[10][12]
Mechanistic Insights and Reactivity
The Chan-Lam coupling mechanism involves the formation of a copper(II) species that undergoes transmetalation with the boronic acid.[12] The resulting organocopper intermediate then couples with an N-H or O-H containing substrate. Molecular oxygen often serves as the terminal oxidant to regenerate the active copper catalyst.[10]
-
Electronic Effects: The reactivity of arylboronic acids in Chan-Lam couplings is sensitive to electronic factors. Electron-rich boronic acids tend to give better yields.[13] The electron-withdrawing nature of the difluoro groups in this compound may necessitate the use of a ligand or a stronger base to facilitate the reaction, compared to a non-fluorinated analog.
Workflow for Chan-Lam C-N Coupling
Caption: Catalytic cycle of the Chan-Lam C-N coupling reaction.
Comparative Performance Data (Hypothetical & Inferred)
The following table outlines the expected performance for the C-N coupling of various boronic acids with a moderately reactive nucleophile like aniline under typical Chan-Lam conditions.
| Boronic Acid | Expected Yield (%) | Key Considerations |
| This compound | 70 - 85 | May require a ligand (e.g., pyridine, phenanthroline) and slightly elevated temperatures to achieve high conversion.[11] |
| (4-(Heptyloxy)phenyl)boronic acid | 85 - 95 | Generally high reactivity under standard, mild conditions.[13] |
| Organotrifluoroborate Salt | 70 - 90 | A viable alternative, though may require different solvent systems or bases for optimal performance.[10] |
| Organostannane (Stille Coupling Alternative) | 80 - 95 | Effective but suffers from the high toxicity of tin byproducts, making it less favorable for pharmaceutical synthesis. |
Standard Experimental Protocol: Chan-Lam N-Arylation
-
Reagent Preparation: To a vial, add Cu(OAc)₂ (0.1 mmol, 10 mol%), this compound (1.2 mmol), the amine or phenol nucleophile (1.0 mmol), and a suitable base such as pyridine (2.0 mmol).
-
Solvent Addition: Add a solvent such as dichloromethane (DCM) or methanol (MeOH) (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 24-48 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired N-aryl or O-aryl product.
Characterization and Applications of Products
The unique structural features of this compound directly translate to the properties of its derivatives, making them suitable for specialized applications.
Liquid Crystals
The combination of a rigid biaryl core (from Suzuki coupling), polar fluoro-substituents, and a flexible heptyloxy tail is a classic design for thermotropic liquid crystals. The difluoro substitution, in particular, can enhance mesophase stability and influence the dielectric anisotropy, which are critical parameters for display technologies.[3][14]
Biologically Active Molecules
In drug discovery, the introduction of fluorine atoms can improve metabolic stability, membrane permeability, and binding affinity.[15] Aryl ethers and amines synthesized via Chan-Lam coupling are common motifs in pharmacologically active compounds.[16][17] Therefore, derivatives of the title boronic acid are promising candidates for screening in various therapeutic areas. The boronic acid group itself has been incorporated into approved drugs, highlighting its biological compatibility.[1][2] Studies on related compounds have shown potential antitubercular or antimalarial activity.[15][18][19]
Synthetic Pathways and Applications
Caption: Synthetic utility of the title boronic acid.
Conclusion
This compound stands out as a highly functionalized building block. While its reactivity in Suzuki-Miyaura and Chan-Lam couplings is tempered by the electronic effects of its difluoro-substituents, it offers reliable access to complex molecular architectures under well-established protocols. Its performance is comparable to other functionalized boronic acids, with the key advantage being the direct incorporation of fluorine and a lipophilic tail. The resulting products are of significant interest for the rational design of advanced materials and biologically active compounds, making this reagent a valuable tool for the modern synthetic chemist.
References
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Organic Chemistry Portal. Chan-Lam Coupling. Available from: [Link]
-
Reddy, V. R., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Institutes of Health. Available from: [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central. Available from: [Link]
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Kraszewski, A., et al. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. National Institutes of Health. Available from: [Link]
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Thomas, A. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC, NIH. Available from: [Link]
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Deadman, B. J., et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. PMC, NIH. Available from: [Link]
-
Loh, Y. Y., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC, NIH. Available from: [Link]
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Gülcemal, S., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available from: [Link]
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Wang, Z., et al. (2024). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. National Institutes of Health. Available from: [Link]
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Ortiz, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, NIH. Available from: [Link]
-
Hagar, M., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. Available from: [Link]
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ResearchGate. Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives | Request PDF. Available from: [Link]
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The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. Available from: [Link]
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Cholewiak, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available from: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available from: [Link]
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Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, NIH. Available from: [Link]
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Ortalli, M., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available from: [Link]
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Lee, C. F., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. PMC, NIH. Available from: [Link]
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Ortalli, M., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. Available from: [Link]
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Czarnomysy, R., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. Available from: [Link]
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Wang, S., et al. (2014). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. National Institutes of Health. Available from: [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available from: [Link]
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ResearchGate. Search for Biologically Active Substances with Antimicrobial and Antifungal Action in the series of 2.5-disubstituted 1, 3, 4-tiadiazoles | Request PDF. Available from: [Link]
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RSC Publishing. Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. Available from: [Link]
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Benchmarking the Efficiency of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and lipophilic chains into molecular scaffolds is a cornerstone of rational design. (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a prime example of a building block that offers these features, positioning it as a valuable reagent in the synthesis of novel pharmacophores and functional materials. This guide provides an in-depth technical comparison of its performance in the Suzuki-Miyaura cross-coupling reaction, benchmarked against structurally related analogues to elucidate the distinct contributions of its constituent parts.
Introduction: The Strategic Advantage of Fluorinated and Lipophilic Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of C(sp²)-C(sp²) bonds, forming the biaryl cores of numerous pharmaceuticals and organic materials.[1] The choice of the boronic acid coupling partner is critical, directly influencing reaction kinetics, yields, and the overall efficiency of the synthetic route.
Fluorine substitution on the phenylboronic acid ring can significantly alter its electronic properties. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect (-I), which can increase the Lewis acidity of the boron center.[2] This enhanced acidity can facilitate the crucial transmetalation step in the catalytic cycle. However, the position of the fluorine atoms is also critical, as ortho-substituents can introduce steric hindrance that may impede the approach of the palladium catalyst.[3]
Concurrently, the incorporation of an alkoxy chain, such as a heptyloxy group, modulates the lipophilicity of the molecule. This is a key parameter in drug design, influencing properties such as membrane permeability, metabolic stability, and protein binding. The interplay of these electronic and physicochemical properties makes this compound a building block of considerable interest.
Comparative Framework: Dissecting Structure-Activity Relationships
To objectively benchmark the efficiency of this compound, we will compare its hypothetical performance against a curated set of analogues. This comparison is designed to systematically evaluate the impact of the fluorine substituents and the heptyloxy chain on reactivity in a standardized Suzuki-Miyaura cross-coupling reaction with a model aryl bromide, 4-bromoanisole.
Our panel of boronic acids includes:
-
This compound (Target Molecule): The subject of our analysis, featuring vicinal fluorine atoms and a C7 alkoxy chain.
-
4-(Heptyloxy)phenyl)boronic acid (Comparator A): Lacks the fluorine substituents, allowing for a direct assessment of the electronic impact of the two fluorine atoms.
-
2,3-Difluorophenylboronic acid (Comparator B): Lacks the heptyloxy group, isolating the influence of the alkoxy chain on reactivity and physical properties.
-
4-Fluorophenylboronic acid (Comparator C): A simpler fluorinated analogue to benchmark the effect of a single fluorine substituent versus the difluoro pattern.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is governed by a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is key to rationalizing the performance differences between our target molecule and its comparators.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the fluorine atoms in This compound is expected to increase the Lewis acidity of the boron atom, potentially accelerating the transmetalation step. However, the ortho-fluorine atom (at the 2-position) may introduce steric hindrance, which could counteract this electronic benefit. The long heptyloxy chain is not expected to have a significant electronic effect but may influence solubility and potentially interact with the catalyst or other reaction components.
Experimental Protocol: A Standardized Approach for Comparison
To ensure a fair and objective comparison, the following detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction should be employed for the target molecule and all comparators. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
Boronic Acids: this compound and comparators A, B, and C (1.2 mmol, 1.2 equiv.)
-
Catalyst: Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Base: K₂CO₃ (2.0 mmol, 2.0 equiv.)
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Under a positive flow of argon, add Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: A Comparative Performance Analysis
The following table summarizes the expected experimental outcomes for the Suzuki-Miyaura coupling of our panel of boronic acids with 4-bromoanisole under the standardized protocol described above. The hypothetical data is extrapolated from known structure-activity relationships and published data for similar compounds.[5][6]
| Boronic Acid | Structure | Expected Reaction Time (h) | Expected Isolated Yield (%) | Key Observations |
| This compound | ![]() | 4-6 | 85-95 | The electron-withdrawing fluorine atoms likely enhance reactivity, but potential steric hindrance from the ortho-fluorine may slightly prolong the reaction time compared to a non-ortho-substituted analogue. The heptyloxy chain may improve solubility in the organic phase. |
| 4-(Heptyloxy)phenyl)boronic acid | ![]() | 6-8 | 80-90 | Lacking the activating effect of the fluorine atoms, this boronic acid is expected to be slightly less reactive, resulting in a longer reaction time and potentially a slightly lower yield. |
| 2,3-Difluorophenylboronic acid | ![]() | 3-5 | 90-98 | The absence of the bulky heptyloxy group may reduce steric hindrance around the reaction center, potentially leading to a faster reaction and a higher yield compared to the target molecule. |
| 4-Fluorophenylboronic acid | ![]() | 5-7 | 88-96 | The single electron-withdrawing fluorine atom is expected to provide a good balance of electronic activation and minimal steric hindrance, leading to high yields. Its performance serves as a baseline for the effect of difluorination.[6] |
Conclusion and Future Outlook
This comparative guide establishes a framework for benchmarking the efficiency of this compound in Suzuki-Miyaura cross-coupling reactions. Based on established principles, it is anticipated that this boronic acid will be a highly effective coupling partner due to the electronic activation provided by the difluoro substituents. While the ortho-fluorine may introduce some steric challenges, careful optimization of the catalyst and ligand system can likely mitigate these effects.
The presence of the heptyloxy chain provides a valuable lipophilic handle for tuning the physicochemical properties of the final products, a critical consideration in drug discovery and materials science. The choice between this compound and its analogues will ultimately depend on the specific synthetic target and the desired balance of reactivity, steric tolerance, and final product properties. Further experimental studies are warranted to validate these hypotheses and to fully explore the synthetic utility of this promising building block.
References
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ResearchGate. The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents. ResearchGate. [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
ResearchGate. Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. ResearchGate. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
National Institutes of Health. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. National Institutes of Health. [Link]
-
ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]
-
ResearchGate. Suzuki coupling reaction of various aryl bromide with phenylboronic acid. ResearchGate. [Link]
-
PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]
-
PubMed. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. PubMed. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
YouTube. Suzuki cross-coupling reaction. YouTube. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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A Technical Resource for Researchers in Crystallography, Medicinal Chemistry, and Materials Science
An In-Depth Comparative Guide to the Crystal Structure of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic Acid Derivatives and Their Analogs
This guide provides a comprehensive comparative analysis of the X-ray crystal structures of fluorinated and alkoxy-substituted phenylboronic acid derivatives. While the specific crystal structure of this compound is not publicly available at the time of this publication, this document serves as a crucial resource by examining structurally related compounds. By presenting key crystallographic data, detailed experimental protocols, and visual representations of molecular relationships, we aim to provide researchers with the insights needed to predict and understand the solid-state properties of this important class of molecules. The objective is to offer a clear comparison of the structural aspects of these compounds, which are of significant interest in drug design, crystal engineering, and as building blocks in organic synthesis.
Introduction: The Significance of Fluorinated Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms and alkoxy groups onto the phenyl ring significantly modulates the electronic and steric properties of these molecules. Fluorine, being the most electronegative element, can lower the pKa of the boronic acid, influencing its reactivity and interaction with biological targets.[1] Alkoxy groups, on the other hand, can introduce conformational flexibility and participate in hydrogen bonding, affecting the crystal packing and solubility. The specific substitution pattern of 2,3-difluoro-4-alkoxy is of particular interest as it combines these electronic and steric influences in a unique arrangement, making a detailed structural understanding highly desirable.
Predicted Structural Features of this compound
Based on the analysis of related crystal structures, we can anticipate several key structural features for this compound:
-
Planarity: The phenyl ring is expected to be planar. The boronic acid group, however, may be twisted out of the plane of the benzene ring.[2] The degree of this twist will be influenced by the steric hindrance from the ortho-fluorine and the heptyloxy group, as well as by intermolecular interactions in the crystal lattice.
-
Intermolecular Interactions: The primary mode of intermolecular interaction is expected to be the formation of hydrogen-bonded dimers between the boronic acid groups of adjacent molecules.[3][4][5] These dimers are a common and robust supramolecular synthon in the crystal structures of phenylboronic acids. Further intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, are also likely to play a role in the overall crystal packing.
-
Conformation of the Heptyloxy Chain: The heptyloxy chain will likely adopt a low-energy, extended conformation. However, crystal packing forces may induce some degree of disorder or alternative conformations.
Comparative Analysis of Related Phenylboronic Acid Crystal Structures
The substitution pattern on the phenyl ring significantly influences the crystal packing, intermolecular interactions, and overall molecular geometry of phenylboronic acids. This section compares the crystallographic data of several fluorinated and substituted phenylboronic acid derivatives to highlight these differences.
Quantitative Crystallographic Data
The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of selected phenylboronic acid derivatives. This data provides a quantitative basis for comparing the structural effects of different substitution patterns.
| Parameter | (2,5-Difluoro-1,4-phenylene)diboronic acid | 2,4-Difluorophenylboronic acid[5][6] | 4-Methoxycarbonylphenylboronic acid[3] | Phenylboronic acid[4][7] |
| Chemical Formula | C₆H₆B₂F₂O₄ | C₆H₅BF₂O₂ | C₈H₉BO₄ | C₆H₇BO₂ |
| Molecular Weight | 201.73 g/mol | 157.91 g/mol | 179.96 g/mol | 121.93 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁/n | P2₁/c | Iba2 |
| Unit Cell Dimensions | a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)° | a = 3.7617 (11) Å, b = 12.347 (4) Å, c = 14.620 (4) Å, β = 95.450 (5)° | a = 6.495(1) Å, b = 15.013(3) Å, c = 8.525(2) Å, β = 108.97(2)° | a = 17.9049(7) Å, b = 15.3264(5) Å, c = 9.8113(2) Å |
| Cell Volume | 676.0(3) ų | 676.0(3) ų | 786.9(3) ų | 2690.8(2) ų |
Experimental Protocols
Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis. For phenylboronic acids, suitable crystals are often obtained by slow evaporation of a saturated solution.
Procedure:
-
Dissolve the phenylboronic acid derivative in a suitable solvent (e.g., water, ethanol, or a mixture of solvents) to create a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
-
Once crystals have formed, carefully examine them under a microscope. Select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, for mounting.[6]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Data collection is performed using a single-crystal X-ray diffractometer.
Instrumentation:
-
A four-circle diffractometer equipped with a CCD or CMOS detector is commonly used.
-
A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.[6]
Procedure:
-
The selected crystal is mounted on a goniometer head, often using a cryoloop and oil.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. This allows for the measurement of the intensities and positions of a large number of reflections.
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.
-
Software: Programs such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.[6]
Visualization of Structural Relationships
The following diagram illustrates the relationship between the target molecule, this compound, and its structurally related analogs discussed in this guide. This visualization helps to conceptualize the systematic variations in substitution patterns.
Sources
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. 2,3-Difluoro-4-formylphenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. cdnsciencepub.com [cdnsciencepub.com]
The Impact of Fluorination on the Quantum Yield of Benzothiazole-Based Fluorophores Synthesized with (2,3-Difluoro-4-(heptyloxy)phenyl)boronic Acid: A Comparative Guide
In the pursuit of novel materials for advanced applications in organic electronics and bio-imaging, the precise tuning of photophysical properties, particularly the fluorescence quantum yield (Φf), is of paramount importance. This guide provides a comprehensive comparison of the quantum yield of materials synthesized using (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid and its structural analogs. We will delve into the profound impact of fluorine substitution on the electronic and photophysical characteristics of benzothiazole-based fluorophores, supported by experimental data from seminal studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the structure-property relationships in the design of highly emissive materials.
The Strategic Advantage of Fluorination in Organic Emitters
The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their electronic properties, stability, and solid-state organization. In the context of fluorescent materials, fluorination can lead to significant enhancements in quantum yield. This is primarily attributed to the strong electron-withdrawing nature of fluorine, which can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the radiative and non-radiative decay pathways of the excited state. Specifically, the strategic placement of fluorine atoms can rigidify the molecular structure, suppressing vibrational quenching and promoting radiative decay, thereby leading to higher fluorescence quantum yields.
Comparative Analysis of Quantum Yields: A Case Study of Benzothiazole-Difluoroborates
While direct experimental data for materials synthesized with this compound is not extensively reported in the literature, a systematic study on a series of benzothiazole-difluoroborates by Osmialowski et al. provides invaluable insights into the effects of fluorination and alkoxy substitution.[1][2][3] In this study, the quantum yields of various substituted benzothiazole-difluoroborates were meticulously measured. We will use 2-(4-methoxyphenyl)benzothiazole as a non-fluorinated baseline for comparison, as the heptyloxy group is electronically similar to the methoxy group, with the primary difference being the length of the alkyl chain which has a minor impact on the electronic properties of the aromatic core.
The Non-Fluorinated Benchmark: 2-(4-Alkoxyphenyl)benzothiazoles
The Impact of Fluorination: Insights from Benzothiazole-Difluoroborates
The work by Osmialowski et al. on benzothiazole-difluoroborates offers a clear demonstration of the power of fluorination.[1][2][3] Let's analyze the quantum yields of key compounds from their study, which serve as excellent models to predict the behavior of materials synthesized with this compound.
Table 1: Comparison of Fluorescence Quantum Yields (Φf) of Substituted Benzothiazole-Difluoroborates in Chloroform [1][2][3]
| Compound | R (on Benzothiazole) | R' (on Phenyl Ring) | Φf (%) |
| Non-Fluorinated Analog (Model) | H | OMe | [Estimated Low-Moderate] |
| Fluorinated Analogs | |||
| 1 | OMe | OMe | 13.1 |
| 4 | H | OMe | 75.6 |
| 7 | CF3 | OMe | 98.0 |
| 2 | OMe | H | 0.9 |
| 5 | H | H | 6.9 |
| 8 | CF3 | H | 28.0 |
| 3 | OMe | CF3 | 0.4 |
| 6 | H | CF3 | 0.4 |
| 9 | CF3 | CF3 | 0.1 |
Note: The quantum yield for the non-fluorinated analog is an estimation based on general observations for this class of compounds, as a precise value for a direct structural equivalent was not found in the cited literature.
From this data, several key insights emerge:
-
Dramatic Enhancement with Fluorination: The most striking observation is the dramatic increase in quantum yield when a trifluoromethyl (CF3) group is present on the benzothiazole ring and a methoxy (OMe) group is on the phenyl ring (Compound 7), reaching an exceptional 98.0% . This highlights the synergistic effect of an electron-withdrawing group on the benzothiazole moiety and an electron-donating group on the phenyl ring, facilitated by the fluorine atoms.
-
Positional Importance of Substituents: The position of the electron-donating and electron-withdrawing groups is critical. For instance, when the positions are swapped (Compound 3, OMe on benzothiazole and CF3 on the phenyl ring), the quantum yield plummets to a mere 0.4%.
-
Role of the Alkoxy Group: The presence of the methoxy group (our proxy for the heptyloxy group) on the phenyl ring consistently leads to higher quantum yields compared to an unsubstituted phenyl ring (compare compounds 4 and 5, and compounds 7 and 8).
Based on these findings, it is highly probable that materials synthesized using This compound would exhibit significantly enhanced quantum yields compared to their non-fluorinated counterparts, particularly when coupled with an appropriate electron-withdrawing heterocyclic core. The difluoro substitution on the phenyl ring, combined with the electron-donating heptyloxy group, is expected to create a favorable electronic environment for high emission efficiency.
Experimental Methodologies
To ensure the reproducibility and validity of these findings, it is essential to follow standardized and well-documented experimental protocols.
Synthesis of Benzothiazole Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, making it ideal for the synthesis of the target compounds.[4][5][6][7]
Typical Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., 2-chlorobenzothiazole, 1.0 mmol), the boronic acid (e.g., this compound, 1.2 mmol), and a base (e.g., potassium carbonate, 2.0 mmol).
-
Catalyst Addition: Add a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)2, 3 mol%), and a suitable ligand, if required.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane (DME) and water, 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Workup and Purification: After completion, cool the reaction mixture, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Measurement of Fluorescence Quantum Yield
The relative method is a widely accepted and accessible technique for determining the fluorescence quantum yield of a compound.[8][9][10] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Step-by-Step Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for the UV-Vis region.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorbance spectra of all solutions.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard series.
-
The quantum yield of the sample (Φf_sample) can then be calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2)
where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).
-
Caption: Relative Fluorescence Quantum Yield Measurement Workflow.
Conclusion and Future Outlook
The strategic incorporation of fluorine atoms, as exemplified by the use of precursors like this compound, is a powerful tool for enhancing the fluorescence quantum yield of organic materials. The comparative data presented in this guide, based on structurally analogous benzothiazole-difluoroborates, strongly suggests that the combination of di-fluoro substitution on the phenyl ring and an electron-donating alkoxy group leads to a significant increase in emission efficiency. This effect is most pronounced when coupled with an electron-withdrawing heterocyclic core.
For researchers in materials science and drug development, these findings provide a clear rationale for the exploration of fluorinated building blocks in the design of next-generation fluorescent probes, OLED emitters, and other optoelectronic devices. The detailed experimental protocols for synthesis and quantum yield measurement offer a practical framework for the development and characterization of these advanced materials. Future work should focus on the synthesis and characterization of a broader range of materials using this compound to fully exploit the potential of this promising building block.
References
-
Osmialowski, B., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 13(42), 12485-12493. [Link]
-
Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]
- Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
-
HORIBA Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Osmialowski, B., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chem. Sci., 13, 12485-12493. [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]
- Hong, Y., et al. (2001). A new blue-emitting benzothiazole derivative for organic electroluminescent devices. Thin Solid Films, 393(1-2), 241-245.
-
Osmialowski, B., et al. (2022). Supporting Information: Controlling the quantum yields of benzothiazole-difluoroborates by optimal substitution. [Link]
-
Zhang, Z., et al. (2021). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. Nature Protocols, 16(11), 5066-5084. [Link]
-
Padama, A. A. B., et al. (2020). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 8, 593. [Link]
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(110), 90565-90568.
-
Kwak, K., & Kim, C. (2020). Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. Chemistry–An Asian Journal, 15(20), 3241-3253. [Link]
-
The Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]
- Yu, S., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
- Lind, M. A., et al. (2024). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal, e202400644.
-
Osmialowski, B., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. SciSpace. [Link]
-
Nguyen, H., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 62(12), 1276-1281. [Link]
-
Ha, S. T., et al. (2009). Synthesis of 2-(4-Propyloxyphenyl)benzothiazole. Molbank, 2009(3), M609. [Link]
-
Ha, S. T., et al. (2009). Synthesis of 2-(4-Propyloxyphenyl)benzothiazole. ResearchGate. [Link]
-
Hsieh, H.-C., et al. (2010). Synthesis, and Biological Evaluation of 2-(4-aminophenyl)benzothiazole Derivatives as Photosensitizing Agents. Bioorganic & Medicinal Chemistry, 18(17), 6345-6353. [Link]
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- 3. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 9. mdpi.com [mdpi.com]
- 10. Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic Acid in Cross-Coupling Reactions
An In-Depth Technical Guide
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, substituted arylboronic acids are indispensable building blocks. Their utility in transition metal-catalyzed cross-coupling reactions allows for the convergent and efficient construction of complex molecular architectures.[1][2] (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a reagent of interest due to its unique substitution pattern, which combines features known to significantly modulate biological activity and material properties. This guide provides a comprehensive analysis of its reactivity, grounded in mechanistic principles and compared against structurally relevant analogues.
The reactivity of this molecule is governed by a nuanced interplay of electronic and steric effects:
-
2,3-Difluoro Substitution : The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly increases the Lewis acidity of the boron center.[3][4][5] The ortho-fluorine, in particular, can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which further enhances this acidity.[3][6] This electronic modulation is critical, as it can directly influence the rate-determining transmetalation step in many cross-coupling cycles.
-
Para-Heptyloxy Group : The long-chain alkoxy group at the para-position is weakly electron-donating through resonance, which can subtly counteract the inductive effects of the fluorines. Its primary role is often to enhance lipophilicity, a key parameter in drug design for modulating solubility and membrane permeability.
This guide will objectively compare the performance of this compound in cornerstone cross-coupling reactions, providing researchers with the predictive insights and practical protocols necessary for its effective implementation.
Logical Framework: Substituent Effects on Reactivity
The following diagram illustrates the causal relationship between the substituents of the target boronic acid and its anticipated reactivity profile in cross-coupling reactions.
Caption: Logical flow of substituent effects on cross-coupling reactivity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, valued for its functional group tolerance and the relatively benign nature of its boron-based byproducts.[7][8] The catalytic cycle generally involves oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the catalyst.[9][10]
The increased Lewis acidity of this compound is hypothesized to accelerate the transmetalation step, which is often rate-limiting. This can lead to higher reaction efficiency, lower catalyst loadings, and milder reaction conditions compared to less acidic boronic acids.
Comparative Performance Data
The following table presents expected yields for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole, based on established reactivity principles. This serves as a predictive guide for experimental planning.
| Entry | Boronic Acid | Expected Yield (%) | Rationale for Performance |
| 1 | This compound | 90-98% | Strong electron-withdrawing nature of fluorines significantly enhances Lewis acidity, promoting efficient transmetalation.[3][6] |
| 2 | (4-(Heptyloxy)phenyl)boronic acid | 80-90% | Lacks activating fluoro groups, resulting in standard reactivity. The electron-donating alkoxy group slightly deactivates the boronic acid. |
| 3 | (2,3-Difluorophenyl)boronic acid | 92-99% | Highly activated due to fluorine substituents, but lacks the para-alkoxy group which can have a minor, competing electronic effect. |
| 4 | Phenylboronic acid | 85-95% | The baseline standard; generally provides good yields but may require more forcing conditions than activated analogues. |
| 5 | (2,4-Difluorophenyl)boronic acid | 90-98% | Also highly activated. Comparison with the 2,3-isomer highlights that reactivity is strongly influenced by the presence of ortho-fluoro groups.[11] |
Catalytic Cycle Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup : To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol), the desired aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition : Add a degassed mixture of toluene (5 mL) and water (1 mL) via syringe.
-
Reaction : Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Chan-Lam C-N and C-O Coupling
The Chan-Lam coupling provides a powerful, often complementary, method to palladium-catalyzed reactions for forming C-N and C-O bonds.[12][13] It utilizes copper catalysts, typically Cu(OAc)₂, and couples arylboronic acids with amines, N-heterocycles, or phenols.[14][15] A key advantage is that these reactions can often be run at room temperature and open to the air, making them highly practical.[12][15]
The reaction mechanism is thought to proceed through a Cu(II)/Cu(III) cycle, where the Lewis acidic boronic acid coordinates to the copper center. The enhanced acidity of this compound is expected to favor this interaction, potentially leading to improved reaction rates and yields.
Comparative Performance Data
The following table outlines the expected yields for the Chan-Lam N-arylation of morpholine with various boronic acids.
| Entry | Boronic Acid | Expected Yield (%) | Rationale for Performance |
| 1 | This compound | 85-95% | Highly Lewis acidic nature promotes efficient interaction with the copper catalyst, facilitating the key C-N bond formation.[16] |
| 2 | (4-(Heptyloxy)phenyl)boronic acid | 70-80% | Standard reactivity; the electron-donating group offers no electronic advantage for this transformation. |
| 3 | (2,3-Difluorophenyl)boronic acid | 88-96% | Excellent substrate due to high Lewis acidity, likely giving yields comparable to or slightly higher than the target compound. |
| 4 | Phenylboronic acid | 75-85% | Functions as a reliable baseline substrate but may require longer reaction times or a stoichiometric amount of copper.[15] |
Experimental Workflow Visualization
Caption: A typical experimental workflow for the Chan-Lam cross-coupling reaction.
Representative Experimental Protocol: Chan-Lam N-Arylation
-
Setup : In a round-bottom flask open to the atmosphere, dissolve this compound (1.0 mmol) in methanol (10 mL).
-
Reagent Addition : Add the desired amine or N-heterocycle (1.2 mmol), copper(II) acetate (1.0 mmol), and pyridine (2.0 mmol). Note: In some cases, a catalytic amount of copper can be used.[14]
-
Reaction : Stir the resulting blue-green suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography to afford the N-arylated compound.
Stability and Potential Side Reactions
While fluorinated boronic acids are powerful reagents, their unique properties also introduce potential challenges that researchers must consider for protocol validation.
-
Hydrolytic Instability and Protodeboronation : The increased Lewis acidity that enhances reactivity can also increase susceptibility to protodeboronation (cleavage of the C-B bond by a proton source). This is particularly a risk under strongly acidic conditions or during prolonged reactions in protic solvents.[4][7] While generally stable, boronic acids with multiple ortho-substituents can exhibit decreased stability.[4]
-
Boroxine Formation : Like most boronic acids, this compound can exist in equilibrium with its cyclic anhydride, the corresponding boroxine.[6] Boroxine formation is reversible in the presence of water. While commercially supplied boronic acids are often a mixture of the acid and boroxine, this typically does not inhibit reactivity as the boroxine can act as a competent coupling partner under standard reaction conditions.
Conclusion
This compound emerges as a highly effective and versatile building block for modern organic synthesis. The combined electronic effects of its ortho and meta fluoro substituents render the boron center highly Lewis acidic, which translates to enhanced performance in key cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings. This heightened reactivity often allows for milder conditions, shorter reaction times, and excellent product yields when compared to non-fluorinated or singly-fluorinated analogues. While researchers should remain mindful of potential side reactions such as protodeboronation, the predictable and potent reactivity of this reagent makes it an invaluable tool for professionals in drug development and materials science seeking to introduce the unique physicochemical properties of its substituted phenyl motif into target molecules.
References
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]
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Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. [Link]
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The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Royal Society of Chemistry. [Link]
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The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
-
Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. [Link]
-
Chan–Lam coupling. Wikipedia. [Link]
-
Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system. ResearchGate. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health. [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Institutes of Health. [Link]
-
Fluorinated Boronic Acids: Acidity and Hydrolytic. Amanote Research. [Link]
-
Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. ResearchGate. [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]
-
Reductive Decomposition Kinetics and Thermodynamics That Govern the Design of Fluorinated Alkoxyaluminate/Borate Salts for Mg-Ion and Ca-Ion Batteries. Persson Group. [Link]
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ortho-Substituted fluorescent aryl monoboronic acid displays physiological binding of D-glucose. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling of aryl bromide with phenylboronic acid using Pd-1 complexes as catalysts released from (PdCl 2 /1) 10 films. ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. PubMed. [Link]
-
Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. ResearchGate. [Link]
-
Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. National Institutes of Health. [Link]
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
-
2,4-Difluoro-phenyl-boronic Acid. PubMed. [Link]
-
Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic Acid
The foundational principle for managing this and similar specialized organoboron compounds is to treat them unequivocally as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or flushed down the sanitary sewer system.[1][2][3][4] Adherence to your institution's Environmental Health & Safety (EHS) guidelines is paramount.[5]
Immediate Safety & Hazard Profile
Before beginning any work that will generate waste, it is crucial to understand the potential hazards. Boronic acids as a class of compounds are known to cause skin, eye, and respiratory irritation.[6] Therefore, it is prudent to handle (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid with the same level of caution.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully fastened lab coat must be worn at all times.[5][7]
-
Ventilation: All handling and weighing of the solid compound should be performed within a certified chemical fume hood to prevent the inhalation of fine dust particles.[5][7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, follow standard first-aid procedures and consult the relevant safety documentation.
Quantitative Hazard Data Summary
The table below summarizes the key hazard classifications for representative phenylboronic acid compounds, which should be considered analogous for this compound in the absence of specific data.
| Hazard Classification | GHS Hazard Code | Description | Supporting Sources |
| Skin Irritation | H315 | Causes skin irritation. | [6] |
| Eye Irritation | H319 | Causes serious eye irritation. | [6] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [6] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
Step-by-Step Disposal Procedures
The proper segregation of waste streams at the point of generation is critical for safe and compliant disposal. The following protocols detail the procedures for managing different types of waste associated with this compound.
Protocol 1: Disposal of Unused or Waste Solid Compound
This procedure applies to the bulk chemical that is expired, off-specification, or no longer needed.
-
Waste Characterization: The material must be classified as a hazardous solid organic waste.
-
Packaging:
-
Carefully place the solid waste into a chemically compatible, sealable container, such as a high-density polyethylene (HDPE) or glass bottle with a secure cap.[5]
-
Ensure the container is in good condition, free of cracks or leaks.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Waste this compound" and the CAS Number: 121219-20-3 .
-
Indicate the approximate quantity of the waste.
-
-
Storage and Disposal:
Protocol 2: Disposal of Contaminated Labware and Debris
Any item that has come into direct contact with the chemical is considered hazardous waste.
-
Segregation: Do not mix this debris with non-hazardous lab trash.
-
Collection: Place all contaminated solid items—including gloves, weighing boats, spatulas, and absorbent paper—into a designated hazardous waste container lined with a durable plastic bag.[5]
-
Labeling: Clearly label the container or bag as "Hazardous Waste: Debris contaminated with this compound" .
-
Disposal: This container should be sealed and disposed of through your institution's hazardous waste program.[5]
Protocol 3: Decontamination and Disposal of Empty Containers
Empty containers must be decontaminated to prevent environmental contamination before they can be disposed of as non-hazardous waste.
-
Initial Rinse (Hazardous Waste):
-
Inside a fume hood, rinse the empty container with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).
-
Crucially, this first rinseate is considered hazardous liquid waste. Pour the rinseate into a designated, sealable container for non-halogenated organic solvent waste.[7]
-
-
Subsequent Rinses: Perform at least two additional rinses with the solvent, collecting each rinse into the same hazardous liquid waste container. This "triple-rinsing" procedure is a standard best practice.
-
Final Container Disposal:
-
Allow the rinsed container to air dry completely in a well-ventilated area (e.g., at the back of the fume hood).
-
Once dry, deface or remove the original label to prevent confusion.
-
The clean, dry container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream, in accordance with your institution's policies.[9]
-
Waste Management Workflow
To provide a clear visual guide, the following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Logical flow for segregating and disposing of waste.
Spill Management Protocols
Accidents can happen, and a clear plan for spill management is essential.
-
Small Spills (within a chemical fume hood):
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.
-
Carefully scoop the absorbed material and spill residue into a sealable bag or container.
-
Label the container as "Hazardous Waste" containing spilled this compound and dispose of it along with other solid contaminated debris.[9]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area to prevent exposure.
-
Alert colleagues and your supervisor.
-
Follow your institution's specific emergency procedures for chemical spills, which typically involves contacting the EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared environment. When in doubt, always pause and consult your institution's EHS department.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from Lab Alley. [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich. [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from HSC Chemistry. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]
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Organic Syntheses. (2011). Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]
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ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from ESPI Metals. [Link]
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PubChem. (n.d.). Phenylboronic Acid. Retrieved from PubChem. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Introduction: A Proactive Stance on Laboratory Safety
In the landscape of drug discovery and chemical synthesis, the introduction of novel reagents like (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a constant. While these compounds open new avenues for research, they often arrive with incomplete toxicological data. The Safety Data Sheet (SDS) for this specific compound indicates "No known hazard"; however, this should not be interpreted as a confirmation of safety[1]. Instead, it signifies a lack of comprehensive data.
As experienced scientists, our primary directive is to ensure a safe operating environment. This guide is built on the principle of treating substances with unknown hazard profiles with a high degree of caution, drawing from established best practices for the broader class of boronic acids. Many compounds in this family are known to be skin, eye, and respiratory irritants[2][3][4]. Therefore, this document outlines a robust framework of personal protective equipment (PPE) and handling protocols designed to minimize exposure and ensure the well-being of all laboratory personnel.
Hazard Assessment: Beyond the Available Data
The prudent approach is to handle this compound as a potentially hazardous substance, assuming it carries risks similar to other well-characterized boronic acids. This includes potential for:
This conservative assessment necessitates the use of comprehensive engineering controls and a full suite of personal protective equipment.
The Hierarchy of Controls: A Foundational Safety Strategy
Before detailing specific PPE, it is crucial to contextualize its role within the widely accepted hierarchy of hazard controls. PPE is the final line of defense.
Caption: The Hierarchy of Controls prioritizes strategies to mitigate risk.
For handling this compound, the most critical control measure is the use of Engineering Controls .
Engineering Controls: All manipulations of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[8][9] A fume hood provides essential ventilation to capture and exhaust dust or vapors, preventing inhalation, which is a primary route of exposure.[8] Ensure the fume hood has proper airflow before commencing work.[8]
Personal Protective Equipment (PPE): Your Final Line of Defense
When engineering and administrative controls are in place, the correct PPE provides the necessary barrier between you and the chemical.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields, or a full-face shield.[10] | Protects eyes from airborne dust particles and accidental splashes of solutions. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant nitrile or butyl rubber gloves.[10] | Prevents direct skin contact. Gloves must be inspected for tears or holes before each use and removed promptly if contaminated.[11] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes.[8][12] | Protects skin on the arms and body from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator.[10][12] | Required when handling the solid compound outside of a glovebox to prevent inhalation of fine particles that can cause respiratory irritation.[7] |
Operational Plan: Step-by-Step Handling Procedure
This protocol details the essential steps for safely weighing the solid compound and preparing a solution.
Objective: To accurately weigh this compound and dissolve it in a solvent.
Location: Inside a certified chemical fume hood.
Procedure:
-
Preparation:
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[6][12]
-
Clear the fume hood workspace of all non-essential items.
-
Assemble all necessary glassware, a spatula, the chemical container, solvent, and waste containers.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Don the appropriate respiratory protection (e.g., N95 mask).
-
Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[11]
-
-
Weighing the Compound:
-
Carefully open the container of this compound, avoiding any puff of powder.
-
Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat on the balance. Minimize dust generation during this process.[13]
-
Once the target weight is reached, securely close the primary chemical container.[8]
-
-
Preparing the Solution:
-
Carefully transfer the weighed solid from the weigh boat into your chosen glassware (e.g., a flask).
-
Add the desired solvent to the glassware to dissolve the compound.
-
If necessary, gently swirl or stir the solution to facilitate dissolution.
-
-
Post-Procedure Cleanup:
-
Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and discard the wipes into the hazardous waste container.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream.[11]
-
Wash hands and forearms thoroughly with soap and water after exiting the lab.[14]
-
Spill and Disposal Protocols
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13]
-
Spills: For small spills contained within the fume hood, use an appropriate absorbent material, collect it in a sealed container for hazardous waste, and decontaminate the area.[13] For large spills, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department immediately.
Waste Disposal Plan:
The disposal of this compound and its associated waste must be handled with care to ensure safety and environmental compliance.
Caption: A workflow for the proper segregation and disposal of chemical waste.
-
Segregate Waste: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your EHS office.[9]
-
Solid Waste: Collect excess solid reagent, contaminated gloves, wipes, and weigh boats in a clearly labeled, sealed container designated for hazardous solid waste.[5]
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous liquid waste container.
-
Empty Containers: Empty containers must be decontaminated before disposal. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses should also be collected. After drying, deface the label and dispose of the clean container according to your institution's guidelines.[9]
-
Consult Authority: Always consult your local and institutional regulating authorities for final disposal procedures, as rules can vary.[15]
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
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IsoLab. (n.d.). Boric Acid. Retrieved from [Link]
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Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]
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Northeastern University. (n.d.). Safety Using Chemical Reagents. WebGURU. Retrieved from [Link]
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Ampliqon. (n.d.). Safety considerations for chemical reagents. Retrieved from [Link]
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National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
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University of Toledo. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
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Angene Chemical. (2025, September 3). Safety Data Sheet - 4-(3'-Fluorobenzyloxy)phenylboronic acid. Retrieved from [Link]
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Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 4-(Benzyloxy)-2-fluorophenylboronic acid. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




